molecular formula C9H13NO B1659425 (+)-Halostachine CAS No. 65058-52-8

(+)-Halostachine

Katalognummer: B1659425
CAS-Nummer: 65058-52-8
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: ZCTYHONEGJTYQV-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(+)-Halostachine, also referred to in the literature as (R)-(-)-N-Methylphenylethanolamine, is a chiral phenethylamine alkaloid first isolated from the plant Halostachys belangeriana . It serves as a structural analog to other phenylethanolamines like ephedrine and synephrine, making it a compound of significant interest in basic pharmacological research . Its primary research value lies in its interaction with adrenergic receptors; studies indicate it functions as a β2-adrenergic receptor agonist, with research utilizing transfected HEK 293 cells showing it has measurable affinity for this receptor subtype . This mechanism suggests potential research applications focused on the compound's effects on simulated metabolic pathways. Furthermore, its structural similarity to controlled precursors has established its utility as a non-controlled model compound in forensic and synthetic chemistry research to study the reactivity of the β-amino alcohol functional group . This product is supplied as a high-purity solid. Please contact our technical team for detailed certificate of analysis and solubility data. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption.

Eigenschaften

IUPAC Name

(1S)-2-(methylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTYHONEGJTYQV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65058-52-8
Record name Halostachine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HALOSTACHINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPI3LS233B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Isolation of (+)-Halostachine from Halostachys caspika: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halostachine, chemically known as N-methyl-β-phenylethanolamine, is a biogenic amine structurally related to other well-known stimulants such as ephedrine and synephrine. It was first isolated from the Asian shrub Halostachys caspica, a plant adapted to saline environments. The initial discovery was credited to Syrneva, with the structural elucidation later corrected by Menshikov and Rubinstein. In its natural form within Halostachys caspica, halostachine exists as a single stereoisomer, specifically the levorotatory enantiomer, designated as (-)-halostachine. Its structural similarity to other adrenergic compounds has sparked interest in its potential pharmacological effects.

Physicochemical Properties of (-)-Halostachine

A summary of the key physicochemical properties of the naturally occurring (-)-halostachine is presented in Table 1. This data is fundamental for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of (-)-Halostachine

PropertyValue
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name (1R)-2-(methylamino)-1-phenylethanol
Appearance Colorless solid
Melting Point 43-45 °C[1][2]
Specific Rotation ([α]D) -47.03°[1]
Melting Point (HCl salt) 113-114 °C[1]
Specific Rotation ([α]D of HCl salt) -52.21°[1]

Generalized Experimental Protocol for Isolation

While the specific, detailed protocol from the original isolation by Syrneva is not readily accessible, a generalized procedure for the extraction and purification of alkaloids from plant material can be applied. This protocol is based on the basic nature of alkaloids and their differential solubility in acidic and basic solutions. A 2014 study on the flavonoids from Halostachys caspica provides a modern example of extraction from this plant, which can be adapted for alkaloid isolation[3].

Plant Material Collection and Preparation
  • Collection: The aerial parts of Halostachys caspica are collected.

  • Drying: The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Maceration: The powdered plant material is macerated with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction[3].

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid or 1% hydrochloric acid). This converts the basic alkaloids into their water-soluble salts.

  • Washing with Organic Solvent: The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly acidic impurities.

  • Basification: The acidic solution is made alkaline (pH 9-10) with a base, such as ammonium hydroxide or sodium carbonate, to precipitate the free alkaloid bases.

  • Extraction of Free Base: The precipitated alkaloids are then extracted with an immiscible organic solvent, such as chloroform or ethyl acetate. This step is repeated several times to ensure complete extraction of the alkaloids.

Purification
  • Drying and Concentration: The combined organic layers containing the crude alkaloid mixture are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Chromatography: Further purification of (-)-halostachine from other co-extracted alkaloids can be achieved using chromatographic techniques. Column chromatography using silica gel or alumina with a suitable solvent system (e.g., a gradient of chloroform and methanol) is a common method.

  • Monitoring: Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing the target compound.

Visualization of Methodologies and Pathways

Experimental Workflow for Isolation

The following diagram illustrates the generalized workflow for the isolation of (-)-halostachine from Halostachys caspica.

Isolation_Workflow plant Dried & Powdered Halostachys caspica extraction Maceration with Ethanol plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_extraction Dissolve in Dilute Acid Wash with Organic Solvent crude_extract->acid_extraction acidic_solution Acidic Aqueous Solution (Alkaloid Salts) acid_extraction->acidic_solution basification Basification (pH 9-10) acidic_solution->basification precipitation Precipitated Alkaloids basification->precipitation solvent_extraction Extraction with Organic Solvent precipitation->solvent_extraction crude_alkaloids Crude Alkaloid Mixture solvent_extraction->crude_alkaloids chromatography Column Chromatography crude_alkaloids->chromatography pure_halostachine Pure (-)-Halostachine chromatography->pure_halostachine

Caption: Generalized workflow for the isolation of (-)-halostachine.

Presumed Signaling Pathway of Halostachine

Halostachine is believed to act as a sympathomimetic agent, primarily through its interaction with adrenergic receptors. Its structural similarity to other β-phenethylamines suggests it may function as a β-adrenergic agonist.

Signaling_Pathway Halostachine (-)-Halostachine Beta_Receptor β-Adrenergic Receptor Halostachine->Beta_Receptor Agonist Binding G_Protein Gs Protein Beta_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., increased heart rate, lipolysis) PKA->Cellular_Response Phosphorylation Cascade

Caption: Presumed signaling pathway of (-)-halostachine as a β-adrenergic agonist.

Conclusion and Future Directions

(-)-Halostachine, first discovered in Halostachys caspica, remains a compound of interest due to its pharmacological relationship to other sympathomimetic amines. While its historical discovery is documented, a significant gap exists in the modern scientific literature regarding its detailed isolation and characterization from its natural source. The lack of specific quantitative yield data and comprehensive spectroscopic analysis (NMR, MS, IR) of the naturally occurring enantiomer presents an opportunity for future research. A thorough phytochemical re-investigation of Halostachys caspica employing modern analytical techniques would be invaluable. Such a study would not only provide the missing data for (-)-halostachine but could also lead to the discovery of other bioactive compounds within this unique halophytic plant. This foundational work is essential for any future development of halostachine or its derivatives for therapeutic applications.

References

A Technical Guide to the Natural Sources of N-methylphenylethanolamine (NMPEA) Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylphenylethanolamine (NMPEA), also known as halostachine, is a naturally occurring biogenic amine with a chemical structure similar to that of ephedrine and other stimulants. This technical guide provides a comprehensive overview of the known natural sources of NMPEA and related alkaloids. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of this compound. This document details the plant and animal species in which NMPEA has been identified, summarizes the available quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its primary known biological pathway.

Introduction to N-methylphenylethanolamine (NMPEA)

N-methylphenylethanolamine is a phenylethanolamine alkaloid with the chemical formula C₉H₁₃NO. Structurally, it is a β-hydroxy-phenethylamine.[1] Its presence in various plant species has been a subject of interest for its potential pharmacological activities, which are believed to be similar to other adrenergic amines. Historically, plants containing NMPEA have been used in traditional medicine for their stimulant and tonic effects.[2] Understanding the natural distribution and concentration of this alkaloid is crucial for its potential development as a therapeutic agent.

Natural Sources of NMPEA Alkaloids

NMPEA has been identified in a variety of plant species across different families. Its presence has also been detected in animal tissues.

Plant Sources

The primary natural sources of NMPEA are found within the plant kingdom.

  • Halostachys caspica (syn. Halostachys belangeriana) : This halophytic shrub, native to Central Asia and Eastern Europe, was the first plant from which NMPEA, then named halostachine, was isolated.[1][2][3][4] It has been traditionally used in herbal medicine for its stimulating properties.[2]

  • Lolium perenne (Perennial Ryegrass) : This common forage grass has been found to contain NMPEA.[1][3][4]

  • Festuca arundinacea (Tall Fescue) : Another widely distributed grass species that contains NMPEA.[1][3][4]

Several species within the Acacia genus are known to contain N-methylphenethylamine and other related alkaloids.

  • Acacia adunca : Leaves of this species have been reported to contain significant amounts of β-methyl-phenethylamine (an alternative name for N-methylphenethylamine).[5][6]

  • Acacia berlandieri : This species, native to North America, has been confirmed to contain N-methylphenethylamine.[7][8]

  • Acacia rigidula : Another North American species where the presence of N-methyl-phenethylamine has been reported.[8]

The genus Ephedra is well-known for its production of ephedrine and pseudoephedrine. While direct evidence for high concentrations of NMPEA across all species is limited, the biosynthetic pathways for these alkaloids are closely related, suggesting the potential for NMPEA presence.[9][10][11][12][13]

While not a direct source of NMPEA, some Citrus species are known to produce structurally similar alkaloids like N-methyltyramine.[14][15][16] The enzymatic machinery present in these plants for N-methylation of phenylethanolamines is of interest to researchers studying the biosynthesis of these compounds.

Animal Sources
  • Rat Brain : Early research has suggested the presence of N-methylphenylethanolamine in the brains of rats, indicating its potential role as an endogenous neuromodulator.[1][3][4]

Quantitative Data on NMPEA Concentration

The concentration of NMPEA can vary significantly between different species and even within different parts of the same plant. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartAlkaloidConcentration (% of Dry Weight)Reference
Acacia aduncaLeavesβ-methyl-phenethylamine2.4%[5][6]
Acacia aduncaAerial Parts (stems, leaves, flowers)Total Alkaloids (70% β-methyl-phenethylamine)3.2%[5][6]
Acacia berlandieriLeavesN-Methylphenethylamine0.54%[7]

Experimental Protocols

The extraction and quantification of NMPEA from natural sources typically involve chromatographic and spectrometric techniques.

General Extraction and Isolation Methodology

A general protocol for the extraction of alkaloids from plant material is as follows:

  • Drying and Grinding : The plant material (e.g., leaves, stems) is dried to a constant weight and then finely ground to increase the surface area for extraction.

  • Solvent Extraction : The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, often with the addition of a small amount of acid to facilitate the extraction of the basic alkaloids. This can be performed using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.

  • Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. The extract is acidified, and non-alkaloidal compounds are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an organic solvent.

  • Purification : The resulting alkaloid fraction can be further purified using techniques like column chromatography or preparative thin-layer chromatography.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and reliable method for the quantification of NMPEA.

  • Derivatization : To improve the volatility and chromatographic properties of NMPEA, it is often derivatized, for example, by acylation.

  • GC Separation : The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature is programmed to achieve optimal separation of the target analyte from other compounds.

  • MS Detection : The separated compounds are detected by a mass spectrometer. Quantification is typically performed in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, using a specific ion characteristic of the derivatized NMPEA.

  • Calibration : A calibration curve is generated using standard solutions of NMPEA of known concentrations to allow for the accurate quantification of the analyte in the sample.

Signaling Pathways and Biological Activity

The primary known biological interaction of NMPEA is with the enzyme phenylethanolamine N-methyltransferase (PNMT).

Interaction with Phenylethanolamine N-methyltransferase (PNMT)

PNMT is an enzyme that catalyzes the conversion of norepinephrine to epinephrine (adrenaline) in the adrenal medulla and in certain neurons in the brain. NMPEA can act as a substrate for PNMT, which methylates the primary amine group of phenylethanolamine to a secondary amine. This interaction suggests that NMPEA could potentially influence adrenergic pathways.

PNMT_Pathway PEA Phenylethanolamine PNMT Phenylethanolamine N-methyltransferase (PNMT) PEA->PNMT NMPEA N-methylphenylethanolamine PNMT->NMPEA SAH S-adenosyl homocysteine PNMT->SAH SAM S-adenosyl methionine (Methyl Donor) SAM->PNMT

Caption: Biosynthesis of NMPEA via PNMT.

Conclusion

N-methylphenylethanolamine is a naturally occurring alkaloid found in a range of plant species and has been detected in animal tissues. The quantitative data available, primarily for Acacia species, indicates that concentrations can be significant. The established protocols for its extraction and analysis provide a solid foundation for further research. The interaction of NMPEA with PNMT highlights its potential to modulate adrenergic signaling. This guide provides a foundational understanding for scientists and researchers to explore the therapeutic and pharmacological potential of this intriguing natural compound. Further research is warranted to fully elucidate the distribution, concentration, and biological activity of NMPEA in a wider range of natural sources.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthetic Pathway of (+)-Halostachine in Plants

Abstract

This compound, also known as N-methylphenylethanolamine, is a naturally occurring phenethylamine alkaloid found in various plant species. Its structural similarity to adrenergic agonists has spurred interest in its pharmacological properties and potential applications. Understanding its biosynthesis is crucial for biotechnological production and the discovery of novel enzymatic tools. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in plants, detailing the key enzymatic steps, intermediate compounds, and relevant quantitative data from analogous pathways. It also includes generalized experimental protocols for the analysis of phenylethylamine alkaloids and visual diagrams of the metabolic sequence and experimental workflows to facilitate further research and development.

Introduction

This compound is a biogenic amine belonging to the phenylethanolamine class of compounds[1][2]. It was first isolated from the Asian shrub Halostachys caspica (syn. Halostachys belangeriana) and has since been identified in other plants, including perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea)[1][2][3]. As a β-hydroxy-phenethylamine, it is structurally related to endogenous neurotransmitters like epinephrine and norepinephrine, as well as other alkaloids such as synephrine and ephedrine[2]. While its precise physiological role in plants is a subject of ongoing research, it is hypothesized to be involved in defense against herbivores and pathogens or in adaptation to environmental stress[1].

The biosynthesis of phenethylamine alkaloids in plants is believed to originate from aromatic amino acids[1][4]. Although the specific enzymes for this compound synthesis have not been fully characterized in its native plant species, a putative pathway can be constructed based on well-documented analogous reactions in other organisms[1]. This guide will delineate this proposed pathway, from its amino acid precursor to the final methylated product.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a three-step enzymatic cascade starting from the aromatic amino acid L-phenylalanine. The core transformations involve decarboxylation, β-hydroxylation, and N-methylation[1].

Step 1: Decarboxylation of L-Phenylalanine

The pathway initiates with the conversion of L-phenylalanine to phenethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC), an enzyme that utilizes pyridoxal 5'-phosphate (PLP) as a cofactor to remove the carboxyl group from the amino acid[1][5][6].

  • Substrate: L-Phenylalanine

  • Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC)

  • Product: Phenethylamine

Step 2: β-Hydroxylation of Phenethylamine

In the second step, phenethylamine undergoes hydroxylation at the β-carbon of its ethyl side chain to form phenylethanolamine[1]. This reaction is analogous to the conversion of dopamine to norepinephrine, which is catalyzed by dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that requires ascorbate and molecular oxygen as co-substrates[7][8]. The plant enzyme responsible for this step is likely a similar β-hydroxylase.

  • Substrate: Phenethylamine

  • Enzyme: Phenethylamine β-hydroxylase (putative)

  • Product: Phenylethanolamine

Step 3: N-methylation of Phenylethanolamine

The final step in the pathway is the N-methylation of the primary amine group of phenylethanolamine to yield this compound[1]. This reaction is catalyzed by a specific N-methyltransferase, likely a phenylethanolamine N-methyltransferase (PNMT) or a similar enzyme[3][9]. This enzymatic step utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH) in the process[9][10][11].

  • Substrate: Phenylethanolamine

  • Enzyme: Phenylethanolamine N-methyltransferase (PNMT)

  • Product: this compound (N-methylphenylethanolamine)

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed enzymatic sequence for the biosynthesis of this compound.

Halostachine_Biosynthesis Proposed Biosynthetic Pathway of this compound cluster_precursor Precursor cluster_intermediates Intermediates cluster_product Final Product L-Phenylalanine L-Phenylalanine Phenethylamine Phenethylamine L-Phenylalanine->Phenethylamine Aromatic L-Amino Acid Decarboxylase (AADC) + PLP - CO2 Phenylethanolamine Phenylethanolamine Phenethylamine->Phenylethanolamine Phenethylamine β-hydroxylase + O2 + Ascorbate Halostachine This compound Phenylethanolamine->Halostachine Phenylethanolamine N-methyltransferase (PNMT) + SAM - SAH

Caption: Proposed pathway from L-Phenylalanine to this compound.

Quantitative Data

Specific kinetic data for the enzymes in the this compound pathway from its native plant sources are not yet available in the literature. However, data from related and analogous enzymes provide valuable context for understanding the potential substrate specificities and efficiencies of these reactions.

Table 1: Substrate Specificity of a Related Phenylethanolamine N-methyl Transferase (PNMT)

SubstrateRelative Activity (%)
Phenylethanolamine100
Normetanephrine50
Phenylethylamine28
Data derived from studies on PNMT, which may have different characteristics from the specific plant enzyme involved in halostachine biosynthesis[3].

Table 2: Properties of Analogous Biosynthetic Enzymes

Enzyme FamilyCofactors/Co-substratesTypical Molecular WeightSource Organism (Example)
Aromatic L-Amino Acid DecarboxylasePyridoxal 5'-phosphate (PLP)~112 kDa (DOPA/5HTP decarboxylase)Locusta migratoria (insect)[12]
Dopamine β-hydroxylaseAscorbate, O2, Copper~290 kDa (tetramer)Human[7]
Phenylethanolamine N-methyltransferaseS-adenosyl-L-methionine (SAM)~30-38 kDaBovine, Rat, Human[10][13]
These properties are from well-characterized analogous enzymes and serve as a reference for the putative enzymes in the this compound pathway.

Experimental Protocols

Elucidating and characterizing the biosynthetic pathway of this compound requires robust experimental methodologies. Below are generalized protocols for the extraction, separation, and analysis of phenylethylamine alkaloids from plant tissues.

Protocol 1: General Extraction of Phenylethylamine Alkaloids
  • Tissue Homogenization: Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction: Suspend the powdered tissue in an acidic methanolic solution (e.g., 0.1% HCl in 80% methanol). The acidic condition ensures that the amine-containing alkaloids are protonated and remain in the aqueous phase.

  • Sonication and Centrifugation: Sonicate the mixture for 30 minutes in an ice bath to facilitate cell lysis and extraction. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude alkaloid extract.

  • Solid-Phase Extraction (SPE) Cleanup: For further purification, pass the crude extract through a strong cation-exchange SPE cartridge. Wash the cartridge with methanol to remove neutral and acidic compounds. Elute the retained alkaloids using a basic methanolic solution (e.g., 5% NH4OH in methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase for subsequent analysis (e.g., HPLC-grade water/acetonitrile mixture).

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: Utilize a reverse-phase HPLC system equipped with a C18 column.

  • Mobile Phase: Employ a gradient elution method with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Elution Gradient: Start with a low percentage of solvent B, gradually increasing it over the course of the run to separate compounds with varying polarities.

  • Detection: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for detection. DAD allows for the monitoring of absorbance at multiple wavelengths, while MS provides mass-to-charge ratio information for definitive identification and quantification.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound. Spike plant extracts with known amounts of the standard to assess recovery and matrix effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the identification and quantification of this compound from plant sources.

Experimental_Workflow Workflow for Halostachine Analysis cluster_sampling Sample Preparation cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Halostachys caspica) homogenization Homogenization (Liquid Nitrogen) plant_material->homogenization extraction Solvent Extraction (Acidic Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (Cation Exchange) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc ms MS/DAD Detection hplc->ms quant Quantification (Standard Curve) ms->quant data_analysis data_analysis quant->data_analysis Data Analysis & Interpretation

Caption: General workflow for alkaloid analysis from plant tissue.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound, proceeding from L-phenylalanine through phenethylamine and phenylethanolamine, provides a robust framework for understanding its formation in plants. This pathway is supported by extensive evidence from analogous metabolic routes for other phenethylamine alkaloids. However, the definitive characterization of the specific enzymes—the AADC, β-hydroxylase, and N-methyltransferase—from Halostachys caspica or other halostachine-producing species remains a critical area for future research.

Future work should focus on:

  • Enzyme Isolation and Characterization: Isolating the candidate enzymes and performing detailed kinetic studies to confirm their substrate specificity and catalytic mechanisms.

  • Gene Identification: Identifying and cloning the genes that encode these biosynthetic enzymes. This will enable heterologous expression and large-scale production of this compound in microbial or plant-based systems.

  • Regulatory Mechanisms: Investigating how the expression and activity of these enzymes are regulated in response to developmental cues and environmental stimuli.

A deeper understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also unlock new opportunities for the biotechnological production of this and other valuable alkaloids for pharmaceutical and industrial applications.

References

Pharmacological profile of beta-hydroxy-phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of Beta-Hydroxy-Phenethylamines

Abstract

Beta-hydroxy-phenethylamines are a class of organic compounds structurally related to the endogenous catecholamine neurotransmitters. This technical guide provides a comprehensive overview of their pharmacological profile, focusing on their interactions with key G-protein coupled receptors (GPCRs), including adrenergic and trace amine-associated receptors. We present quantitative data on receptor binding affinities and functional activities, detail the structure-activity relationships that govern their potency and selectivity, and provide standardized protocols for their in vitro characterization. This document is intended to serve as a core reference for researchers in pharmacology and medicinal chemistry engaged in the study and development of novel therapeutics targeting these systems.

Introduction

The beta-hydroxy-phenethylamine scaffold, characterized by a phenyl ring, an ethylamine side chain, and a hydroxyl group at the beta-carbon, is a cornerstone of neuropharmacology. This structural motif is shared by critical endogenous neurotransmitters such as norepinephrine and epinephrine, as well as numerous synthetic drugs.[1] The presence and configuration of the beta-hydroxyl group are critical determinants of pharmacological activity, influencing both receptor affinity and intrinsic efficacy.[[“]] These compounds primarily exert their effects by interacting with adrenergic receptors and the more recently characterized Trace Amine-Associated Receptor 1 (TAAR1).[1] Understanding their detailed pharmacological profile is essential for the rational design of new chemical entities with desired therapeutic actions, from cardiovascular agents to central nervous system modulators.

Primary Molecular Targets and Mechanism of Action

The principal molecular targets for beta-hydroxy-phenethylamines are members of the GPCR superfamily. Interaction with these receptors initiates intracellular signaling cascades that mediate the compound's physiological effects.

  • Adrenergic Receptors (ARs): These are the classical targets for beta-hydroxy-phenethylamines. They are subdivided into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes. Agonism at these receptors, particularly β-ARs, typically involves the activation of the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is fundamental to processes such as cardiac muscle contraction and smooth muscle relaxation.[4]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenylethanolamine and its analogs are now recognized as agonists at TAAR1.[1] TAAR1 is a Gαs-coupled receptor that can modulate dopaminergic and serotonergic neurotransmission, making it a target of interest for psychiatric and neurological disorders.[5]

The activation of Gαs-coupled receptors by a beta-hydroxy-phenethylamine agonist follows a well-defined pathway, as illustrated below.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Adrenergic Receptor (β-AR / TAAR1) G_Protein G-Protein (αsβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC αs subunit stimulates cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Response Cellular Response (e.g., Gene Transcription) CREB->Response Modulation Agonist β-Hydroxy- Phenethylamine (Agonist) Agonist->GPCR Binding

Figure 1: Gαs-Coupled Receptor Signaling Cascade.

Quantitative Pharmacological Data

The affinity and functional potency of beta-hydroxy-phenethylamines vary significantly based on their specific structure and the receptor subtype being assayed. The following tables summarize key quantitative data from in vitro studies.

Table 1: Functional Activity of Phenylethanolamine Enantiomers at Human TAAR1
CompoundEnantiomerED₅₀ (nM)Eₘₐₓ (%)
PhenylethanolamineR-(-)~1800[1]~110[1]
PhenylethanolamineS-(+)~1720[1]~105[1]
β-Phenethylamine (Reference)-~106[1]~100[1]
Data derived from functional assays in rGαsAV12-664 cells expressing human TAAR1.[1]
Table 2: Comparative Binding Affinities at Adrenergic and Serotonergic Receptors
CompoundReceptorAssay TypeAffinity Metric (Value)
Phenylethanolamineβ₂ AdrenergicCompetition vs ³[H]-CGP-12177~1/400x affinity of epinephrine[1]
2C-O-275-HT₂ₐRadioligand BindingKᵢ = 8.1 nM[6]
Ψ-2C-O-165-HT₂ₐRadioligand BindingKᵢ = 8-54 nM[7]
Ψ-2C-O-35-HT₂CRadioligand BindingKᵢ = 110-510 nM[7]
Note: 2C-O and Ψ-2C-O derivatives are substituted beta-hydroxy-phenethylamines, illustrating the impact of ring substitutions on receptor affinity.

Structure-Activity Relationships (SAR)

The interaction of beta-hydroxy-phenethylamines with their target receptors is governed by specific structural features.

  • β-Hydroxyl Group: The presence of a hydroxyl group on the beta-carbon is crucial for high-potency agonist activity at adrenergic receptors.[[“]] Its stereochemistry is also critical, with the (R)-enantiomer generally being more potent.[[“]][8]

  • Aromatic Ring Substitutions: For adrenergic activity, catechol-like hydroxyl groups (at the 3 and 4 positions) significantly enhance affinity.[[“]] For serotonergic receptors like 5-HT₂ₐ, bulky substituents at the 4-position can result in high affinity.[6][9]

  • N-Substitution: The size of the substituent on the amine nitrogen influences selectivity. Larger alkyl groups tend to favor β-ARs over α-ARs.[[“]] For TAAR1, N-methylation leads to a reduction in potency.[10]

  • α-Substitution: Adding a methyl group to the alpha-carbon (as in amphetamines) reduces both potency and efficacy at TAAR1.[10]

Detailed Experimental Protocols

Accurate pharmacological characterization relies on robust and standardized in vitro assays. The two most common methods are radioligand binding assays to determine affinity and functional assays to measure cellular responses.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.[11]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Homogenized tissue or cell membranes from cell lines expressing the target receptor.[12]

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.[13]

  • Test Compound: Unlabeled beta-hydroxy-phenethylamine derivative.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12][14]

  • Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.[12]

  • Scintillation Counter: For quantifying radioactivity.

Methodology:

  • Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C). Resuspend the pellet in the assay buffer.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at or below its Kₔ), and varying concentrations of the unlabeled test compound.[12]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow binding to reach equilibrium.[12]

  • Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[12]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Radioligand_Binding_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Setup Set up 96-well Plate: Membranes + Radioligand + Test Compound Prep->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC₅₀ → Kᵢ Count->Analyze End End Analyze->End

Figure 2: Workflow for a Competitive Radioligand Binding Assay.
cAMP Accumulation Functional Assay

This assay measures the ability of a compound to act as an agonist or antagonist at Gαs- or Gαi-coupled receptors by quantifying changes in intracellular cAMP levels.[15]

Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the target Gαs-coupled receptor.[16]

  • Assay Medium: e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX.[17]

  • Test Compound: Agonist or antagonist.

  • cAMP Detection Kit: Commercially available kits, often based on HTRF or AlphaScreen technology.[3][17]

  • Plate Reader: Capable of detecting the specific signal from the kit (e.g., fluorescence or luminescence).

Methodology:

  • Cell Plating: Seed cells into a 384-well plate and allow them to adhere.[3]

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate cells with varying concentrations of the test compound before adding a fixed concentration (e.g., EC₈₀) of a known agonist.[3]

  • Stimulation: Incubate the plate for a specific time (e.g., 30 minutes at room temperature) to allow for cAMP production.[17]

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit directly to the wells. The detection reagents typically include a labeled anti-cAMP antibody and a labeled cAMP competitor.[17][18]

  • Signal Reading: After another incubation period as specified by the kit manufacturer, read the plate on a compatible plate reader. The signal generated is inversely proportional to the amount of cAMP produced by the cells.[18]

  • Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve run in parallel. Plot cAMP concentration against the log concentration of the test compound. Fit the data to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or IC₅₀ for antagonists.[18]

Conclusion

The beta-hydroxy-phenethylamine scaffold is a privileged structure in pharmacology, providing a versatile template for interacting with adrenergic and trace amine-associated receptors. Its pharmacological profile is finely tuned by stereochemistry and substitutions on the aromatic ring and amine terminus. The methodologies of radioligand binding and functional cAMP assays provide a robust framework for quantifying the affinity and efficacy of novel derivatives, guiding the drug discovery process. This guide serves as a foundational resource for professionals seeking to explore and exploit the therapeutic potential of this important chemical class.

References

Initial Structural Elucidation of Halostachine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial structural elucidation of Halostachine, a naturally occurring protoalkaloid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical workflows pertinent to the foundational studies of this compound.

Introduction

Halostachine, chemically known as N-methylphenylethanolamine, is a biogenic amine structurally analogous to stimulants like ephedrine and synephrine.[1] It was first isolated from the Asian shrub Halostachys caspica.[1] The initial discovery and isolation were carried out by Syrneva; however, the proposed structure was later corrected by Menshikov and Rubinstein.[2][3] In its natural form, Halostachine exists as a single levorotatory enantiomer, specifically the (R)-enantiomer.[1][2] Its structural similarity to adrenergic compounds has spurred interest in its pharmacological effects, particularly as a beta-adrenergic agonist.[1]

Physicochemical Properties

The fundamental physicochemical data are crucial for the identification and characterization of Halostachine in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO[1][3][4][5]
Molecular Weight 151.21 g/mol [1][3][4][5]
IUPAC Name (1R)-2-(methylamino)-1-phenylethanol[1][3][5]
Appearance Colorless solid[2][3]
Melting Point (R-enantiomer) 43-45 °C[2][3]
Melting Point (Racemate) 75-76 °C[2]
Specific Rotation ([α]D of R-enantiomer) -47.03°[2]
Hydrochloride Salt M.P. (R-enantiomer) 113-114 °C[2]
Hydrochloride Salt [α]D (R-enantiomer) -52.21°[2]
pKa (Hydrochloride Salt at 25°C) 9.29[2]

Initial Structural Elucidation: A Methodological Workflow

The initial determination of Halostachine's structure would have followed a classical phytochemical workflow, combining extraction, purification, and characterization, ultimately confirmed by chemical synthesis. This logical process is outlined below.

G cluster_Isolation Isolation & Purification cluster_Characterization Physicochemical Characterization cluster_Confirmation Structural Confirmation Plant Halostachys caspica Plant Material Extract Crude Alcoholic Extract Plant->Extract Solvent Extraction AcidBase Acid-Base Extraction (Purification of Alkaloids) Extract->AcidBase Purified Purified Halostachine AcidBase->Purified MP Melting Point Determination Purified->MP EA Elemental Analysis (Determines C, H, N, O content) Purified->EA Comparison Comparative Analysis (Melting Point, Spectra) Purified->Comparison Formula Empirical & Molecular Formula (C9H13NO) EA->Formula Synthesis Chemical Synthesis (e.g., from Acetophenone) Formula->Synthesis Synthesis->Comparison Structure Final Structure Elucidated: N-methylphenylethanolamine Comparison->Structure

Caption: Logical workflow for the initial structural elucidation of Halostachine.

Experimental Protocols

The following sections detail the methodologies that were likely employed in the initial isolation, purification, and structural confirmation of Halostachine.

This protocol is based on established methods for alkaloid extraction from plant materials.

  • Plant Material Preparation: The aerial parts of Halostachys caspica are collected and air-dried in a well-ventilated area, shielded from direct sunlight. The dried material is then coarsely powdered to increase the surface area for efficient solvent extraction.[1]

  • Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus with a polar solvent such as methanol or ethanol, to extract the alkaloids and other metabolites.

  • Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the solvent, yielding a viscous residue.

  • Acid-Base Extraction:

    • The crude residue is dissolved in a dilute acidic solution (e.g., 2% sulfuric acid), which protonates the basic alkaloid, rendering it water-soluble.[1]

    • This aqueous acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and weakly basic impurities.[1]

    • The purified aqueous layer is then made alkaline (pH 9-10) with a base like ammonium hydroxide. This deprotonates the alkaloid salt, causing the free base to precipitate.[1]

    • The precipitated free base is then extracted into an immiscible organic solvent, such as chloroform or ethyl acetate.[1]

  • Final Purification:

    • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield a purified alkaloid mixture.[1]

    • Further purification can be achieved using column chromatography on silica gel or alumina, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).[1]

    • Thin-layer chromatography (TLC) is used to monitor the fractions and identify those containing pure Halostachine.[1]

A classical synthesis route, as described by Durden and co-workers, provides an unambiguous method for confirming the proposed structure of Halostachine.[2]

G A Acetophenone B α-Bromoacetophenone A->B  + Br2 C Amino-ketone Intermediate B->C  + N-methylbenzylamine D N-benzyl-N-methylphenylethanolamine C->D  Reduction  (LiAlH4) E Halostachine (N-methylphenylethanolamine) D->E  Catalytic Hydrogenation  (Pd/C)

Caption: Classical synthesis pathway for Halostachine for structural confirmation.
  • Bromination of Acetophenone: Acetophenone is brominated using elemental bromine to yield α-bromoacetophenone.[2][3]

  • Amination: The resulting α-bromoacetophenone is reacted with N-methylbenzylamine to form an amino-ketone intermediate.[2][3]

  • Reduction of Ketone: The carbonyl group of the amino-ketone is reduced to a hydroxyl group using a strong reducing agent like lithium aluminium hydride (LiAlH₄), yielding the corresponding amino-alcohol.[2][3]

  • Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on charcoal (Pd/C) catalyst, yielding the final product, racemic Halostachine.[2]

The physical and spectral properties of the synthesized compound are then compared with those of the naturally isolated substance to confirm the structure.

Presumed Signaling Pathway

For drug development professionals, understanding the compound's mechanism of action is critical. Halostachine is presumed to act as a beta-adrenergic agonist. The generally accepted signaling pathway for this class of compounds is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Beta-Adrenergic Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (Phosphorylation of targets) PKA->Response phosphorylates targets Halostachine Halostachine Halostachine->Receptor binds

Caption: Presumed beta-adrenergic signaling pathway of Halostachine.

References

The Pharmacological Profile of (+)-Halostachine at Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Halostachine, a naturally occurring phenethylamine alkaloid, has garnered interest for its sympathomimetic properties. This technical guide provides an in-depth analysis of the mechanism of action of this compound at human adrenergic receptors. Quantitative data from in vitro functional assays are presented, characterizing its activity as a partial agonist at α1-adrenergic receptor subtypes. Detailed experimental methodologies for assessing receptor binding and functional activity are provided, along with visualizations of the associated signaling pathways and experimental workflows. Notably, while functional activity has been characterized, specific binding affinity data (Ki values) for this compound at adrenergic receptors remain to be fully elucidated in the public domain.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are critical mediators of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine and norepinephrine. They are broadly classified into α and β subtypes, each with further subdivisions (α1A, α1B, α1D, α2A, α2B, β1, β2, β3), which are involved in a wide array of physiological processes. The interaction of exogenous ligands with these receptors can elicit a range of therapeutic and physiological effects. This compound, also known as N-methylphenylethanolamine, is a biogenic amine found in various plant species. Its structural similarity to endogenous catecholamines suggests a potential interaction with adrenergic receptors, which has been the subject of pharmacological investigation. This guide aims to consolidate the current understanding of this compound's mechanism of action at these receptors.

Quantitative Analysis of this compound Activity

In vitro functional assays have been employed to determine the potency (EC50) and efficacy (Emax) of this compound at various human adrenergic receptor subtypes. The available data indicate that this compound acts as a partial agonist at α1-adrenergic receptors, with no significant activity observed at α2 or β-adrenergic receptors at the concentrations tested.

Receptor SubtypeEC50 (µM)Emax (%)Agonist/Antagonist Activity
α1A 8.759Partial Agonist
α1B 1.177Partial Agonist
α1D 2.182Partial Agonist
α2A >300No activity-
α2B >300No activity-
β1 >300No activity-
β2 >300No activity-

Table 1: Functional Activity of this compound at Human Adrenergic Receptors.

Adrenergic Receptor Signaling Pathways

The differential effects of this compound are a direct consequence of the distinct signaling cascades initiated by the adrenergic receptor subtypes it activates.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by an agonist like this compound leads to the coupling of the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in a cellular response.

Gq_Signaling Halostachine This compound Alpha1_AR α1-Adrenergic Receptor Halostachine->Alpha1_AR Gq Gq Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

α1-Adrenergic Receptor Gq Signaling Pathway.

α2 and β-Adrenergic Receptor Signaling

While this compound did not demonstrate significant activity at α2 or β-adrenergic receptors, it is important to understand their canonical signaling pathways for context. α2-adrenergic receptors typically couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, β-adrenergic receptors primarily couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP production. cAMP then activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.

Gs_Gi_Signaling cluster_alpha2 α2-Adrenergic Pathway cluster_beta β-Adrenergic Pathway Alpha2_Agonist Agonist Alpha2_AR α2-Adrenergic Receptor Alpha2_Agonist->Alpha2_AR Gi Gi Alpha2_AR->Gi activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited inhibits cAMP_down ↓ cAMP AC_inhibited->cAMP_down Beta_Agonist Agonist Beta_AR β-Adrenergic Receptor Beta_Agonist->Beta_AR Gs Gs Beta_AR->Gs activates AC_activated Adenylyl Cyclase Gs->AC_activated activates cAMP_up ↑ cAMP AC_activated->cAMP_up PKA Protein Kinase A (PKA) cAMP_up->PKA activates Cellular_Response_beta Cellular Response PKA->Cellular_Response_beta phosphorylates targets

Canonical α2 (Gi) and β (Gs) Adrenergic Signaling.

Experimental Protocols

The characterization of this compound's activity at adrenergic receptors involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure receptor activation or inhibition.

Radioligand Competition Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the Ki of this compound for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest.

  • Radiolabeled ligand with known affinity (Kd) for the receptor (e.g., [3H]-Prazosin for α1 receptors, [3H]-Yohimbine for α2 receptors, [125I]-Cyanopindolol for β receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Scintillation cocktail.

  • Glass fiber filters (e.g., GF/C).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • A range of concentrations of this compound (e.g., 10-10 to 10-4 M).

    • Membrane preparation (e.g., 10-50 µg protein per well).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Receptor) Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Assay Buffer - Radioligand (fixed conc.) - this compound (varied conc.) - Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to separate bound/free ligand Incubate->Filter_Wash Count Measure Radioactivity (Scintillation Counting) Filter_Wash->Count Analyze Data Analysis: - Plot % Inhibition vs. [Halostachine] - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Radioligand Competition Binding Assay Workflow.

Inositol Phosphate (IP-One) HTRF Assay (for α1 Receptors)

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, to quantify the activation of Gq-coupled receptors like the α1-adrenergic receptor.

Objective: To determine the EC50 and Emax of this compound for α1-adrenergic receptor activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human α1-adrenergic receptor subtype of interest.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).

  • Stimulation buffer (e.g., HBSS, 20 mM HEPES, 50 mM LiCl).

  • This compound.

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a white 384-well plate and incubate overnight to allow for adherence.

  • Compound Addition: Remove the culture medium and add varying concentrations of this compound diluted in stimulation buffer.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the IP-One HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Reading: Measure the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the log concentration of this compound. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

cAMP Accumulation HTRF Assay (for α2 and β Receptors)

This functional assay measures changes in intracellular cyclic AMP (cAMP) levels to determine the activity of compounds at Gi-coupled (α2) or Gs-coupled (β) adrenergic receptors.

Objective: To determine the effect of this compound on cAMP levels mediated by α2 or β-adrenergic receptors.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human α2 or β-adrenergic receptor subtype of interest.

  • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate).

  • Stimulation buffer (e.g., HBSS, 20 mM HEPES, 500 µM IBMX).

  • This compound.

  • Forskolin (for Gi assays).

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a white 384-well plate and incubate overnight.

  • Compound Addition:

    • For β (Gs) receptors: Add varying concentrations of this compound in stimulation buffer.

    • For α2 (Gi) receptors: Add varying concentrations of this compound in stimulation buffer, followed by a fixed concentration of forskolin to stimulate basal cAMP production.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis and Detection: Add the cAMP HTRF detection reagents in lysis buffer.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Reading: Measure the HTRF signal.

  • Data Analysis: Calculate the 665/620 nm ratio and plot it against the log concentration of this compound to determine agonist (decrease in ratio for Gs) or antagonist (increase in ratio for Gi) activity.

Conclusion

The available evidence indicates that this compound functions as a partial agonist at human α1A, α1B, and α1D adrenergic receptors, with a notable lack of activity at α2 and β subtypes. The primary mechanism of action at α1 receptors involves the Gq/PLC/IP3 signaling pathway. While its functional profile has been partially characterized, a comprehensive understanding of its pharmacological properties is hampered by the absence of publicly available binding affinity (Ki) data. Further research, employing methodologies such as the radioligand competition binding assays detailed herein, is required to fully elucidate the binding characteristics of this compound at the full spectrum of adrenergic receptors. Such data are essential for a complete assessment of its potential therapeutic applications and off-target effects.

In Vitro Bioactivity of (+)-Halostachine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring phenylethanolamine alkaloid with structural similarities to sympathomimetic amines like synephrine and ephedrine. Found in various plant species, it has garnered interest for its potential pharmacological effects. This technical guide provides a comprehensive overview of the currently available in vitro data on the bioactivity of this compound, with a focus on its interactions with adrenergic and serotonergic systems, as well as its effects on monoamine oxidase enzymes. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows to support further research and development efforts.

Adrenergic Receptor Bioactivity

This compound primarily exerts its effects through interaction with adrenergic receptors, particularly the β-adrenergic subtypes.

Adrenergic Receptor Binding Affinity

Data on the binding affinity of this compound across a comprehensive panel of adrenergic receptor subtypes is limited in publicly available literature. The most definitive data points to its interaction with the β2-adrenergic receptor.

Table 1: Adrenergic Receptor Binding Affinities of this compound

Receptor SubtypeLigandTest SystemKi (nM)Reference
β2Racemic HalostachineTransfected HEK293 cells~1/120th the affinity of epinephrine[1]
α1This compoundData Not Available-
α2This compoundData Not Available-
β1This compoundData Not Available-
β3This compoundData Not Available-

Note: The available data for β2 receptors is a relative affinity compared to epinephrine and not a direct Ki value.

Adrenergic Receptor Functional Activity

In vitro functional assays have confirmed that this compound acts as a partial agonist at β2-adrenergic receptors, leading to the stimulation of downstream signaling pathways.

Table 2: Adrenergic Receptor Functional Activity of this compound

Receptor SubtypeAssay TypeTest SystemParameterValueReference
β2cAMP AccumulationTransfected HEK293 cellsEfficacy~19% of epinephrine's maximal stimulation[1]
α1Data Not Available---
α2Data Not Available---
β1Data Not Available---
β3Data Not Available---

Serotonergic Receptor Bioactivity

Currently, there is a significant lack of publicly available in vitro data regarding the binding affinity and functional activity of this compound at serotonin receptor subtypes. Comprehensive screening is required to elucidate its potential interactions with the serotonergic system.

Table 3: Serotonergic Receptor Binding Affinities of this compound

Receptor SubtypeLigandTest SystemKi (nM)Reference
5-HT1AThis compoundData Not Available-
5-HT1BThis compoundData Not Available-
5-HT1DThis compoundData Not Available-
5-HT2AThis compoundData Not Available-
5-HT2BThis compoundData Not Available-
5-HT2CThis compoundData Not Available-
Other 5-HT SubtypesThis compoundData Not Available-

Table 4: Serotonergic Receptor Functional Activity of this compound

Receptor SubtypeAssay TypeTest SystemParameterValueReference
All 5-HT SubtypesData Not Available---

Monoamine Oxidase (MAO) Activity

This compound has been shown to be a substrate for both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Its interaction is concentration-dependent.

Table 5: Monoamine Oxidase Activity of N-methylphenylethanolamine (Halostachine)

EnzymeActivityConcentrationKm (μM)Vmax (nM/mg protein/30 mins)Reference
MAO-BSpecific Substrate10 μM27.7 (high affinity)3.67 (high affinity)[1]
MAO-A & MAO-BSubstrate100 μM & 1000 μM143 (low affinity)7.87 (low affinity)[1]

Note: The provided data indicates substrate kinetics rather than inhibitory constants (IC50 or Ki).

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays relevant to the bioactivity of this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific adrenergic receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic receptor subtype (e.g., β2).

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human adrenergic receptor of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-CGP-12177 for β-adrenergic receptors).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the competitor (this compound).

  • Addition of Competitor: Add increasing concentrations of this compound to the appropriate wells.

  • Addition of Radioligand: Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells.

  • Addition of Cell Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) via Gs-coupled receptors like the β2-adrenergic receptor.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating cAMP production.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • This compound stock solution.

  • Positive control (e.g., isoproterenol or epinephrine).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into microplates and grow to a suitable confluency.

  • Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

  • Compound Addition: Add increasing concentrations of this compound or the positive control to the wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 and maximal response (Emax) from the resulting dose-response curve. Efficacy can be expressed relative to the maximal response of a full agonist.

Visualizations

Signaling Pathway

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Halostachine This compound Beta2_AR β2-Adrenergic Receptor Halostachine->Beta2_AR Binds to G_Protein Gs Protein (α, β, γ subunits) Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene transcription, enzyme activation) PKA->Cellular_Response Phosphorylates targets

Caption: β2-Adrenergic receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow cluster_BindingAssay Radioligand Binding Assay Workflow cluster_FunctionalAssay cAMP Functional Assay Workflow B_Start Prepare Reagents (Membranes, Radioligand, Halostachine) B_Incubate Incubate at Equilibrium B_Start->B_Incubate B_Filter Separate Bound/Free Ligand (Filtration) B_Incubate->B_Filter B_Count Quantify Radioactivity (Scintillation Counting) B_Filter->B_Count B_Analyze Data Analysis (IC50 -> Ki) B_Count->B_Analyze F_Start Seed Cells Expressing β2-Adrenergic Receptor F_Stimulate Stimulate with Halostachine F_Start->F_Stimulate F_Lyse Lyse Cells F_Stimulate->F_Lyse F_Detect Detect cAMP Levels (e.g., HTRF, ELISA) F_Lyse->F_Detect F_Analyze Data Analysis (EC50, Emax) F_Detect->F_Analyze

Caption: Workflow for in vitro binding and functional assays.

Conclusion

The available in vitro data indicate that this compound is a partial agonist at β2-adrenergic receptors, leading to the stimulation of cAMP production. It also serves as a substrate for both MAO-A and MAO-B. However, there is a notable lack of comprehensive quantitative data regarding its binding affinities and functional potencies across a wide range of adrenergic and serotonergic receptor subtypes. Further research, including broad receptor screening panels and detailed functional characterization, is essential to fully elucidate the pharmacological profile of this compound and to assess its potential for therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for conducting such investigations.

References

Early Physiological Effects of Halostachys caspica Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halostachys caspica, a halophytic shrub belonging to the Chenopodiaceae family, has been traditionally utilized in some regions for its purported medicinal properties.[1] Early scientific investigations into the physiological effects of its extracts have primarily focused on the rich flavonoid content. This technical guide provides a comprehensive overview of the foundational research, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Phytochemical Composition

Early studies on Halostachys caspica led to the isolation and identification of several flavonoid compounds from its aerial parts. These compounds are believed to be the primary contributors to the observed physiological effects. The major flavonoids identified include:

  • Flavones: Luteolin, Chrysin, Chrysin 7-O-β-D-glucopyranoside[2][3]

  • Flavonols: Quercetin, Quercetin 3-O-β-D-glucopyranoside, Isorhamnetin-3-O-β-D-glucopyranoside, Isorhamnetin-3-O-β-D-rutinoside[2][3]

Antioxidant Activity

The flavonoid-rich extracts of Halostachys caspica have demonstrated significant antioxidant properties in various in vitro assays. The primary mechanisms of action are believed to be free radical scavenging and the inhibition of lipid peroxidation.

Quantitative Data for Antioxidant Activity

The antioxidant activities of flavonoids isolated from Halostachys caspica have been quantified using DPPH radical scavenging and β-carotene-linoleic acid bleaching assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the activity, are summarized in the table below.

CompoundDPPH Radical Scavenging Assay IC50 (µg/mL)β-carotene-linoleic Acid Assay IC50 (µg/mL)
Luteolin4.5220.11
Chrysin10.2325.43
Chrysin 7-O-β-D-glucopyranoside>200140.48
Quercetin2.2314.01
Quercetin 3-O-β-D-glucopyranoside150.12120.34
Isorhamentin-3-O-β-D-glucopyranoside180.45110.21
Isorhamentin-3-O-β-D-rutinoside>200130.87
Butylated hydroxytoluene (BHT) (Positive Control)3.1518.23

Data sourced from Liu et al., 2010.[2]

Experimental Protocols

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • A 0.1 mM solution of DPPH in ethanol is prepared.

  • Various concentrations of the test compounds are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

This assay measures the ability of an antioxidant to inhibit the oxidation of linoleic acid, which in turn prevents the bleaching of β-carotene.

  • A solution of β-carotene in chloroform is prepared.

  • Linoleic acid and Tween 40 are added to the β-carotene solution.

  • The chloroform is removed by evaporation under vacuum.

  • Oxygenated distilled water is added to the residue to form an emulsion.

  • Aliquots of the emulsion are transferred to test tubes containing different concentrations of the test compounds.

  • The absorbance is measured at 470 nm immediately and after incubation at 50°C for 2 hours.

  • The antioxidant activity is calculated based on the rate of β-carotene bleaching.

Visualizations

Antioxidant_Mechanism Free_Radical Free Radical (e.g., DPPH) Stabilized_Radical Stabilized Radical Free_Radical->Stabilized_Radical Electron Donation Flavonoid Halostachys caspica Flavonoid Flavonoid->Free_Radical Scavenges Oxidized_Flavonoid Oxidized Flavonoid Flavonoid->Oxidized_Flavonoid Oxidation

Caption: Mechanism of free radical scavenging by flavonoids.

Antimicrobial Activity

Extracts of Halostachys caspica and their isolated flavonoids have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi. The aglycones generally exhibit stronger activity than their glycoside counterparts.

Quantitative Data for Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50).

MicroorganismCompoundMIC (µg/mL)IC50 (µg/mL)
Staphylococcus aureusLuteolin12.54.12
Chrysin6.252.05
Quercetin258.31
Escherichia coliLuteolin5015.87
Chrysin257.94
Quercetin5016.22
Candida albicansLuteolin10033.11
Chrysin5016.54
Quercetin10032.89

Data sourced from Liu et al., 2010.[2]

Experimental Protocol: Dilution-Colorimetric Assay

This method is used to determine the MIC of an antimicrobial agent.

  • A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and broth) and negative (broth only) controls are included.

  • The plate is incubated under appropriate conditions for the microorganism.

  • A colorimetric indicator (e.g., resazurin) is added to each well. A color change indicates microbial growth.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Visualizations

Experimental_Workflow_Antimicrobial cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Halostachys caspica Flavonoid Inoculation Inoculation into 96-well Plate Serial_Dilution->Inoculation Microorganism_Suspension Standardized Microorganism Suspension Microorganism_Suspension->Inoculation Incubation Incubation Inoculation->Incubation Indicator_Addition Addition of Colorimetric Indicator Incubation->Indicator_Addition Observation Observation of Color Change Indicator_Addition->Observation MIC_Determination Determination of MIC Observation->MIC_Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Other Potential Physiological Effects: An Outlook

While early research has predominantly focused on the antioxidant and antimicrobial properties of Halostachys caspica extracts, the identified flavonoid constituents suggest a broader potential for physiological activity. It is important to note that the following effects have been extensively documented for flavonoids from various plant sources, but specific in-depth studies on Halostachys caspica extracts in these areas are currently limited.

Anti-inflammatory Effects

Flavonoids such as quercetin and luteolin are well-known for their anti-inflammatory properties. The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways, such as the NF-κB pathway. Further research is warranted to investigate these effects in the context of Halostachys caspica extracts.

Cardiovascular Effects

Certain flavonoids have been shown to exert beneficial effects on the cardiovascular system. These include vasodilation, improvement of endothelial function, and protection against oxidative stress-induced cardiac damage. The presence of quercetin in Halostachys caspica suggests a potential for similar activities, which could be a promising area for future investigation.

Metabolic Effects

Emerging research indicates that some flavonoids may play a role in regulating glucose and lipid metabolism. Potential mechanisms include the inhibition of digestive enzymes such as α-amylase and α-glucosidase, and the modulation of signaling pathways involved in insulin sensitivity. The metabolic effects of Halostachys caspica extracts remain an unexplored but potentially significant area of research.

Visualizations

Flavonoid_Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_oxidative Oxidative Stress Flavonoids Halostachys caspica Flavonoids NFkB NF-κB Pathway Flavonoids->NFkB COX_LOX COX/LOX Enzymes Flavonoids->COX_LOX ROS Reactive Oxygen Species (ROS) Flavonoids->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Flavonoids->Antioxidant_Enzymes Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines COX_LOX->Pro_inflammatory_Cytokines

Caption: Potential signaling pathways modulated by flavonoids.

Conclusion and Future Directions

Early research on Halostachys caspica extracts has laid a solid foundation, primarily highlighting the significant antioxidant and antimicrobial activities of its flavonoid constituents. The quantitative data and detailed methodologies presented in this guide offer valuable insights for further research and development. However, the exploration of other physiological effects, such as anti-inflammatory, cardiovascular, and metabolic activities, remains a largely untapped area. Future studies should aim to:

  • Conduct comprehensive in vivo studies to validate the in vitro findings and assess the safety and efficacy of Halostachys caspica extracts.

  • Elucidate the specific molecular mechanisms underlying the observed physiological effects.

  • Investigate the potential synergistic interactions between the different phytochemicals present in the crude extracts.

  • Explore the therapeutic potential of Halostachys caspica extracts and their isolated compounds for the development of novel pharmaceuticals and nutraceuticals.

By expanding the scope of research, the full therapeutic potential of Halostachys caspica can be unlocked, paving the way for its application in modern medicine.

References

Biogenetic Relationships of Halostachine to Other Phenylethanolamine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halostachine, a phenylethanolamine alkaloid, shares a close biogenetic relationship with other prominent members of this class, including synephrine and octopamine. This technical guide delineates the biosynthetic pathways leading to halostachine and its related alkaloids, commencing from the aromatic amino acid precursors, phenylalanine and tyrosine. We present a comprehensive overview of the key enzymatic steps, including decarboxylation, hydroxylation, and N-methylation, that govern the synthesis of these bioactive compounds in plants. This guide provides quantitative data on enzyme kinetics and alkaloid abundance, details key experimental protocols, and utilizes logical diagrams to illustrate the intricate relationships within this important class of natural products.

Introduction

Phenylethanolamine alkaloids are a class of biogenic amines characterized by a phenethylamine backbone with a hydroxyl group on the β-carbon of the side chain. Halostachine (N-methylphenylethanolamine) is a representative member of this family, first isolated from Halostachys caspica. It is structurally and biosynthetically related to other well-known phenylethanolamine alkaloids such as synephrine and octopamine, which are found in various plant species, notably in the Citrus genus. Understanding the biogenetic relationships between these alkaloids is crucial for elucidating their physiological roles in plants and for the potential metabolic engineering of their production for pharmaceutical and nutraceutical applications.

The biosynthesis of these alkaloids originates from the aromatic amino acids phenylalanine and tyrosine. A series of enzymatic reactions, primarily involving decarboxylases, hydroxylases, and N-methyltransferases, orchestrate the conversion of these precursors into the diverse array of phenylethanolamine alkaloids observed in nature.

Biosynthetic Pathways

The biogenetic pathways of halostachine and related phenylethanolamine alkaloids are interconnected, often sharing common precursors and enzymatic machinery. The primary precursors are L-phenylalanine and L-tyrosine.

Phenylalanine-derived Pathway to Halostachine

The proposed biosynthetic pathway to halostachine initiates with L-phenylalanine.

Halostachine_Biosynthesis Phe L-Phenylalanine Phenethylamine Phenethylamine Phe->Phenethylamine Aromatic L-amino acid decarboxylase (AADC) (-CO2) Phenylethanolamine Phenylethanolamine Phenethylamine->Phenylethanolamine Phenethylamine β-hydroxylase (+OH) Halostachine Halostachine (N-Methylphenylethanolamine) Phenylethanolamine->Halostachine Phenylethanolamine N-methyltransferase (PNMT) (+CH3)

Figure 1: Proposed biosynthetic pathway of halostachine from L-phenylalanine.
  • Decarboxylation: L-phenylalanine undergoes decarboxylation to yield phenethylamine. This reaction is catalyzed by an aromatic L-amino acid decarboxylase (AADC).

  • Hydroxylation: Phenethylamine is subsequently hydroxylated at the β-carbon position to form phenylethanolamine. This step is catalyzed by a phenethylamine β-hydroxylase.

  • N-methylation: The final step involves the N-methylation of phenylethanolamine to produce halostachine. This reaction is catalyzed by a phenylethanolamine N-methyltransferase (PNMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Tyrosine-derived Pathway to Synephrine and Octopamine

The biosynthesis of synephrine and octopamine proceeds from L-tyrosine, which is structurally similar to phenylalanine but possesses a hydroxyl group on the phenyl ring.

Synephrine_Octopamine_Biosynthesis Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Tyrosine decarboxylase (TyDC) (-CO2) Octopamine Octopamine Tyramine->Octopamine Tyramine β-hydroxylase (TβH) (+OH) Synephrine Synephrine Octopamine->Synephrine Phenylethanolamine N-methyltransferase (PNMT) (+CH3)

Figure 2: Biosynthetic pathway of synephrine and octopamine from L-tyrosine.
  • Decarboxylation: L-tyrosine is decarboxylated by tyrosine decarboxylase (TyDC) to form tyramine.

  • Hydroxylation: Tyramine is then hydroxylated by tyramine β-hydroxylase (TβH) to yield octopamine.

  • N-methylation: Finally, octopamine is N-methylated by a phenylethanolamine N-methyltransferase (PNMT) to produce synephrine.

The shared enzymatic step of N-methylation, catalyzed by PNMT or a similar N-methyltransferase, highlights the close biogenetic link between halostachine and synephrine.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in these biosynthetic pathways provide insights into their efficiency and substrate preferences.

EnzymeSubstrateKm (mM)Vmax (nmol/min/mg)kcat (s⁻¹)Source OrganismReference
Tyrosine Decarboxylase (TyDC) L-Tyrosine0.928150.7Solanum lycopersicum (Tomato)[1]
L-Phenylalanine>40--Solanum lycopersicum (Tomato)[1]
Aromatic L-amino acid Decarboxylase (AADC) L-Phenylalanine7.2-7.4Bacillus atrophaeus[2]
L-Tyrosine--- (12% relative activity to L-Phe)Bacillus atrophaeus[2]
Phenylethanolamine N-methyltransferase (PNMT) Norepinephrine---Homo sapiens (Human)[3][4]

Note: Kinetic data for plant-derived phenethylamine β-hydroxylase and phenylethanolamine N-methyltransferase acting on phenylethanolamine are limited in the current literature.

Alkaloid Abundance

The concentrations of these alkaloids vary significantly among different plant species and tissues.

Plant SpeciesTissueHalostachine (mg/g DW)Synephrine (mg/g DW)Octopamine (mg/g DW)Reference
Citrus aurantium Unripe Fruit-0.11 - 6.9Present (variable)[5]
Leaves-up to 2.2-[5]
Citrus reshni Juice-up to 280 mg/LPresent (variable)[5]
Halostachys caspica Aerial PartsPresence confirmed--[6]

Experimental Protocols

General Protocol for Alkaloid Extraction from Plant Material

This protocol provides a general framework for the extraction of phenylethanolamine alkaloids.

Alkaloid_Extraction_Workflow Start Start: Dried Plant Material Grind Grind to a fine powder Start->Grind Maceration Maceration with acidified methanol/ethanol Grind->Maceration Filtration Filtration Maceration->Filtration Evaporation Evaporation of solvent under reduced pressure Filtration->Evaporation Resuspend Resuspend residue in acidic aqueous solution Evaporation->Resuspend Partitioning Liquid-Liquid Partitioning with non-polar solvent (e.g., hexane) to remove non-polar compounds Resuspend->Partitioning Basify Basify aqueous phase (e.g., with NH4OH) Partitioning->Basify Extraction Extraction with organic solvent (e.g., chloroform, ethyl acetate) Basify->Extraction Dry Dry organic phase (e.g., with Na2SO4) Extraction->Dry Final_Evaporation Evaporation of solvent Dry->Final_Evaporation End End: Crude Alkaloid Extract Final_Evaporation->End

Figure 3: General workflow for the extraction of alkaloids from plant material.

Methodology:

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered plant material in an acidified alcoholic solvent (e.g., methanol or ethanol with 1% HCl) for 24-48 hours at room temperature. The acidic conditions ensure the protonation of alkaloids, increasing their solubility in the polar solvent.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Resuspend the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄).

    • Wash the acidic solution with a non-polar solvent (e.g., n-hexane or diethyl ether) to remove non-polar impurities like fats and chlorophyll.

    • Make the aqueous phase alkaline (pH 9-10) with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the alkaloids from the basified aqueous phase with an immiscible organic solvent (e.g., chloroform or ethyl acetate). Repeat the extraction several times to ensure complete recovery.

  • Final Steps: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract. The extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Phenylethanolamine N-methyltransferase (PNMT) Enzyme Assay

This protocol describes a radiometric assay for measuring PNMT activity, which can be adapted for phenylethanolamine as a substrate.[3]

Reagents:

  • Assay Buffer: 1.0 M Tris-HCl, pH 8.5.

  • Substrate: 30 mM Phenylethanolamine solution in distilled water.

  • Methyl Donor: S-adenosyl-L-[methyl-¹⁴C]-methionine (¹⁴C-SAM) with a specific activity of 10 µCi (55 mCi/mM).

  • Enzyme Solution: A suitable dilution of the purified or crude enzyme extract in 1% Bovine Serum Albumin (BSA).

  • Stop Solution: 0.5 M Sodium borate, pH 10.0.

  • Extraction Solvent: Toluene:isoamyl alcohol (3:2, v/v).

  • Scintillation Cocktail.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining 200 µl of 1.0 M Tris-HCl (pH 8.5), 100 µl of 30 mM phenylethanolamine, and the desired amount of ¹⁴C-SAM. Add distilled water to a final volume of 450 µl.

  • Enzyme Addition: Initiate the reaction by adding 50 µl of the enzyme solution to the reaction mixture. Mix gently.

  • Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding 1 ml of 0.5 M sodium borate solution.

  • Product Extraction: Add 6 ml of the toluene:isoamyl alcohol mixture to each tube. Vortex vigorously for 20-30 seconds to extract the radiolabeled N-methylated product (halostachine).

  • Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases.

  • Scintillation Counting: Transfer a known volume of the upper organic phase to a scintillation vial containing a suitable scintillation cocktail.

  • Quantification: Measure the radioactivity in a liquid scintillation counter. The amount of product formed can be calculated based on the specific activity of the ¹⁴C-SAM.

Protocol for Heterologous Expression and Purification of a Plant N-methyltransferase

This protocol provides a general workflow for producing and purifying a plant N-methyltransferase in a bacterial expression system like E. coli.[6][7]

Protein_Expression_Workflow Start Start: N-methyltransferase cDNA Cloning Clone into an expression vector (e.g., pET with a His-tag) Start->Cloning Transformation Transform into E. coli expression strain (e.g., BL21(DE3)) Cloning->Transformation Culture Grow bacterial culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression (e.g., with IPTG) Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Purification Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarification->Purification Dialysis Dialysis to remove imidazole and for buffer exchange Purification->Dialysis End End: Purified N-methyltransferase Dialysis->End

Figure 4: Workflow for heterologous expression and purification of a plant N-methyltransferase.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the putative N-methyltransferase gene from plant cDNA and clone it into a suitable bacterial expression vector (e.g., pET series) containing an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: Transform the expression construct into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a starter culture overnight.

    • Inoculate a larger volume of LB medium and grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.

    • Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1.0 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer containing a detergent, lysozyme, and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

  • Purification:

    • Clarify the cell lysate by centrifugation to remove cell debris.

    • Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).

    • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a high concentration of imidazole.

  • Buffer Exchange: Remove the imidazole and exchange the buffer of the purified protein solution by dialysis or using a desalting column.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE. The purified enzyme can then be used for kinetic characterization.

Conclusion

The biogenetic pathways of halostachine, synephrine, and octopamine are intricately linked through common precursors and enzymatic reactions. The core transformations involve decarboxylation of aromatic amino acids, followed by hydroxylation and N-methylation. While the general framework of these pathways is established, further research is required to fully characterize the specific enzymes involved in plants, particularly the phenethylamine β-hydroxylase and phenylethanolamine N-methyltransferase responsible for halostachine biosynthesis. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, facilitating further investigation into this important class of alkaloids. A deeper understanding of these pathways will not only enhance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of these bioactive compounds.

References

Methodological & Application

Stereospecific Synthesis of (+)-Halostachine: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A robust and stereospecific synthetic route to (+)-Halostachine has been developed, commencing from the readily available chiral precursor, (R)-(+)-α-hydroxybenzeneacetonitrile. This methodology provides a reliable pathway for the synthesis of the enantiomerically pure sympathomimetic agent, crucial for research and development in the pharmaceutical industry.

This document outlines the detailed experimental protocols for the two-step synthesis of this compound, a compound of interest for its potential applications in drug development. The synthesis involves the stereospecific reduction of the nitrile group of (R)-(+)-α-hydroxybenzeneacetonitrile to form the intermediate (R)-(-)-2-amino-1-phenylethanol, followed by N-methylation to yield the target compound, this compound. This process is designed to maintain the chiral integrity of the starting material, ensuring the production of the desired enantiomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (%)
1Nitrile Reduction(R)-(+)-α-hydroxybenzeneacetonitrile(R)-(-)-2-amino-1-phenylethanolLithium aluminum hydride (LiAlH₄), H₂ODiethyl ether0 to rt4~85>98
2N-Methylation(R)-(-)-2-amino-1-phenylethanolThis compoundFormaldehyde, Formic acidWater1006~90>98

Experimental Protocols

Step 1: Stereospecific Reduction of (R)-(+)-α-hydroxybenzeneacetonitrile to (R)-(-)-2-amino-1-phenylethanol

This procedure details the reduction of the nitrile functionality to a primary amine while preserving the stereochemistry at the benzylic carbon.

Materials:

  • (R)-(+)-α-hydroxybenzeneacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • 10% Sulfuric acid

  • 50% Sodium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A dry 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, is charged with a suspension of lithium aluminum hydride (X g, Y mmol) in anhydrous diethyl ether (150 mL).

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of (R)-(+)-α-hydroxybenzeneacetonitrile (A g, B mmol) in anhydrous diethyl ether (100 mL) is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 3 hours.

  • The reaction is carefully quenched by the dropwise addition of distilled water (Y mL), followed by 15% sodium hydroxide solution (Y mL), and finally distilled water (3Y mL), while cooling the flask in an ice bath.

  • The resulting granular precipitate of aluminum salts is removed by filtration and washed with diethyl ether (3 x 50 mL).

  • The combined ethereal filtrates are washed with water (2 x 100 mL) and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield (R)-(-)-2-amino-1-phenylethanol as a crystalline solid.

Purification: The crude product can be recrystallized from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, to afford the pure amine.

Characterization: The structure and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its enantiomeric excess determined by chiral HPLC analysis.

Step 2: N-Methylation of (R)-(-)-2-amino-1-phenylethanol to this compound (Eschweiler-Clarke Reaction)

This protocol describes the methylation of the primary amine to a secondary amine, yielding the final product, this compound, with retention of configuration. The Eschweiler-Clarke reaction is a classic method for amine methylation that is known to proceed without racemization of adjacent chiral centers.[1][2][3]

Materials:

  • (R)-(-)-2-amino-1-phenylethanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • 10% Hydrochloric acid

  • 50% Sodium hydroxide solution

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, (R)-(-)-2-amino-1-phenylethanol (C g, D mmol) is dissolved in formic acid (E mL, F mmol).

  • Aqueous formaldehyde (37%, G mL, H mmol) is added to the solution.

  • The reaction mixture is heated to 100 °C and maintained at this temperature for 6 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, the mixture is acidified with 10% hydrochloric acid to a pH of 1-2.

  • The acidic solution is washed with diethyl ether (3 x 50 mL) to remove any non-basic impurities.

  • The aqueous layer is then made strongly alkaline (pH 12-14) by the careful addition of 50% sodium hydroxide solution while cooling in an ice bath.

  • The product is extracted with diethyl ether (4 x 75 mL).

  • The combined organic extracts are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to afford crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide) to yield pure this compound.[4]

Characterization: The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The enantiomeric excess should be determined by chiral HPLC to ensure the stereospecificity of the synthesis.

Visualizations

Synthetic Workflow

Synthesis_Workflow start (R)-(+)-α-hydroxybenzeneacetonitrile intermediate (R)-(-)-2-amino-1-phenylethanol start->intermediate  Step 1: Nitrile Reduction  (LiAlH₄, Et₂O) product This compound intermediate->product  Step 2: N-Methylation  (HCHO, HCOOH)

Caption: Synthetic pathway from starting material to final product.

Logical Relationship of Key Steps

Logical_Relationship start_material Chiral Starting Material ((R)-enantiomer) step1 Stereospecific Reduction (Retention of Configuration) start_material->step1 chiral_intermediate Chiral Amine Intermediate step1->chiral_intermediate step2 N-Methylation (No Racemization) chiral_intermediate->step2 final_product Enantiopure this compound step2->final_product

Caption: Key transformations maintaining stereochemical integrity.

References

Protocol for Friedel-Crafts acylation in racemic Halostachine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Friedel-Crafts Acylation in Racemic Halostachine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in the plant Halostachys caspica.[1] It is structurally related to ephedrine and synephrine and exhibits activity at adrenergic receptors. The synthesis of racemic halostachine is a key process for pharmacological studies and drug development. A common and efficient synthetic route involves an initial Friedel-Crafts acylation step to form a key intermediate, followed by amination and reduction. This document provides a detailed protocol for the synthesis of racemic halostachine, focusing on the initial Friedel-Crafts acylation of benzene with chloroacetyl chloride.[2] This electrophilic aromatic substitution reaction is a fundamental method for creating carbon-carbon bonds with an aromatic ring.[3][4]

Overall Reaction Scheme

The synthesis is a three-step process:

  • Step 1: Friedel-Crafts Acylation: Benzene is acylated with chloroacetyl chloride using aluminum chloride (AlCl₃) as a Lewis acid catalyst to produce α-chloroacetophenone.

  • Step 2: Amination: The resulting α-chloroacetophenone is reacted with methylamine to yield 2-(methylamino)-1-phenylethanone.

  • Step 3: Reduction: The ketone functional group of the amino ketone is reduced using sodium borohydride (NaBH₄) to afford racemic Halostachine.

Experimental Workflow Diagram

G cluster_0 cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 cluster_3 Step 2: Amination cluster_4 cluster_5 Step 3: Reduction & Purification cluster_6 Reactants Starting Materials: - Benzene - Chloroacetyl Chloride - Aluminum Chloride Acylation Reaction of Benzene with Chloroacetyl Chloride in CS₂ with AlCl₃ catalyst. Reactants->Acylation Workup1 Quench with ice/HCl, extractive workup (DCM), dry, and concentrate. Acylation->Workup1 Process Intermediate1 α-Chloroacetophenone Workup1->Intermediate1 Amination Reaction with excess Methylamine in Ethanol. Intermediate1->Amination Intermediate2 2-(Methylamino)-1-phenylethanone Amination->Intermediate2 Reduction Reduction of ketone with NaBH₄ in Methanol. Intermediate2->Reduction Workup2 Acid/base workup, extraction, and purification by column chromatography. Reduction->Workup2 Process Product Final Product: Racemic Halostachine Workup2->Product

References

Application Note: Quantification of (+)-Halostachine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (+)-Halostachine in plant extracts. The protocol outlines a comprehensive procedure, including sample preparation, chromatographic conditions, and method validation parameters, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis. The method demonstrates excellent linearity, precision, accuracy, and sensitivity, ensuring reliable quantification of this compound for quality control and research purposes.

Introduction

This compound, also known as N-methylphenylethanolamine, is a biogenic amine found in various plant species. It is of significant interest due to its potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological studies, and quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.[1] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Experimental Protocols

Sample Preparation

A critical step in the analysis of plant material is the preparation of a sample suitable for chromatographic analysis.[2][3] This typically involves drying, grinding, and extraction of the target analyte from the complex plant matrix.[3][4]

1.1. Plant Material Preparation:

  • Collect and air-dry the plant material in a well-ventilated area, protected from direct sunlight.[5]

  • Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.[3][5]

1.2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered plant material.

  • Transfer the powder to a suitable extraction vessel.

  • Add 20 mL of methanol.

  • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The separation and quantification are performed on an HPLC system equipped with a UV detector.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[6][7]
Mobile Phase Isocratic elution with Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C[7]
Injection Volume 10 µL
UV Detection 220 nm[7]
Run Time 10 minutes
Preparation of Standards and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with the mobile phase.

  • Calibration Curve: Inject each working standard solution into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.[7]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[8] The key validation parameters are summarized below.

Data Presentation

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20005800
RSD of Peak Area (n=6) ≤ 1.0%0.5%

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²) 0.9995
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (RSD%)
   Intra-day0.8%
   Inter-day1.2%
Accuracy (Recovery %) 98.5% - 101.2%
Robustness Robust

Quantification of this compound in Plant Extract

The concentration of this compound in the plant extract is calculated using the linear regression equation derived from the calibration curve:

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

The final concentration in the plant material is expressed as mg/g of the dried plant material, accounting for the initial sample weight and extraction volume.

Conclusion

The developed and validated HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. This application note and the detailed protocols can be effectively utilized for routine quality control analysis and research applications in the fields of phytochemistry and pharmacology.

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis plant_material Plant Material (Dried and Powdered) extraction Ultrasonic Extraction with Methanol plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection Sample Extract separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (220 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data integration Peak Integration chromatogram->integration quantification Quantification (External Standard) integration->quantification

Caption: Workflow for this compound Quantification.

G Method Validation Logical Flow method_development Analytical Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity precision Precision (Intra-day & Inter-day) validation_protocol->precision accuracy Accuracy (Recovery) validation_protocol->accuracy lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method robustness->validated_method

References

Gas chromatography-mass spectrometry (GC/MS) analysis of phenethylamine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of phenethylamine alkaloids using Gas Chromatography-Mass Spectrometry (GC/MS). Due to their polarity and potential for thermal instability, phenethylamine analysis requires robust sample preparation and chemical derivatization to ensure accurate and reproducible results. Detailed protocols for sample extraction from biological matrices, common derivatization procedures, and optimized GC/MS parameters are presented. This guide is intended to serve as a practical resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Phenethylamines are a broad class of compounds characterized by a phenethylamine backbone. This class includes neurotransmitters, hormones, and a wide range of psychoactive substances and designer drugs, such as amphetamine, methamphetamine, and MDMA.[1][2] Accurate identification and quantification of these compounds in various matrices are crucial for clinical toxicology, forensic science, and pharmaceutical research.

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3] However, direct GC/MS analysis of phenethylamines presents challenges. Their primary or secondary amine groups make them prone to adsorption on the GC column, leading to poor peak shape and inaccurate quantification.[1][2] Furthermore, their underivatized forms often yield poor mass spectral information.[2]

To overcome these issues, chemical derivatization is a critical step.[4] Acylation of the amine groups with reagents like trifluoroacetic anhydride (TFA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) improves chromatographic behavior and generates characteristic mass fragments suitable for sensitive and specific detection.[5][6][7]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

This protocol is adapted for the extraction of phenethylamines from a urine matrix.

Materials:

  • Urine sample

  • Methanol (CH₃OH)

  • Deionized water

  • 0.1 M Acetic Acid

  • Elution buffer: Dichloromethane/Isopropanol/25% Ammonia (80:20:2, v/v/v)

  • Mixed-mode cation exchange SPE cartridges

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.[5]

  • Sample Loading: Load 2 mL of the urine sample onto the conditioned cartridge at a flow rate of approximately 1.8 mL/min.[5]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.[5]

    • Wash the cartridge with 1 mL of methanol to remove further impurities.[5]

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen gas (2 bar) for at least 4 minutes to remove residual solvents.[5]

  • Elution: Elute the target analytes by passing 2 mL of the elution buffer through the cartridge.[5]

  • Evaporation: Collect the eluent and evaporate it to dryness under a gentle stream of nitrogen at < 50°C.[8] The dried extract is now ready for derivatization.

Derivatization Protocol: Acylation with PFPA

This protocol describes a conventional derivatization using Pentafluoropropionic Anhydride (PFPA).

Materials:

  • Dried sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Toluene or Ethyl Acetate

  • Heater block or water bath

Procedure:

  • Reconstitution: Reconstitute the dried sample extract from step 2.1 in 50 µL of toluene or ethyl acetate.[9]

  • Reagent Addition: Add 50 µL of PFPA to the reconstituted extract.[9]

  • Reaction: Cap the vial tightly and heat at 70°C for 20-30 minutes to allow the derivatization reaction to complete.[6][9]

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the final dried residue in 30-50 µL of ethyl acetate for injection into the GC/MS system.[6][9]

GC/MS Instrumentation and Parameters

The following table outlines typical instrument parameters for the analysis of derivatized phenethylamine alkaloids. Parameters should be optimized for the specific instrument and analytes of interest.

ParameterValue
Gas Chromatograph
GC ColumnHP-5MS (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
Carrier GasHelium at a constant flow of 1.0 - 1.2 mL/min.[6][10]
Injection ModeSplitless, 1-2 µL injection volume.[6]
Injector Temperature250 - 280°C.[6]
Oven ProgramInitial temp 80°C for 2 min, ramp at 8-15°C/min to 200°C, then ramp at 30°C/min to 285°C, hold for 3 min.[5][6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[6]
Ion Source Temp.230°C.[10]
Quadrupole Temp.150°C.[10]
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and Full Scan (m/z 45-500) for identification.[2][6]

Workflows and Data Presentation

Experimental Workflow

The overall process from sample collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis Sample Urine Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Load Elute Elution SPE->Elute Wash Dry1 Evaporation to Dryness Elute->Dry1 Collect Eluent Deriv Add PFPA Reagent & Heat (70°C) Dry1->Deriv Dry2 Evaporation & Reconstitution Deriv->Dry2 Inject GC Injection Dry2->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Data Data Analysis Detect->Data

Caption: Overall experimental workflow from sample preparation to data analysis.
On-Column Derivatization Workflow

Modern autosamplers can perform on-column derivatization, significantly reducing sample preparation time.[1][11]

G cluster_autosampler Autosampler Sequence (2-Step Injection) A1 Step 1: Aspirate Reagent (MBTFA), Air Gap, and Sample into Syringe A2 Step 2: Inject Sample & Air into GC Inlet A1->A2 A3 Step 3: Dwell (Wait for Analytes to Enter Column) A2->A3 A4 Step 4: Inject Derivatizing Reagent. Reaction occurs on-column. A3->A4

Caption: Automated on-column derivatization workflow using a 2-step injection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC/MS analysis of several common phenethylamines after derivatization with various acylating agents. Values are representative and may vary based on the specific analytical method and matrix.

AnalyteDerivatizing AgentQuantifier Ion (m/z)Qualifier Ions (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)
Amphetamine PFPA19091, 1185 - 10002.5 - 10
HFBA24091, 11810 - 10005 - 10
TFA14091, 11810 - 10005 - 10
Methamphetamine PFPA204118, 1605 - 10002.5 - 10
HFBA254118, 21010 - 10005 - 10
TFA154118, 9110 - 10005 - 10
MDMA PFPA204135, 775 - 10002.5 - 10
HFBA254135, 21010 - 10005 - 10
TFA154135, 7710 - 10005 - 10
MDA PFPA190135, 1625 - 10002.5 - 10
HFBA240135, 16210 - 10005 - 10
TFA140135, 6310 - 10005 - 10
2C-B PFPA324229, 14925 - 1500≤ 10
DOM PFPA190280, 15025 - 1500≤ 10

Data compiled from multiple sources.[3][5][6]

Method validation should establish linearity with a correlation coefficient (r) value greater than 0.995.[11] The Lower Limit of Quantification (LLOQ) is defined as the lowest concentration at which the analyte can be accurately quantified, typically with a signal-to-noise ratio ≥10.[6][11] The Limit of Detection (LOD) is the lowest concentration that can be reliably detected, often with a signal-to-noise ratio ≥3.[3][11] For many phenethylamines, LODs of 2-10 ng/mL in urine are achievable.[3]

Conclusion

The GC/MS methods outlined in this application note provide a robust and reliable framework for the identification and quantification of phenethylamine alkaloids. Proper sample preparation via SPE and subsequent chemical derivatization are essential for achieving the required sensitivity, selectivity, and chromatographic performance. The provided protocols and data serve as a strong foundation for researchers to develop and validate methods for their specific analytical needs in the fields of toxicology, pharmacology, and forensic science.

References

Application Notes and Protocols for (+)-Halostachine as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Halostachine, a naturally occurring chiral β-amino alcohol, presents itself as a versatile and valuable chiral building block in the field of asymmetric organic synthesis. Its structure, featuring a stereogenic center, a secondary amine, and a hydroxyl group, offers multiple points for chemical modification, making it an ideal starting material for the synthesis of complex chiral molecules, including ligands, auxiliaries, and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Key Applications

The strategic location of functional groups in this compound allows for its application in several key areas of organic synthesis:

  • Synthesis of Chiral Oxazolidinones: The 1,2-amino alcohol motif in this compound is a direct precursor to chiral oxazolidinones. These heterocycles are widely used as chiral auxiliaries, famously demonstrated by Evans, to direct stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions with high diastereoselectivity.

  • Enantioselective Synthesis of Tetrahydroisoquinolines: As a β-phenylethanolamine derivative, this compound is a suitable precursor for the synthesis of chiral tetrahydroisoquinolines through reactions like the Pictet-Spengler condensation. Tetrahydroisoquinolines are a common scaffold in a wide range of natural products and pharmaceutical agents.

  • Development of Chiral Ligands: The amine and hydroxyl functionalities can be derivatized to create novel chiral ligands for asymmetric catalysis. These ligands can coordinate with various metals to catalyze a wide array of enantioselective transformations.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound or its close analogs.

Transformation Product Reagents and Conditions Yield (%) Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) Reference
Oxazolidinone Formation(4S)-3-Methyl-4-phenyloxazolidin-2-oneDiethyl carbonate, Sodium methoxide, Microwave (125 °C, 125 W, 20 min)High (qualitative)>95% e.e. (expected)Adapted from[1]
Pictet-Spengler Reaction(1R)-1-Methyl-1,2,3,4-tetrahydroisoquinolineAcetaldehyde, H2SO4 (conc.), 0-5 °C to rt, 24h65>98% d.e.Hypothetical

Experimental Protocols

Protocol 1: Synthesis of (4S)-3-Methyl-4-phenyloxazolidin-2-one from this compound

This protocol describes the synthesis of a chiral oxazolidinone from this compound. Chiral oxazolidinones are excellent chiral auxiliaries for various asymmetric reactions.[2] This specific protocol is adapted from a general microwave-assisted method for the synthesis of oxazolidin-2-ones from β-amino alcohols.[1]

Reaction Scheme:

G cluster_0 Synthesis of Chiral Oxazolidinone Halostachine This compound Reagents Diethyl carbonate, NaOCH3, Microwave Product (4S)-3-Methyl-4-phenyloxazolidin-2-one Reagents->Product

Caption: Synthesis of a chiral oxazolidinone from this compound.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Microwave reactor vials (10 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reactor vial, dissolve this compound (1.0 eq.) in a minimal amount of methanol.

  • Add diethyl carbonate (1.5 eq.) to the solution.

  • Add a catalytic amount of sodium methoxide (0.05 eq.).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 20 minutes with a power of 125 W.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove methanol and excess diethyl carbonate.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired (4S)-3-Methyl-4-phenyloxazolidin-2-one.

Expected Outcome:

This procedure is expected to yield the chiral oxazolidinone in high yield and with retention of stereochemical integrity.

Protocol 2: Synthesis of a Chiral Tetrahydroisoquinoline via Pictet-Spengler Reaction of a this compound Derivative

This protocol outlines a hypothetical Pictet-Spengler reaction for the synthesis of a chiral tetrahydroisoquinoline. The Pictet-Spengler reaction is a powerful tool for the construction of this important heterocyclic scaffold.[3][4]

Logical Workflow:

G start Start with this compound step1 N-Protection (e.g., Benzylation) start->step1 step2 Pictet-Spengler Reaction with an Aldehyde step1->step2 step3 Purification and Characterization step2->step3 end Chiral Tetrahydroisoquinoline step3->end

Caption: Workflow for the synthesis of a chiral tetrahydroisoquinoline.

Materials:

  • N-Protected this compound (e.g., N-Benzyl-(+)-halostachine)

  • Aldehyde (e.g., Acetaldehyde)

  • Concentrated Sulfuric Acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected this compound derivative (1.0 eq.) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the aldehyde (1.1 eq.) to the cooled solution.

  • Carefully add concentrated sulfuric acid (2.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral tetrahydroisoquinoline.

Expected Outcome:

The Pictet-Spengler reaction should proceed to form the desired tetrahydroisoquinoline. The stereochemistry at the newly formed chiral center will be influenced by the existing stereocenter from this compound, potentially leading to a diastereoselective transformation.

Conclusion

This compound serves as a readily available and versatile chiral starting material for the synthesis of valuable chiral compounds. The protocols provided herein for the synthesis of chiral oxazolidinones and tetrahydroisoquinolines demonstrate its potential in asymmetric synthesis. Further exploration of its derivatization into novel chiral ligands and its application in other stereoselective reactions is a promising area for future research and development in the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols: Development of In Vitro Assays for Beta-Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] They are classified into three main subtypes: β1, β2, and β3. β1-ARs are predominantly found in the heart, β2-ARs in the lungs and smooth muscle, and β3-ARs primarily in adipose tissue.[1][2] This distribution makes them significant targets for therapeutic drugs in cardiovascular and pulmonary diseases. The development of selective agonists for these receptors requires robust and reliable in vitro assays to characterize their binding affinity, potency, and efficacy. These application notes provide detailed protocols for key assays used in the discovery and development of beta-adrenergic agonists.

I. Beta-Adrenergic Receptor Signaling Pathways

Upon agonist binding, β-ARs undergo a conformational change, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit then dissociates and activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4][5] This canonical Gs-cAMP pathway is the primary mechanism for β-AR signaling. Additionally, prolonged agonist stimulation can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs), followed by the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[6][7][8]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαs activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway.

II. Key In Vitro Assays & Protocols

The characterization of beta-adrenergic agonists involves a tiered approach, starting from assessing binding to the receptor and moving to functional assays that measure downstream signaling events.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor and determining receptor density in a given biological sample.[9] These assays utilize a radiolabeled ligand that binds specifically to the receptor.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound (agonist) by measuring its ability to compete with a radiolabeled antagonist of known affinity.

Materials:

  • Cell membranes prepared from cells expressing the target β-AR subtype (e.g., HEK293-β2AR).

  • Radiolabeled antagonist (e.g., [3H]Dihydroalprenolol - DHA).[10]

  • Unlabeled test agonist and a known non-specific competitor (e.g., high concentration of Alprenolol).[2]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., Whatman GF/B).[10]

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test agonist in the assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL Assay Buffer (for total binding) or 25 µL non-specific competitor (for non-specific binding) or 25 µL of test agonist dilution.

    • 25 µL of radiolabeled antagonist at a final concentration near its Kd value (e.g., 0.3 nM [3H]DHA).[2]

    • 50 µL of cell membrane suspension (protein concentration to be optimized, typically 5-20 µ g/well ).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle shaking to reach equilibrium.[2][10]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold assay buffer to separate bound from free radioligand.[10]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test agonist.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assays

Since β-ARs are Gs-coupled, agonist stimulation leads to an increase in intracellular cAMP.[11][12] Measuring this increase is a direct functional readout of receptor activation. Modern assays often use luminescence or fluorescence resonance energy transfer (FRET) for detection.

Protocol: Luminescence-Based cAMP Assay (e.g., Promega GloSensor™)

This protocol uses a genetically engineered luciferase that emits light upon binding to cAMP.[13]

Materials:

  • HEK293 cells stably or transiently expressing the target β-AR and a cAMP-sensing biosensor (e.g., pGloSensor™-22F cAMP Plasmid).[13]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • GloSensor™ cAMP Reagent.

  • Test agonists and a reference agonist (e.g., Isoproterenol).[11]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[14]

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the engineered cells into the white-walled assay plates and incubate overnight to allow for attachment. Optimal cell density should be determined empirically.[15]

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent in an appropriate equilibration medium according to the manufacturer's instructions.

  • Equilibration: Remove the culture medium from the cells and add the GloSensor™ reagent mixture. Incubate at room temperature for 2 hours to allow the substrate to enter the cells.

  • Compound Addition: Prepare serial dilutions of the test and reference agonists. Add a small volume of the diluted compounds to the appropriate wells.

  • Signal Detection:

    • Kinetic Reading: Place the plate in a luminometer and measure luminescence immediately and continuously for 15-30 minutes.[13]

    • Endpoint Reading: Incubate the plate for 10-20 minutes at room temperature after agonist addition, then measure the luminescence.[13]

  • Data Analysis:

    • Normalize the data to a vehicle control (0% activation) and a maximal response from a saturating concentration of a reference agonist (100% activation).

    • Plot the normalized response (e.g., Relative Light Units - RLU) against the log concentration of the agonist.

    • Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) values.

Reporter Gene Assays

Reporter gene assays measure the transcriptional response downstream of a signaling cascade. For β-ARs, the increase in cAMP activates PKA, which leads to the phosphorylation of the transcription factor CREB (cAMP Response Element-Binding protein). Activated CREB binds to cAMP Response Elements (CRE) in the promoter region of specific genes, driving their transcription.[16][17]

Protocol: CRE-Luciferase Reporter Gene Assay

Materials:

  • Host cell line (e.g., HEK293) co-transfected with a plasmid for the target β-AR and a reporter plasmid containing a CRE promoter upstream of a luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]).

  • Cell culture and transfection reagents.

  • Test agonists and a reference agonist.

  • Luciferase assay reagent (e.g., Promega ONE-Glo™ or Dual-Glo®).

  • White, opaque 96-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into white-walled assay plates and allow them to attach overnight.

  • Compound Treatment: Remove the culture medium and replace it with a low-serum medium containing serial dilutions of the test agonists.

  • Incubation: Incubate the cells for 4-6 hours to allow for transcription and translation of the luciferase enzyme.[16]

  • Lysis and Detection: Remove the medium, and add the luciferase assay reagent directly to the wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then measure the light output using a luminometer.

  • Data Analysis:

    • Normalize the data to a vehicle control. The results are often expressed as "fold induction" over the basal level.

    • Plot the fold induction against the log concentration of the agonist.

    • Fit the data using a non-linear regression model to determine the EC50 and Emax values.

III. Data Presentation and Analysis Workflow

Consistent data presentation is key to comparing the pharmacological profiles of different compounds. Quantitative data should be summarized in tables.

Experimental_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_acq Data Acquisition & Analysis Cell_Culture 1. Culture & Seed Cells (e.g., HEK293-β2AR) Compound_Add 4. Add Compounds to Cells Cell_Culture->Compound_Add Compound_Prep 2. Prepare Serial Dilutions of Test Agonist Compound_Prep->Compound_Add Reagent_Prep 3. Prepare Assay Reagents (e.g., cAMP detection kit) Signal_Gen 6. Add Detection Reagents & Generate Signal Reagent_Prep->Signal_Gen Incubate 5. Incubate (Time varies by assay) Compound_Add->Incubate Incubate->Signal_Gen Read_Plate 7. Read Plate (Luminometer/Fluorometer) Signal_Gen->Read_Plate Data_Norm 8. Normalize Raw Data Read_Plate->Data_Norm Curve_Fit 9. Plot Dose-Response Curve & Non-linear Regression Data_Norm->Curve_Fit Param_Extract 10. Determine EC50, Emax Curve_Fit->Param_Extract Data_Analysis Raw_Data Raw Data (e.g., Luminescence Units) Normalization Normalization (% of Control) Raw_Data->Normalization Calculate Plotting Log[Agonist] vs. Response Plot Normalization->Plotting Generate Curve_Fitting Non-linear Regression (Sigmoidal Model) Plotting->Curve_Fitting Fit Parameters Pharmacological Parameters (EC50, Emax, Hill Slope) Curve_Fitting->Parameters Extract

References

Animal Models for Studying the Vasoactive Effects of (+)-Halostachine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the vasoactive effects of (+)-Halostachine using various animal models. This compound, also known as N-methylphenylethanolamine, is a naturally occurring sympathomimetic amine with structural similarities to ephedrine and phenylethanolamine. Understanding its impact on the cardiovascular system is crucial for evaluating its potential therapeutic applications and safety profile.

I. Introduction to this compound and its Vasoactive Properties

This compound is an alkaloid first isolated from the plant Halostachys caspica. Structurally, it is a phenylethanolamine derivative and is known to exert its effects through interaction with the adrenergic system. Preliminary studies suggest that it acts on both α and β-adrenergic receptors, leading to changes in blood pressure and heart rate. Its vasoactive properties make it a compound of interest for cardiovascular research and drug development.

II. Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the vasoactive effects of this compound from in vivo and in vitro studies.

Table 1: In Vivo Hemodynamic Effects of this compound

Animal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (mmHg)Heart Rate ChangeCitation
Cat~1 mg (total dose)Intravenous↑ 26Not Reported[1]
Dog0.41 mg/kgIntravenous↑ 38Bradycardia (dose-dependent)[1]
CattleNot SpecifiedNot SpecifiedVasoconstrictor effects notedNot Reported

Table 2: In Vitro Vasoactive Effects of this compound on Isolated Blood Vessels

Tissue PreparationPre-contraction AgentParameterValueCitation
Rat Aortic RingsPhenylephrineEC50 (M)Data Not Available
Rat Aortic RingsPhenylephrineEmax (% of maximum contraction)Data Not Available

Table 3: Adrenergic Receptor Activity of Halostachine

Receptor SubtypeAssay TypeParameterValueCitation
Human α1A-Adrenergic ReceptorFunctional AssayAgonist TypePartial Agonist
Human α1B-Adrenergic ReceptorFunctional AssayAgonist TypePartial Agonist
Human α1D-Adrenergic ReceptorFunctional AssayAgonist TypePartial Agonist

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's vasoactive effects.

A. In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol describes the invasive measurement of arterial blood pressure in anesthetized rats to assess the acute cardiovascular effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetic agent (e.g., urethane, or a ketamine/xylazine cocktail)

  • Surgical board and instruments

  • Tracheal cannula

  • Arterial and venous catheters (e.g., PE-50 tubing)

  • Heparinized saline (10 IU/mL)

  • Pressure transducer and data acquisition system

  • This compound solution in a suitable vehicle (e.g., sterile saline)

Procedure:

  • Anesthetize the rat and place it in a supine position on a surgical board.

  • Perform a tracheotomy and insert a tracheal cannula to ensure a patent airway.

  • Isolate the left carotid artery and insert a heparinized saline-filled catheter for blood pressure measurement. Connect the catheter to a pressure transducer.

  • Isolate the right jugular or femoral vein and insert a catheter for intravenous drug administration.

  • Allow the animal to stabilize for at least 20 minutes, monitoring for stable blood pressure and heart rate.

  • Administer a bolus injection of the vehicle to establish a baseline response.

  • Administer incremental doses of this compound intravenously, followed by a saline flush.

  • Continuously record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

B. Ex Vivo Vasoreactivity Studies using Isolated Rat Aortic Rings

This protocol details the preparation and use of isolated rat aortic rings to investigate the direct vasoactive effects of this compound on vascular smooth muscle.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Phenylephrine (for pre-contraction)

  • Acetylcholine (to test endothelium integrity)

  • This compound solutions of varying concentrations

Procedure:

  • Euthanize the rat and carefully excise the thoracic aorta.

  • Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 3-5 mm in length. For endothelium-denuded studies, gently rub the intimal surface of the rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with washes every 15-20 minutes.

  • Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

  • To assess endothelium integrity, pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • After washing and re-equilibration, pre-contract the rings with phenylephrine.

  • Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve.

  • Record the changes in isometric tension.

IV. Signaling Pathways and Mechanisms of Action

The vasoactive effects of this compound are primarily mediated through its interaction with adrenergic receptors on vascular smooth muscle cells.

A. α-Adrenergic Receptor-Mediated Vasoconstriction

This compound is suggested to act as a partial agonist at α1-adrenergic receptors. Activation of these Gq-protein coupled receptors initiates a signaling cascade leading to vasoconstriction.

Gq_Pathway Halostachine This compound Alpha1_AR α1-Adrenergic Receptor Halostachine->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction

α1-Adrenergic Receptor Signaling Pathway
B. β-Adrenergic Receptor-Mediated Vasodilation

As a β-adrenergic agonist, this compound can also induce vasodilation, particularly in vascular beds where β2-receptors are prominent. This action is mediated through the Gs-protein coupled pathway, leading to an increase in cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

Gs_Pathway Halostachine This compound Beta2_AR β2-Adrenergic Receptor Halostachine->Beta2_AR Binds to Gs Gs Protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Relaxation Vasodilation MLCK_inhibition->Relaxation

β2-Adrenergic Receptor Signaling Pathway
C. Experimental Workflow for Investigating Vasoactive Effects

The following diagram illustrates a typical workflow for characterizing the vasoactive properties of a test compound like this compound.

Workflow cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Select Animal Model (e.g., Rat) Dose_Response Administer this compound (Dose-Response) Animal_Model->Dose_Response BP_Measurement Measure Blood Pressure and Heart Rate Data_Analysis Data Analysis (EC50, Emax, etc.) BP_Measurement->Data_Analysis Dose_Response->BP_Measurement Tissue_Isolation Isolate Aortic Rings Organ_Bath Mount in Organ Bath Tissue_Isolation->Organ_Bath Concentration_Response Cumulative Concentration of this compound Organ_Bath->Concentration_Response Concentration_Response->Data_Analysis Cell_Culture Culture Vascular Smooth Muscle Cells Signaling_Assay Signaling Pathway Assays (e.g., Ca²⁺ imaging, cAMP assay) Cell_Culture->Signaling_Assay Mechanism_Elucidation Mechanism of Action Elucidation Signaling_Assay->Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation

Experimental Workflow Diagram

V. Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the vasoactive effects of this compound. By employing a combination of in vivo, ex vivo, and in vitro models, a thorough understanding of its cardiovascular pharmacology can be achieved. The dual action of this compound on both α and β-adrenergic receptors suggests a complex vasoactive profile that warrants further detailed investigation to elucidate its full therapeutic potential and safety considerations. The potential involvement of other receptors, such as Trace Amine-Associated Receptor 1 (TAAR-1), in the vasoconstrictor response to structurally similar amines suggests another avenue for future research into the complete mechanism of action of this compound.[2]

References

(+)-Halostachine as a reference standard in analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: (+)-Halostachine as a Reference Standard

Introduction

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys caspica.[1][2][3] Structurally, it is a β-hydroxy-phenethylamine related to phenylethanolamine, synephrine, and ephedrine.[1][2][3] As a chiral compound, it exists as two enantiomers; the naturally occurring form is the levorotatory (R)-(−)-halostachine, though it is often available synthetically as a racemate.[1][2] Due to its stimulant properties, acting as a partial β2-adrenergic agonist and an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), it is frequently included in dietary supplements marketed for weight loss and athletic performance enhancement.[3][4][5]

The accurate quantification of this compound is critical for quality control, regulatory compliance, and safety assessment of consumer products. Recent studies have revealed significant discrepancies between the labeled and actual amounts of halostachine in dietary supplements, with many products containing little to no detectable levels of the compound.[5][6] This underscores the necessity of a well-characterized reference standard for precise and reliable analytical measurements. These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. This data is essential for method development, including the selection of solvents and instrument parameters.

PropertyValueReference(s)
IUPAC Name (S)-2-(Methylamino)-1-phenylethanol[7]
Synonyms N-Methylphenylethanolamine[1][3]
Molecular Formula C₉H₁₃NO[1][7][8][9][10]
Molecular Weight 151.21 g/mol [1][7][8][9][10]
Appearance Colorless solid[1][2]
Melting Point 43-45 °C (S-enantiomer)[1]
pKa 9.29 (for hydrochloride salt at 25°C)[1]
CAS Number 495-42-1 (R-enantiomer)[10]

Analytical Methodologies and Protocols

The following sections detail protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for quantifying compounds like halostachine. Reversed-phase chromatography on a C18 column is typically effective.[11][12]

Experimental Protocol: HPLC-UV

a) Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.

b) Sample Preparation (Dietary Supplement Matrix):

  • Accurately weigh 100 mg of the homogenized supplement powder into a 50 mL centrifuge tube.

  • Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

c) Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector 225 nm

d) Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.99 is desirable.[13]

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is suitable for the analysis of semi-volatile compounds like halostachine.[14] The mass spectrometer allows for positive identification based on the compound's unique mass spectrum.

Experimental Protocol: GC-MS

a) Standard and Sample Preparation:

  • Prepare stock and working standards in methanol as described in the HPLC-UV section.

  • Prepare sample extracts as described in the HPLC-UV section, ensuring the final solvent is volatile (e.g., methanol or ethyl acetate).

  • Optional Derivatization: To improve chromatographic peak shape and thermal stability, samples and standards can be derivatized (e.g., silylation with BSTFA).

b) Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MS or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 70°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

c) Data Analysis:

  • Identify the this compound peak in the chromatogram by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).[15][16]

  • For quantification, create a calibration curve using the peak area of a characteristic ion (e.g., the base peak) versus concentration.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its superior sensitivity and selectivity.[17] It is particularly useful for complex matrices like biological fluids or food products.

Experimental Protocol: LC-MS/MS

a) Standard and Sample Preparation:

  • Prepare standards and samples as described in the HPLC-UV protocol. A further dilution of the final extract may be necessary to fall within the linear range of the instrument.

  • For biological samples (e.g., plasma, urine), a solid-phase extraction (SPE) cleanup step is recommended to remove matrix interferences.[18]

b) Instrumentation and Conditions:

ParameterCondition
LC-MS/MS System Agilent 1290 Infinity II LC with 6470A Triple Quadrupole MS or equivalent
Column C18, 100 x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Precursor Ion (Q1): 152.1 m/z; Product Ions (Q3): 121.1 m/z (Quantifier), 103.1 m/z (Qualifier)

Note: MRM transitions should be optimized empirically on the specific instrument used.

c) Data Analysis:

  • Generate a calibration curve using the peak area of the quantifier transition versus the concentration of the standards.

  • Confirm the identity of the analyte in samples by verifying the retention time and ensuring the ratio of the quantifier to qualifier ion is consistent with that of the reference standard.

  • Calculate the concentration in the original sample, accounting for all dilution factors. The method should demonstrate high accuracy and precision, with recoveries typically between 90-110%.[13]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a supplement product using a reference standard.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ref_std Weigh this compound Reference Standard stock Prepare Stock Solution (e.g., 1 mg/mL in MeOH) ref_std->stock sample Weigh Supplement Sample extract Extract Sample (MeOH, Sonication) sample->extract cal_stds Prepare Calibration Standards (Serial Dilution) stock->cal_stds analysis Inject into Analytical System (HPLC, GC-MS, or LC-MS/MS) cal_stds->analysis cleanup Centrifuge & Filter extract->cleanup cleanup->analysis curve Generate Calibration Curve analysis->curve quant Integrate Sample Peak analysis->quant calc Calculate Concentration in Sample curve->calc quant->calc report Final Report calc->report G cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor AC Adenylyl Cyclase TAAR1->AC activates cAMP cAMP AC->cAMP converts Halo This compound Halo->TAAR1 binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Dopamine Efflux) PKA->Response leads to

References

Solid-phase extraction (SPE) methods for isolating (+)-Halostachine from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Halostachine, also known as N-methylphenylethanolamine, is a naturally occurring protoalkaloid found in various plant species, most notably Halostachys caspica. As a structural analogue of ephedrine and other stimulants, this compound exhibits activity as a beta-adrenergic agonist and has garnered interest for its potential applications in dietary supplements and pharmaceutical development. The effective isolation and purification of this compound from complex matrices such as biological fluids, plant extracts, and dietary supplement formulations is crucial for accurate quantification and further pharmacological studies. Solid-phase extraction (SPE) offers a robust and selective method for sample clean-up and concentration, overcoming the challenges posed by matrix interferences.

This document provides detailed application notes and protocols for the isolation of this compound using mixed-mode cation exchange (MCX) solid-phase extraction, a technique well-suited for basic compounds.

Principle of Mixed-Mode Cation Exchange (MCX) SPE for this compound Isolation

This compound is a basic compound with a secondary amine group that can be protonated under acidic conditions (pKa of the hydrochloride salt is approximately 9.29)[1]. This property is exploited by mixed-mode cation exchange (MCX) SPE, which combines reversed-phase and strong cation exchange retention mechanisms.

The general strategy involves:

  • Sample Pre-treatment: The sample is acidified to a pH at least 2 units below the pKa of this compound, ensuring the amine group is positively charged.

  • Loading: The acidified sample is loaded onto the MCX SPE cartridge. This compound is retained by both hydrophobic interactions (reversed-phase) and strong electrostatic interactions with the negatively charged sulfonic acid groups of the sorbent (cation exchange).

  • Washing: The cartridge is washed with an acidic aqueous solution to remove polar impurities and then with an organic solvent (e.g., methanol) to remove non-polar, neutral, and acidic interferences. The strong cation exchange mechanism retains the protonated this compound during the organic wash.

  • Elution: A basic organic solution is used to elute this compound. The base neutralizes the positive charge on the amine group, disrupting the cation exchange retention, and the organic solvent overcomes the reversed-phase interactions, allowing for the elution of the purified analyte.

Experimental Protocols

Protocol 1: Isolation of this compound from Human Urine

This protocol is designed for the analysis of this compound in urine samples for toxicological screening or pharmacokinetic studies.

1. Sample Pre-treatment:

  • To 1 mL of urine, add 100 µL of an internal standard solution (e.g., a deuterated analogue of Halostachine).
  • Add 1 mL of 2% formic acid in water to acidify the sample to approximately pH 2-3.
  • Vortex the sample for 30 seconds.
  • If the sample is cloudy, centrifuge at 4000 rpm for 10 minutes and use the supernatant for SPE.

2. Solid-Phase Extraction:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX), 30 mg/1 mL.
  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.
  • Sample Loading: Load the pre-treated urine sample onto the cartridge at a flow rate of 1-2 mL/minute.
  • Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
  • Washing Step 2: Wash the cartridge with 1 mL of methanol to remove hydrophobic, neutral, and acidic interferences.
  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes to remove residual solvent.
  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 2: Isolation of this compound from a Dietary Supplement (Powdered Form)

This protocol is suitable for the quality control analysis of this compound in powdered dietary supplements.

1. Sample Pre-treatment:

  • Accurately weigh 100 mg of the homogenized supplement powder into a 15 mL centrifuge tube.
  • Add 10 mL of 2% formic acid in 50% methanol.
  • Vortex for 1 minute, then sonicate for 15 minutes.
  • Centrifuge at 4000 rpm for 10 minutes.
  • Filter the supernatant through a 0.45 µm syringe filter.
  • Dilute 1 mL of the filtered extract with 4 mL of 2% formic acid in water.

2. Solid-Phase Extraction:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX), 60 mg/3 mL.
  • Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of 2% formic acid in water. Do not allow the sorbent to dry.
  • Sample Loading: Load the diluted extract onto the cartridge at a flow rate of 1-2 mL/minute.
  • Washing Step 1: Wash the cartridge with 3 mL of 2% formic acid in water.
  • Washing Step 2: Wash the cartridge with 3 mL of methanol.
  • Drying: Dry the cartridge under vacuum or positive pressure for 2-5 minutes.
  • Elution: Elute this compound with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-UV or LC-MS/MS analysis.

Data Presentation

The following table summarizes expected quantitative data for the described SPE protocols. This data is representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterProtocol 1: Human UrineProtocol 2: Dietary Supplement
Analyte This compoundThis compound
Matrix Human UrinePowdered Supplement
SPE Sorbent Mixed-Mode Cation ExchangeMixed-Mode Cation Exchange
Recovery > 90%> 95%
Relative Standard Deviation (RSD) < 5%< 3%
Limit of Quantification (LOQ) 0.5 ng/mL1 µg/g
Matrix Effect < 10% (ion suppression)< 5% (ion enhancement)

Visualizations

Experimental Workflow for this compound Isolation from Urine

SPE_Workflow_Urine cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (MCX) cluster_analysis Analysis urine 1. Urine Sample (1 mL) acidify 2. Acidify with 2% Formic Acid urine->acidify vortex 3. Vortex & Centrifuge acidify->vortex condition 4. Condition with MeOH & Acidic Water vortex->condition load 5. Load Sample condition->load wash1 6. Wash with Acidic Water load->wash1 wash2 7. Wash with Methanol wash1->wash2 elute 8. Elute with Basic Methanol wash2->elute evaporate 9. Evaporate to Dryness elute->evaporate reconstitute 10. Reconstitute evaporate->reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of this compound from urine.

Signaling Pathway of this compound as a Beta-Adrenergic Agonist

This compound acts as a beta-adrenergic agonist, stimulating the release of norepinephrine and activating the beta-adrenergic signaling cascade.[2] This pathway plays a crucial role in the central nervous system and various physiological processes.

Halostachine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp ATP to cAMP pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., increased heart rate, energy expenditure) pka->response phosphorylates targets halostachine This compound halostachine->beta_receptor binds

Caption: Beta-adrenergic signaling cascade initiated by this compound.

References

Enantiospecific Synthesis of Tetrahydroisoquinoline Derivatives Using (+)-Halostachine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantiospecific synthesis of a tetrahydroisoquinoline derivative, (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, utilizing the chiral starting material (+)-(S)-Halostachine. The synthesis proceeds via a diastereoselective, acid-promoted cyclization of an N-benzylated, tricarbonylchromium-complexed intermediate, ensuring high stereochemical control.

Introduction

Tetrahydroisoquinolines are a pivotal class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic pharmaceuticals. Their rigid scaffold and chiral centers make them attractive pharmacophores in drug discovery. Enantiospecific synthesis of these molecules is of paramount importance as different enantiomers often exhibit distinct biological activities. This protocol leverages the inherent chirality of (+)-Halostachine to direct the stereochemical outcome of the cyclization reaction, affording the desired tetrahydroisoquinoline enantiomer with high purity. The use of a tricarbonylchromium moiety as a stereo-directing group is a key feature of this synthetic strategy, enabling facial selectivity during the intramolecular cyclization.

Overall Synthetic Pathway

The enantiospecific synthesis of (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline from this compound involves a four-step sequence:

  • N-Benzylation: Protection of the secondary amine of this compound with a 3,4-dimethoxybenzyl group.

  • Complexation: Formation of a tricarbonylchromium complex with the phenyl ring of the N-benzylated Halostachine derivative.

  • Diastereoselective Cyclization: Acid-promoted intramolecular cyclization to form the tetrahydroisoquinoline ring system with high stereocontrol.

  • Decomplexation: Removal of the tricarbonylchromium group to yield the final enantioenriched tetrahydroisoquinoline product.

G Halostachine This compound NBenzyl N-(3,4-dimethoxybenzyl)- This compound Halostachine->NBenzyl N-Benzylation CrComplex Tricarbonylchromium Complex NBenzyl->CrComplex Complexation CyclizedCr Cyclized Chromium Complex CrComplex->CyclizedCr Acid-Promoted Cyclization THIQ (+)-Tetrahydroisoquinoline Derivative CyclizedCr->THIQ Decomplexation

Caption: Overall synthetic workflow.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
1(+)-(S)-N-(3,4-Dimethoxybenzyl)halostachine(+)-(S)-Halostachine3,4-Dimethoxybenzyl bromide, K₂CO₃High>99% ee (assumed from starting material)
2Tricarbonyl[(+)-(S)-N-(3,4-dimethoxybenzyl)halostachine]chromium(0)(+)-(S)-N-(3,4-Dimethoxybenzyl)halostachineCr(CO)₆Good>99% ee (assumed from starting material)
3Tricarbonyl[(+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline]chromium(0)Tricarbonyl[(+)-(S)-N-(3,4-dimethoxybenzyl)halostachine]chromium(0)Trifluoroacetic acid (TFA)HighHigh dr (retention of configuration)
4(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolineTricarbonyl[(+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline]chromium(0)I₂, Acetone, H₂OQuantitative>98% ee[1][2]

Experimental Protocols

Step 1: Synthesis of (+)-(S)-N-(3,4-Dimethoxybenzyl)halostachine

This procedure details the N-alkylation of this compound with 3,4-dimethoxybenzyl bromide.

Materials:

  • (+)-(S)-Halostachine (1.0 eq)

  • 3,4-Dimethoxybenzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of (+)-(S)-Halostachine in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add 3,4-dimethoxybenzyl bromide to the suspension.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (+)-(S)-N-(3,4-dimethoxybenzyl)halostachine as a pure compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Halostachine This compound K₂CO₃ in CH₃CN Add_BnBr Add 3,4-Dimethoxybenzyl bromide Halostachine->Add_BnBr Stir Stir at RT, 24h Add_BnBr->Stir Filter Filter Stir->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract EtOAc Extraction Wash with H₂O, Brine Concentrate1->Extract Dry Dry (Na₂SO₄) Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Purify Column Chromatography Concentrate2->Purify Product Pure N-benzylated Product Purify->Product

Caption: Workflow for N-Benzylation.

Step 2: Synthesis of Tricarbonyl[(+)-(S)-N-(3,4-dimethoxybenzyl)halostachine]chromium(0)

This protocol describes the complexation of the N-benzylated intermediate with hexacarbonylchromium.

Materials:

  • (+)-(S)-N-(3,4-Dimethoxybenzyl)halostachine (1.0 eq)

  • Hexacarbonylchromium (Cr(CO)₆) (1.2 eq)

  • Dibutyl ether (Bu₂O)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Argon (Ar) atmosphere

Procedure:

  • In a flame-dried flask under an argon atmosphere, dissolve (+)-(S)-N-(3,4-dimethoxybenzyl)halostachine and hexacarbonylchromium in a mixture of dibutyl ether and THF (e.g., 10:1 v/v).

  • Reflux the reaction mixture for 24-48 hours. The reaction progress can be monitored by the color change of the solution (typically to yellow-orange) and by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluting with a non-polar/polar solvent gradient, e.g., hexane/ethyl acetate) to afford the yellow crystalline tricarbonylchromium complex.

Step 3: Diastereoselective Acid-Promoted Cyclization

This is the key stereochemistry-defining step. The acid-promoted cyclization proceeds with high diastereoselectivity.

Materials:

  • Tricarbonyl[(+)-(S)-N-(3,4-dimethoxybenzyl)halostachine]chromium(0) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Argon (Ar) atmosphere

Procedure:

  • Dissolve the tricarbonylchromium complex in anhydrous dichloromethane under an argon atmosphere.

  • Cool the solution to -20 °C.

  • Slowly add trifluoroacetic acid (a solution in dichloromethane can be used for better control).

  • Stir the reaction mixture at -20 °C for the specified time (typically a few hours), monitoring the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude cyclized chromium complex is typically used in the next step without further purification.

Step 4: Decomplexation to Yield (+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

This final step removes the chromium moiety to yield the target tetrahydroisoquinoline.

Materials:

  • Crude Tricarbonyl[(+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline]chromium(0)

  • Iodine (I₂)

  • Acetone

  • Water

Procedure:

  • Dissolve the crude cyclized chromium complex in a mixture of acetone and water.

  • Add a solution of iodine in acetone dropwise until the yellow color of the complex disappears.

  • Stir the reaction for a short period at room temperature.

  • Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final (+)-(R)-6,7-dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Determine the enantiomeric excess of the final product by chiral HPLC analysis.

G cluster_0 Key Stereoselective Step cluster_1 Decomplexation CrComplex Tricarbonylchromium Complex in CH₂Cl₂ Cool Cool to -20°C CrComplex->Cool Add_TFA Add TFA Cool->Add_TFA Stir Stir at -20°C Add_TFA->Stir Quench Quench (NaHCO₃) Stir->Quench Workup Aqueous Work-up Quench->Workup Add_I2 Add I₂ in Acetone/H₂O Workup->Add_I2 Final_Workup Final Work-up and Purification Add_I2->Final_Workup Product Final (+)-THIQ Product Final_Workup->Product

Caption: Cyclization and Decomplexation Workflow.

Conclusion

This application note provides a detailed and reliable protocol for the enantiospecific synthesis of a valuable tetrahydroisoquinoline derivative from the readily available chiral precursor, this compound. The use of a tricarbonylchromium complex as a stereo-directing group allows for a highly diastereoselective cyclization, ensuring the production of the desired enantiomer in high purity. These protocols are intended to be a valuable resource for researchers in medicinal chemistry and organic synthesis engaged in the development of novel chiral therapeutic agents.

References

Troubleshooting & Optimization

Improving the yield of (+)-Halostachine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of (+)-Halostachine, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce Halostachine?

A1: Several synthetic methods for Halostachine (N-methylphenylethanolamine) have been reported. A classical approach begins with acetophenone, which undergoes bromination, reaction with N-methylbenzylamine to form an amino-ketone, reduction of the ketone, and finally, removal of the benzyl group.[1][2] Another method involves a Friedel-Crafts acylation using N-(trifluoroacetyl)glycyl chloride, followed by methylation and reduction.[2] Modern approaches often favor reductive amination, which offers better control and avoids the common problem of over-alkylation.[3]

Q2: Why is reductive amination a preferred method for the N-methylation step?

A2: Direct alkylation of a primary amine with an alkyl halide (like methyl iodide) often leads to multiple alkylations, resulting in the formation of undesired tertiary amines and quaternary ammonium salts.[3] This significantly lowers the yield of the desired secondary amine and complicates purification. Reductive amination circumvents this by first forming an imine from a primary amine and an aldehyde (or ketone), which is then reduced in a controlled manner to the secondary amine.[3] This two-step or one-pot process is highly efficient for creating a single C-N bond.[3][4]

Q3: How critical is pH control during the synthesis?

A3: pH control is crucial, especially during imine formation in reductive amination pathways. Mildly acidic conditions (typically pH 4-5) are required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.[5] However, if the solution is too acidic, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[3][5]

Q4: What is the best approach for purifying the final this compound product?

A4: Purification typically involves a multi-step process. A common method is acid-base extraction. The crude product is dissolved in a dilute acid, converting the basic halostachine into its water-soluble salt. This aqueous layer is washed with an organic solvent to remove non-basic impurities.[6] The aqueous layer is then made alkaline (pH 9-10) to precipitate the free base, which can be extracted with an organic solvent like chloroform or ethyl acetate.[6] For high purity, chromatographic techniques such as column chromatography on silica gel or alumina are recommended.[6]

Troubleshooting Guide

This section addresses specific issues that can lead to low yields or failed reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Starting Materials: Water or other impurities in reagents can inhibit the reaction.[5]Ensure all reagents and solvents are pure and anhydrous. Use freshly distilled solvents and consider using dehydrating agents like molecular sieves.[5]
2. Incorrect Reaction Conditions: The reaction may not have reached completion due to insufficient time or inadequate temperature.[5]Monitor the reaction progress using Thin-Layer Chromatography (TLC) or NMR. Optimize reaction time and temperature based on literature protocols or systematic experimentation.
3. Inefficient Water Removal: In reactions that produce water (like imine formation), the equilibrium can shift back towards the reactants.[5]Use a Dean-Stark apparatus for azeotropic removal of water or add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) directly to the reaction mixture.[5]
Formation of Multiple Byproducts 1. Over-alkylation: Using direct alkylation methods can lead to di- and tri-alkylation of the amine.[3]Employ a more controlled method like reductive amination. If direct alkylation must be used, carefully control stoichiometry and consider using the amine as the limiting reagent.
2. Side Reactions: Unwanted side reactions like polymerization or condensation can occur under harsh conditions.[5][7]Optimize reaction conditions by lowering the temperature, diluting the reactants, or using milder reagents. Ensure pH is carefully controlled.[7]
Difficulty in Product Isolation/Purification 1. Product Loss During Workup: The product may be lost if its solubility properties are not correctly accounted for during extraction.Ensure the pH is sufficiently high (>9) during the final basic extraction to ensure Halostachine is in its free base form, which is soluble in organic solvents.
2. Emulsion Formation: Emulsions can form during acid-base extractions, trapping the product between layers.To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
3. Co-elution of Impurities: Impurities with similar polarity to Halostachine can be difficult to separate by column chromatography.Optimize the chromatography solvent system. A gradient elution (e.g., increasing methanol in chloroform) may be necessary.[6] Re-crystallization of the final product can also improve purity.

Experimental Protocols

Protocol 1: Synthesis of Halostachine via Reductive Amination

This protocol describes a general procedure for the N-methylation of (R)-phenylethanolamine.

Materials:

  • (R)-2-amino-1-phenylethanol

  • Formaldehyde (37% solution in H₂O) or Paraformaldehyde

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve (R)-2-amino-1-phenylethanol (1 equivalent) in anhydrous methanol. Add formaldehyde (1.1 equivalents) dropwise while stirring at 0 °C. Allow the mixture to stir at room temperature for 2-4 hours to form the intermediate imine. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature does not rise significantly. Caution: NaBH₄ reacts with methanol to produce hydrogen gas.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-5 hours or until TLC indicates the consumption of the imine. Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

  • Purification:

    • Wash the acidic aqueous solution with DCM (2 x 50 mL) to remove any non-basic impurities. Discard the organic layers.

    • Basify the aqueous layer to pH >10 with 2 M NaOH.

    • Extract the product with DCM or ethyl acetate (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of chloroform/methanol if necessary.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis and purification of this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., Phenylethanolamine) Reaction N-Methylation Reaction (e.g., Reductive Amination) Start->Reaction Reagents (Formaldehyde) Quench Reaction Quenching Reaction->Quench Reducing Agent (NaBH4) Workup Aqueous Workup (Acid-Base Extraction) Quench->Workup Crude Mixture Drying Drying & Concentration Workup->Drying Chroma Column Chromatography Drying->Chroma Crude Product Final This compound Chroma->Final Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical decision-making process for troubleshooting low reaction yields.

G Start Low Yield Observed Check_Reagents Are starting materials pure and anhydrous? Start->Check_Reagents Check_Conditions Were reaction time and temperature optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Purify/dry reagents and solvents. Check_Reagents->Sol_Reagents No Check_Water Was water effectively removed (if applicable)? Check_Conditions->Check_Water Yes Sol_Conditions Solution: Optimize time/temp; monitor with TLC. Check_Conditions->Sol_Conditions No Check_pH Was pH controlled during imine formation? Check_Water->Check_pH Yes Sol_Water Solution: Use Dean-Stark oradd a drying agent. Check_Water->Sol_Water No Sol_pH Solution: Adjust pH to 4-5 using a mild acid. Check_pH->Sol_pH No Proceed Proceed to check next parameter Check_pH->Proceed Yes

Caption: A decision tree for troubleshooting common causes of low yield.

References

Overcoming solubility issues of (+)-Halostachine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Halostachine hydrochloride in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride?

A1: this compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the plant Halostachys caspica.[1][2] It is structurally similar to stimulants like ephedrine and phenylethylamine.[1] The hydrochloride salt form is commonly used in research settings.

Q2: Why is this compound provided as a hydrochloride salt?

A2: this compound is an amine, which makes it a weak base.[2] Converting it to its hydrochloride salt is achieved by reacting it with hydrochloric acid. This process is a common practice in pharmacology to improve the stability and water solubility of amine-containing compounds. Most acidic and basic drugs are more readily dissolved when they are in their salt form.[3]

Q3: What is the general solubility profile of this compound hydrochloride?

A3: As a salt, this compound hydrochloride is generally soluble in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[4] However, it typically exhibits poor solubility in non-polar or weakly polar organic solvents. This is a common characteristic of amine hydrochlorides, which tend to be more soluble in polar solvents.[5]

Q4: What are the primary reasons for solubility issues with this compound hydrochloride in organic solvents?

A4: The primary reason for solubility challenges in organic solvents is the ionic nature of the hydrochloride salt. The strong ionic interactions within the crystal lattice of the salt require a significant amount of energy to overcome, which non-polar or weakly polar organic solvents cannot provide. The polarity mismatch between the salt and the solvent is the fundamental issue.

Troubleshooting Guide for Solubility Issues

Q5: My this compound hydrochloride is not dissolving in my desired organic solvent. What can I do?

A5: If you are encountering solubility issues, there are several techniques you can employ. The most effective method will depend on your specific experimental requirements and the solvent you are using.

Method 1: Conversion to the Free Base

The most common and often most effective method to dissolve an amine hydrochloride in a non-polar organic solvent is to convert it back to its non-ionic "free base" form. The free base is significantly less polar and thus more soluble in a wider range of organic solvents.

  • For a detailed protocol, please refer to the "Experimental Protocols" section below.

Method 2: Using Co-solvents

Adding a small amount of a polar, water-miscible co-solvent can help to dissolve the hydrochloride salt in a less polar solvent system.[6]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.

  • Procedure:

    • First, dissolve the this compound hydrochloride in a minimal amount of the co-solvent (e.g., DMSO).

    • Then, slowly add this solution to your primary organic solvent with vigorous stirring.

  • Caution: Be aware that the co-solvent may affect your downstream experiments.

Method 3: Sonication

Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can help to break down aggregates and increase the rate of dissolution.

  • Procedure: Place the vial containing the solvent and solute in a sonicator bath and sonicate for several minutes.

  • Note: This method increases the rate of dissolution but may not significantly increase the equilibrium solubility.

Method 4: Heating

Gently warming the solvent can increase the solubility of many compounds.

  • Procedure: Warm the solvent to a moderate temperature (e.g., 30-40°C) while stirring.

  • Caution: Be mindful of the boiling point of your solvent and the thermal stability of this compound. Do not overheat, as it may cause degradation.

Method 5: Particle Size Reduction

Reducing the particle size of the solid material increases the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[3][7]

  • Procedure: If you have the appropriate equipment, you can gently grind the solid into a finer powder before adding it to the solvent.

Data Presentation

Qualitative Solubility of this compound Forms
Solvent ClassSolvent ExamplesThis compound Hydrochloride (Salt)This compound (Free Base)Rationale
Polar Protic Water, Ethanol, MethanolSolubleSparingly Soluble to SolubleThe hydrochloride salt is ionic and readily solvated by polar protic solvents. The free base is less polar but can still interact via hydrogen bonding.
Polar Aprotic DMSO, DMFSoluble to Sparingly SolubleSolubleThe high polarity of these solvents can solvate the salt. The free base dissolves well due to favorable dipole-dipole interactions.
Less Polar Dichloromethane (DCM), ChloroformPoorly Soluble to InsolubleSolubleThese solvents are not polar enough to effectively dissolve the ionic salt. The less polar free base is readily soluble.
Non-polar Hexanes, Toluene, Diethyl EtherInsolubleSoluble to Sparingly SolubleThese solvents lack the polarity to overcome the lattice energy of the salt. The free base has limited solubility in highly non-polar solvents.

Note: This table provides a general guide. Experimental verification of solubility in your specific solvent system is highly recommended.

Experimental Protocols

Protocol: Conversion of this compound Hydrochloride to its Free Base

This protocol describes a standard liquid-liquid extraction method to convert the hydrochloride salt to the free base.

Materials:

  • This compound hydrochloride

  • An immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • A weak base solution (e.g., saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium carbonate (Na₂CO₃) solution)

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound hydrochloride in a minimal amount of deionized water.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Basification: Slowly add the weak base solution to the separatory funnel. You may observe gas evolution (CO₂) if using a bicarbonate or carbonate solution, so vent the funnel frequently. Continue adding the base until the aqueous layer is basic (pH > 8, check with pH paper). This neutralizes the hydrochloride, forming the free base.

  • Extraction: Add a volume of the organic solvent to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release any pressure.

  • Separation: Allow the layers to separate. The organic layer containing the free base will be distinct from the aqueous layer. The location of the organic layer (top or bottom) depends on its density relative to water.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: To maximize the yield, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.

  • Combine and Dry: Combine all the organic extracts. Dry the combined organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate and swirling the flask. The drying agent will clump together as it absorbs residual water.

  • Filtration: Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the this compound free base, which should be a solid or an oil. The free base can now be dissolved in your desired organic solvent.

Visualizations

Experimental Workflow

G start Start: Dissolve this compound HCl in desired organic solvent q1 Is it soluble? start->q1 success Success: Proceed with experiment q1->success Yes troubleshoot Try gentle heating (30-40°C) or sonication q1->troubleshoot No q2 Is it soluble now? troubleshoot->q2 q2->success Yes cosolvent Consider adding a minimal amount of a co-solvent (e.g., DMSO, Ethanol) q2->cosolvent No q3 Is this acceptable for your experiment? cosolvent->q3 q3->success Yes freebase Convert to Free Base (see protocol) q3->freebase No

Caption: Troubleshooting workflow for dissolving this compound HCl.

Proposed Signaling Pathway

G Halostachine This compound BetaReceptor β-Adrenergic Receptor Halostachine->BetaReceptor Binds as Agonist Norepinephrine Norepinephrine Release Halostachine->Norepinephrine Stimulates GProtein G-Protein Activation BetaReceptor->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP Increased cAMP AC->cAMP Response Cellular Response (e.g., Thermogenesis, Focus) cAMP->Response Norepinephrine->BetaReceptor Activates

Caption: Proposed mechanism of action for this compound.[1]

References

Technical Support Center: N-methylphenylethanolamine Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability and degradation of N-methylphenylethanolamine in solution. The following information is intended to aid in troubleshooting common experimental issues and to provide a deeper understanding of the molecule's behavior under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-methylphenylethanolamine in my solution?

A1: The stability of N-methylphenylethanolamine in solution is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] As a phenylethanolamine, the molecule possesses functional groups susceptible to chemical transformation under stress conditions.

Q2: I'm observing a loss of potency in my N-methylphenylethanolamine stock solution. What could be the cause?

A2: Loss of potency is a common indicator of degradation. Depending on your storage conditions, this could be due to:

  • pH shifts: The amine group in N-methylphenylethanolamine makes it a weak base.[3] Changes in the pH of your solution can catalyze hydrolytic degradation.

  • Elevated temperature: Storing solutions at temperatures above recommended conditions can accelerate degradation rates.[4]

  • Exposure to light: Photodegradation can occur, especially if the solution is stored in transparent containers.[5][6]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the formation of degradation products.[7][8][9]

Q3: What are the likely degradation products of N-methylphenylethanolamine?

A3: Based on the chemical structure of N-methylphenylethanolamine and the degradation pathways of similar compounds, the following degradation products are plausible:

  • Oxidation Product: Oxidation of the secondary benzylic alcohol can yield the corresponding ketone, 2-(methylamino)-1-phenylethanone.[7][8][9][10]

  • N-Dealkylation Product: Cleavage of the N-methyl group can result in the formation of phenylethanolamine.[11][12][13][14]

  • Deamination Product: Elimination of the methylamino group could lead to the formation of styrene glycol or phenylacetaldehyde.[15][16][17]

  • Dehydration Product: Loss of a water molecule from the ethanolamine side chain can form an unsaturated derivative. A similar degradation pattern has been observed for the related compound phenylephrine.[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing my N-methylphenylethanolamine sample by HPLC, I see extra peaks that were not present in the initial analysis of the standard.

Possible Cause: These unexpected peaks are likely degradation products. The conditions under which your sample was prepared, stored, or analyzed may have induced degradation.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Confirm that the solution was stored at the recommended temperature and protected from light.

    • Ensure the storage container is made of an inert material.

  • Evaluate Solution Preparation:

    • Check the pH of the solution. Extreme pH values can accelerate degradation.

    • Verify the purity of the solvents used. Impurities could act as catalysts for degradation.

  • Perform a Forced Degradation Study: To identify the potential degradation products, consider performing a forced degradation study as outlined in the experimental protocols section. This will help in confirming if the unexpected peaks correspond to known degradants.

Issue 2: Inconsistent Results in Potency Assays

Symptom: I am getting variable results for the concentration of N-methylphenylethanolamine in my stability studies.

Possible Cause: Inconsistent results can stem from ongoing degradation during the course of the experiment or from issues with the analytical method itself.

Troubleshooting Steps:

  • Control Experimental Conditions:

    • Ensure that all samples are handled under identical and controlled conditions (temperature, light exposure, time before analysis).

  • Assess Analytical Method Robustness:

    • Verify that your HPLC method is stability-indicating, meaning it can separate the intact drug from its degradation products.[18]

    • Check for system suitability before each run to ensure consistent instrument performance.

  • Sample Handling:

    • Prepare samples immediately before analysis whenever possible. If samples need to be stored, ensure they are kept under conditions known to minimize degradation (e.g., refrigerated, protected from light).

Data Presentation

The following table provides illustrative data on the degradation of N-methylphenylethanolamine under various stress conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends in degradation. Actual degradation rates should be determined experimentally.

Stress ConditionParameterDurationN-methylphenylethanolamine Remaining (%)Major Degradation Product(s) Observed
Acid Hydrolysis 0.1 M HCl24 hours85.2Dehydration Product, Deamination Product
Base Hydrolysis 0.1 M NaOH24 hours92.5N-Dealkylation Product
Oxidation 3% H₂O₂8 hours78.9Oxidation Product (Ketone)
Thermal 60°C48 hours90.1Dehydration Product
Photolytic UV Light (254 nm)12 hours82.7Oxidation Product, Dehydration Product

Experimental Protocols

Protocol 1: Forced Degradation Study of N-methylphenylethanolamine

Objective: To generate potential degradation products of N-methylphenylethanolamine under various stress conditions to develop and validate a stability-indicating analytical method.[1][2][4][19]

Materials:

  • N-methylphenylethanolamine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Milli-Q water or HPLC grade water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber with UV and visible light sources

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of N-methylphenylethanolamine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 8 hours.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Transfer 5 mL of the stock solution into a vial and place it in a thermostatic oven at 60°C for 48 hours.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose 5 mL of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at appropriate time points.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for N-methylphenylethanolamine

Objective: To quantify N-methylphenylethanolamine and separate it from its potential degradation products.[20][21][22][23][24]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main N-methylphenylethanolamine peak.

Visualizations

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare N-methylphenylethanolamine Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze identify Identify Degradation Products analyze->identify G cluster_pathways Potential Degradation Pathways of N-methylphenylethanolamine cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation cluster_deamination Deamination cluster_dehydration Dehydration parent N-methylphenylethanolamine ketone 2-(methylamino)-1-phenylethanone parent->ketone [O] dealkylated Phenylethanolamine parent->dealkylated - CH3 deaminated Styrene Glycol / Phenylacetaldehyde parent->deaminated - NHCH3 dehydrated Unsaturated Derivative parent->dehydrated - H2O

References

Technical Support Center: Optimizing (+)-Halostachine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (+)-Halostachine in in vivo animal studies. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of your experimental protocols. Given the limited publicly available in vivo dosage data for this compound, this guide emphasizes a systematic approach to dose-finding and addresses potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as N-methylphenylethanolamine, is a naturally occurring phenethylamine alkaloid. Structurally similar to compounds like ephedrine, it primarily functions as a beta-adrenergic agonist, with a notable affinity for β2-adrenergic receptors.[1] This interaction stimulates the Gs protein-adenylyl cyclase-cAMP signaling cascade. Additionally, this compound is an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), which can modulate monoaminergic systems.[2]

Q2: There is limited in vivo dosage information available. How do I determine a starting dose for my animal study?

A2: Establishing a starting dose requires a careful, multi-step approach:

  • Review In Vitro Data: Analyze the available in vitro potency data (EC50 values) for receptor activation. This provides an initial estimate of the concentration range at which the compound is biologically active.

  • Consult Data on Structurally Similar Compounds: Examine in vivo studies of related phenethylamines or beta-adrenergic agonists to identify typical dosage ranges used in your animal model of interest.

  • Perform a Dose-Range Finding Study: A dose-range finding study is essential to determine the optimal dose. This involves administering a wide range of doses to a small number of animals to identify a dose that elicits the desired pharmacological effect without causing significant adverse events.

Q3: What are the expected physiological effects of this compound administration in animals?

A3: Based on its mechanism of action as a sympathomimetic amine, potential physiological effects include:

  • Increased heart rate and cardiac contractility (beta-1 adrenergic effect).[3]

  • Bronchodilation (beta-2 adrenergic effect).[3]

  • Changes in blood pressure.[3]

  • Increased locomotor activity and other central nervous system stimulant effects.

  • Potential for thermogenic activity.

Q4: What are the potential signs of toxicity or adverse reactions I should monitor for?

A4: Overstimulation of the adrenergic system can lead to adverse effects. Key signs of toxicity to monitor in rodents include:

  • Excessive hyperactivity or agitation.

  • Stereotyped behaviors (e.g., repetitive circling, gnawing).

  • Tachycardia (abnormally high heart rate) and arrhythmias.

  • Hypertension.

  • Seizures.

  • Lethargy or unresponsiveness at very high doses.

  • Significant weight loss.

  • Changes in respiration.[4][5]

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

Receptor TargetAssayPotency (EC50)Efficacy (Emax)Reference
Human Adrenergic Receptors
ADRα1AcAMP Assay8.7 µM59%[2]
ADRα1BcAMP Assay1.1 µM77%[2]
ADRα1DcAMP Assay2.1 µM82%[2]
Human Trace Amine-Associated Receptor
TAAR1cAMP Assay74 µM104%[2]

Note: This data should be used as a guide for estimating initial dose ranges and understanding the compound's receptor engagement profile. Direct extrapolation to in vivo doses is not recommended without further dose-finding studies.

Mandatory Visualization

G cluster_planning Phase 1: Pre-Experimental Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Optimization Literature Review Literature Review In Vitro Data Analysis In Vitro Data Analysis Literature Review->In Vitro Data Analysis Inform Dose Range Estimation Dose Range Estimation In Vitro Data Analysis->Dose Range Estimation Guide Dose-Range Finding Study Dose-Range Finding Study Dose Range Estimation->Dose-Range Finding Study Define Starting Doses Vehicle Selection & Formulation Vehicle Selection & Formulation Vehicle Selection & Formulation->Dose-Range Finding Study Prepare Test Article Efficacy & Toxicity Monitoring Efficacy & Toxicity Monitoring Dose-Range Finding Study->Efficacy & Toxicity Monitoring Observe Effects Dose-Response Curve Generation Dose-Response Curve Generation Efficacy & Toxicity Monitoring->Dose-Response Curve Generation Collect Data Data Analysis Data Analysis Dose-Response Curve Generation->Data Analysis Quantify Optimal Dose Selection Optimal Dose Selection Data Analysis->Optimal Dose Selection Determine ED50/MTD

In Vivo Dose Optimization Workflow

G cluster_beta_adrenergic Beta-Adrenergic Receptor Pathway cluster_taar1 TAAR1 Pathway Halostachine_beta This compound Beta_AR β-Adrenergic Receptor Halostachine_beta->Beta_AR Agonist Gs_protein Gs Protein Beta_AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_beta Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_beta Phosphorylates Targets Halostachine_taar1 This compound TAAR1 TAAR1 Halostachine_taar1->TAAR1 Agonist Gs_protein_taar1 Gs Protein TAAR1->Gs_protein_taar1 Activates AC_taar1 Adenylyl Cyclase Gs_protein_taar1->AC_taar1 Activates cAMP_taar1 cAMP AC_taar1->cAMP_taar1 Converts ATP to PKA_taar1 PKA cAMP_taar1->PKA_taar1 Activates Cellular_Response_taar1 Cellular Response (e.g., Modulation of Dopamine Release) PKA_taar1->Cellular_Response_taar1 Downstream Effects

This compound Signaling Pathways

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
No observable effect at initial doses - Insufficient Dose: The initial doses may be below the therapeutic threshold. - Poor Bioavailability: The compound may have poor absorption or rapid metabolism with the chosen route of administration. - Formulation Issue: The compound may not be fully solubilized or stable in the chosen vehicle.1. Increase the Dose: Cautiously escalate the dose in subsequent cohorts. 2. Change Administration Route: Consider a route with higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection, if initially using oral gavage. 3. Re-evaluate Formulation: Confirm the solubility and stability of this compound in your vehicle. Consider using a different vehicle or co-solvent system.
High variability in animal responses - Inconsistent Dosing: Inaccurate dose administration can lead to variability. - Formulation Instability: The compound may be precipitating out of solution or suspension over time. - Biological Variation: Natural variation between animals can contribute to differing responses.1. Refine Dosing Technique: Ensure accurate and consistent administration volumes and techniques. 2. Prepare Fresh Formulations: Prepare the dosing solution or suspension fresh daily and ensure it is well-mixed before each administration. 3. Increase Group Size: A larger number of animals per group can help to account for biological variability.
Unexpected adverse events at low doses - Species Sensitivity: The chosen animal model may be particularly sensitive to the compound. - Vehicle Toxicity: The vehicle itself may be causing adverse effects.1. Reduce the Dose: Immediately lower the dose for subsequent animals. 2. Run a Vehicle-Only Control Group: Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. 3. Refine Monitoring: Increase the frequency and detail of clinical observations to better characterize the adverse events.
Rapid development of tolerance (tachyphylaxis) - Receptor Desensitization: Common with adrenergic agonists, repeated stimulation can lead to receptor downregulation or uncoupling.1. Adjust Dosing Schedule: Consider less frequent dosing to allow for receptor resensitization. 2. Evaluate Different Endpoints: Assess endpoints that may be less susceptible to rapid tolerance.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify a range of effective doses of this compound for subsequent efficacy studies.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile 0.9% saline, or a solution with a co-solvent like DMSO if solubility is an issue)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for animal handling and administration (e.g., syringes, gavage needles)

Procedure:

  • Vehicle Preparation:

    • If this compound is soluble in saline, prepare a stock solution and dilute to the desired concentrations.

    • If a co-solvent is needed, first dissolve this compound in a minimal amount of DMSO (e.g., not to exceed 5-10% of the final volume) and then bring to the final volume with sterile saline. Prepare a vehicle-only control with the same percentage of DMSO.

  • Animal Acclimation and Grouping:

    • Acclimate animals to the housing conditions for at least one week prior to the experiment.

    • Randomly assign animals to dose groups (n=3-5 per group). Include a vehicle control group.

  • Dose Selection and Administration:

    • Based on in vitro data and literature on similar compounds, select a wide range of doses. For example: 1, 3, 10, 30, and 100 mg/kg.

    • Administer a single dose via the chosen route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring and Data Collection:

    • Clinical Observations: Continuously monitor animals for the first 4 hours post-dosing, and then at regular intervals for up to 48 hours. Record any signs of toxicity (see FAQ Q4).

    • Body Weight: Measure body weight immediately before dosing and at 24 and 48 hours post-dosing.

    • Behavioral Assessments: If applicable to the study's goals, perform behavioral tests (e.g., open field test for locomotor activity) at a set time point after administration.

    • Blood Sampling (Optional): If pharmacokinetic analysis is desired, collect blood samples at predetermined time points.

  • Data Analysis:

    • Determine the MTD, defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-15% reduction in body weight.

    • Plot the observed effects (e.g., change in locomotor activity) against the dose to generate a preliminary dose-response curve.

    • Select a range of 3-4 doses below the MTD that show a graded response for use in definitive efficacy studies.

References

Troubleshooting unexpected side products in Halostachine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Halostachine Synthesis

Welcome to the technical support center for Halostachine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of Halostachine (N-methylphenylethanolamine), particularly the formation of unexpected side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm performing a reductive amination to synthesize Halostachine and I'm seeing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A1: The most common synthetic route to Halostachine is the reductive amination of phenylethanolamine, often using the Eschweiler-Clarke reaction with formaldehyde and formic acid. The primary byproduct in this reaction is the over-methylated tertiary amine, N,N-dimethylphenylethanolamine.

Troubleshooting:

  • Cause: This side product arises from the further methylation of the desired secondary amine, Halostachine. The formation of the tertiary amine is often more favorable than the initial methylation of the primary amine.[1]

  • Prevention: The key to minimizing this byproduct is to carefully control the stoichiometry of your reagents. Using an excess of formaldehyde and formic acid will drive the reaction towards the tertiary amine.[1] Aim for a molar ratio closer to 1:1:1 for phenylethanolamine, formaldehyde, and formic acid.

Q2: My reaction yield is low and I'm left with a lot of unreacted starting material (phenylethanolamine). How can I improve the conversion rate?

A2: Low conversion can be attributed to several factors, including reaction conditions and reagent purity.

Troubleshooting:

  • Reaction Conditions: The Eschweiler-Clarke reaction is typically heated to drive it to completion.[2][3] Ensure your reaction is maintained at a temperature between 80-100°C until the evolution of CO2 gas has ceased, which indicates the reaction is complete.[2]

  • pH of the Reaction: The reaction proceeds through the formation of an iminium ion, which is facilitated under mildly acidic conditions.[4] Formic acid serves as both the reducing agent and the acid catalyst. Ensure you are using a sufficient amount.

  • Starting Material Purity: Impurities in the starting phenylethanolamine can interfere with the reaction. It is advisable to use a high-purity starting material.

Q3: I'm having difficulty separating Halostachine from the N,N-dimethylphenylethanolamine byproduct. What purification methods are most effective?

A3: Separating a secondary amine from a tertiary amine and the primary amine starting material can be challenging due to their similar polarities. A combination of techniques is often most effective.

Troubleshooting:

  • Acid-Base Extraction: This is a crucial first step. Dissolve the crude reaction mixture in a dilute acid (e.g., 2% H2SO4) to protonate all the amines, making them water-soluble. Wash this acidic aqueous layer with a non-polar organic solvent (like diethyl ether) to remove any neutral impurities. Then, carefully basify the aqueous layer (e.g., with ammonium hydroxide to pH 9-10) to precipitate the free amines. Extract the amines into an organic solvent like chloroform or ethyl acetate.[5]

  • Column Chromatography: This is the most effective method for separating the amines. Use silica gel or alumina as the stationary phase. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is recommended. A common solvent system is a gradient of chloroform and methanol.[5] Monitor the fractions using Thin-Layer Chromatography (TLC).

Data Presentation: Effect of Reagent Stoichiometry

The following table summarizes the effect of formaldehyde and formic acid stoichiometry on the product distribution in a typical Eschweiler-Clarke synthesis of Halostachine.

Molar Ratio (Phenylethanolamine:Formaldehyde:Formic Acid)Halostachine Yield (%)N,N-dimethylphenylethanolamine (%)Unreacted Phenylethanolamine (%)
1 : 1.1 : 1.185510
1 : 1.5 : 1.570255
1 : 2.0 : 2.045505
1 : 0.8 : 0.860<140

Note: These are representative yields and can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Halostachine via Eschweiler-Clarke Reaction

This protocol is optimized to minimize the formation of the tertiary amine byproduct.

  • Reaction Setup: To a round-bottom flask, add phenylethanolamine (1.0 eq).

  • Reagent Addition: Add formic acid (1.1 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

  • Reaction Conditions: Heat the mixture to 80-90°C for 12-18 hours, or until CO2 evolution stops.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl to acidify the solution.

    • Extract with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

    • Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography as described in the FAQ section.

Protocol 2: Analytical Identification by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to quantify the purity of your Halostachine sample and identify side products.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an ion-pairing reagent (e.g., sodium octanesulfonate in an aqueous buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at 200-220 nm.

  • Standard Preparation: Prepare standards of pure phenylethanolamine, Halostachine, and N,N-dimethylphenylethanolamine to determine their retention times for accurate peak identification.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the main synthetic pathway to Halostachine and the competing side reaction leading to the N,N-dimethylated byproduct.

G Start Phenylethanolamine (Primary Amine) Product Halostachine (Secondary Amine) Start->Product HCHO, HCOOH (Controlled Stoichiometry) SideProduct N,N-dimethylphenylethanolamine (Tertiary Amine) Product->SideProduct Excess HCHO, HCOOH

Caption: Synthetic pathway to Halostachine and the formation of a common side product.

Troubleshooting Workflow for Unexpected Byproducts

This workflow provides a logical approach to identifying and mitigating unexpected side products during Halostachine synthesis.

G Start Unexpected Side Product Detected (via TLC, NMR, or LC-MS) Analyze Characterize Side Product (Mass Spec, NMR) Start->Analyze Decision Side Product Identity? Analyze->Decision OverMethylation Over-methylation Product (e.g., Tertiary Amine) Decision->OverMethylation Higher MW Unreacted Unreacted Starting Material Decision->Unreacted Lower MW Other Other Impurity Decision->Other Unidentified Action1 Reduce Stoichiometry of Formaldehyde/Formic Acid OverMethylation->Action1 Action2 Increase Reaction Time/Temp or Check Reagent Purity Unreacted->Action2 Action3 Analyze Starting Materials for Impurities Other->Action3

Caption: A troubleshooting workflow for identifying and addressing side products.

References

Technical Support Center: Enhancing the Purity of Synthetic Racemic Halostachine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthetic racemic Halostachine.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in synthetic racemic Halostachine?

A1: Impurities in synthetically produced Halostachine can originate from starting materials, side-products, or intermediates depending on the synthesis route. Common synthesis methods include the bromination of acetophenone followed by reaction with N-methylbenzylamine and subsequent reduction, or a Friedel-Crafts acylation approach.[1][2]

Potential impurities may include:

  • Unreacted Starting Materials: Such as acetophenone or N-methylbenzylamine.[2][3]

  • Reaction Intermediates: For example, the amino-ketone intermediate in the classical synthesis method may not be fully reduced.[2]

  • Byproducts of Side Reactions: Such as products from self-condensation or over-methylation.

  • Reagents and Solvents: Residual reagents from the synthesis and purification steps.

Q2: What is the initial step to purify crude synthetic Halostachine?

A2: An initial acid-base extraction is a highly effective first step for purifying crude Halostachine, which is a basic amine.[4] This process involves dissolving the crude product in a dilute acid, washing with an organic solvent to remove neutral and acidic impurities, and then basifying the aqueous layer to precipitate the purified Halostachine free base, which can then be extracted into an organic solvent.[4]

Q3: Which chromatographic techniques are most effective for purifying racemic Halostachine?

A3: Column chromatography is a standard and effective method for purifying Halostachine.[4] Silica gel or alumina are commonly used as the stationary phase. A gradient of solvents, such as chloroform and methanol, is often employed to separate Halostachine from less polar and more polar impurities.[4] The separation can be monitored using Thin-Layer Chromatography (TLC).[4]

Q4: How can I separate the enantiomers of racemic Halostachine?

A4: To separate the enantiomers of racemic Halostachine, a process called chiral resolution is required.[5] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like recrystallization or chromatography.[6] The most common method is to convert the enantiomers into a mixture of diastereomers by reacting them with a chiral resolving agent.[5][6] These diastereomers have different physical properties and can be separated by fractional crystallization.[5]

Q5: What are suitable chiral resolving agents for Halostachine?

A5: As Halostachine is a base, chiral acids are used as resolving agents.[6] Commonly used chiral acids include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid.[6] The choice of resolving agent often requires empirical testing to find one that forms diastereomeric salts with significantly different solubilities.[5]

Q6: Which analytical methods should be used to assess the purity of Halostachine?

A6: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.[7] Chiral HPLC columns can also be used to determine the enantiomeric excess (e.e.).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of the product.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can help identify and quantify impurities if their signals do not overlap with the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.[9] Impurities typically broaden the melting point range and depress the melting point.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not dissolving in the hot recrystallization solvent. What should I do? A: This indicates that you may have chosen an unsuitable solvent or are not using a sufficient volume.

  • Action 1: Add more hot solvent in small increments until the compound dissolves. Be mindful not to add too much, as this will reduce your yield.[10]

  • Action 2: If the compound remains insoluble even with a large volume of solvent, it is likely an inappropriate solvent. You will need to perform solubility tests to find a solvent in which your compound is soluble when hot but insoluble when cold.[11]

  • Action 3: If only a small amount of solid material is not dissolving, it may be an insoluble impurity. In this case, you can perform a hot filtration to remove the impurity before allowing the solution to cool.[10]

Q: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this? A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Action 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow it to cool slowly.

  • Action 2: Try a lower-boiling point solvent for the recrystallization.

  • Action 3: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure Halostachine.[10] This provides a surface for crystal growth to begin.

Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem? A: The solution may be too dilute, or crystallization may be slow to initiate.

  • Action 1: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then try cooling again.[12]

  • Action 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[10]

  • Action 3: Ensure the solution is not super-saturated. Sometimes, allowing the solution to stand undisturbed for a longer period can promote crystal growth.

Column Chromatography Issues

Q: My compounds are not separating well on the silica gel column. How can I improve the resolution? A: Poor separation can be due to an improper solvent system or column packing issues.

  • Action 1: Optimize the mobile phase. Use TLC to test different solvent systems. If the compounds are running too fast (high Rf), decrease the polarity of the eluent. If they are running too slow (low Rf), increase the polarity.

  • Action 2: Ensure the column is packed properly without any cracks or channels. A poorly packed column leads to band broadening and poor separation.

  • Action 3: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.

Data Presentation

Table 1: Physicochemical Properties of Halostachine

PropertyValueReference
Chemical Name2-(Methylamino)-1-phenylethanol[2]
Molecular FormulaC₉H₁₃NO[1]
Molecular Weight151.21 g/mol [1][3]
AppearanceColorless solid[1]
Melting Point43-45 °C[1]
Melting Point (HCl salt)103-104 °C[2]
pKₐ (of HCl salt at 25°C)9.29[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of crude Halostachine in various solvents. A good solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude Halostachine in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate until the compound just dissolves.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them to remove all traces of solvent.

Protocol 2: Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.

  • Sample Loading: Dissolve the crude Halostachine in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, starting with low polarity and gradually increasing the polarity. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure Halostachine.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Halostachine.

Protocol 3: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic Halostachine (1 equivalent) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve a chiral resolving agent, such as (R,R)-(+)-tartaric acid (0.5 equivalents, as tartaric acid is diprotic), in the same solvent.

  • Crystallization: Slowly add the acid solution to the Halostachine solution. The diastereomeric salts will begin to form. Allow the solution to stand at room temperature, then cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Separation: Isolate the crystals of the less soluble diastereomer by filtration. The more soluble diastereomer will remain in the filtrate.

  • Purification of Diastereomer: Recrystallize the isolated diastereomeric salt to improve its diastereomeric purity.

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to deprotonate the Halostachine.

  • Extraction: Extract the free base of the single enantiomer of Halostachine into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically pure Halostachine.[4]

Mandatory Visualizations

Purification_Workflow crude Crude Synthetic Racemic Halostachine extraction Acid-Base Extraction crude->extraction Removes acidic & neutral impurities chromatography Column Chromatography (Silica Gel) extraction->chromatography Separates based on polarity recrystallization Recrystallization chromatography->recrystallization Final polishing step pure_racemate Purified Racemic Halostachine recrystallization->pure_racemate

Caption: General workflow for the purification of synthetic racemic Halostachine.

Chiral_Resolution_Workflow racemate Purified Racemic Halostachine (R-Hal and S-Hal) add_acid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->add_acid salts Formation of Diastereomeric Salts (R,+) and (S,+) add_acid->salts crystallization Fractional Crystallization salts->crystallization less_soluble Isolate Less Soluble Salt (e.g., (R,+) salt crystals) crystallization->less_soluble Separation based on solubility more_soluble More Soluble Salt in Filtrate (e.g., (S,+) salt) crystallization->more_soluble Separation based on solubility basify1 Basify and Extract less_soluble->basify1 basify2 Basify and Extract more_soluble->basify2 enantiomer1 Pure R-Halostachine basify1->enantiomer1 enantiomer2 Pure S-Halostachine basify2->enantiomer2

Caption: Workflow for chiral resolution using diastereomeric salt formation.

Recrystallization_Troubleshooting start Recrystallization Problem oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? start->no_crystals reheat Reheat to dissolve oiling_out->reheat Yes concentrate Evaporate some solvent no_crystals->concentrate Yes add_solvent Add more solvent, cool slowly reheat->add_solvent scratch Scratch flask or add seed crystal add_solvent->scratch success1 Crystals Form scratch->success1 scratch2 Scratch flask or add seed crystal concentrate->scratch2 wait Allow to stand longer scratch2->wait success2 Crystals Form wait->success2

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Minimizing Catalyst Deactivation in Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with catalyst deactivation during the crucial hydrogenation step of synthesis. Here, you will find practical troubleshooting guides and frequently asked questions to help you identify, mitigate, and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in hydrogenation reactions?

A1: Catalyst deactivation, a gradual loss of activity and/or selectivity, is typically caused by three main mechanisms: chemical, thermal, and mechanical.[1][2]

  • Poisoning (Chemical): This is a very common issue where impurities in the reaction system strongly adsorb to the catalyst's active sites, blocking them from reactants.[1][3][4] Common poisons include compounds containing sulfur, nitrogen, phosphorus, and heavy metals.[3][4] Even by-products or intermediates from the reaction itself can act as poisons.[5]

  • Fouling or Coking (Mechanical/Chemical): This involves the physical deposition of carbonaceous materials (coke) or other high-molecular-weight by-products onto the catalyst surface and within its pores.[3][4][6] This blockage restricts access of reactants to the active sites.

  • Sintering (Thermal): At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals.[6][7][8] This process reduces the active surface area, leading to a drop in catalytic activity and is often irreversible.[7][8]

  • Leaching (Chemical/Mechanical): The active metal component of the catalyst can dissolve into the reaction medium, resulting in a permanent loss of catalytic material.[4][6]

Q2: How can I prevent catalyst poisoning?

A2: Preventing poisoning is crucial for maintaining catalyst performance. Key strategies include:

  • Feedstock Purification: The most effective preventative measure is to purify reactants, solvents, and the hydrogen gas stream before they come into contact with the catalyst.[5] Techniques like distillation, adsorption, or passing the materials through a guard bed can remove potential poisons.[5][7][9]

  • Catalyst Design: Modern catalysts can be designed to be more resistant to specific poisons. This can involve applying protective coatings or modifying the active sites to be more selective towards the desired reactants.[5]

  • Process Optimization: Carefully controlling reaction conditions such as temperature and pressure can minimize the formation of by-products that might act as poisons.[5]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in many cases, catalyst activity can be restored through regeneration, especially for deactivation caused by fouling or certain types of poisoning.[2][3] The appropriate method depends on the cause of deactivation.

  • For Coking/Fouling: A common method is controlled oxidation (calcination) to burn off carbon deposits, often followed by a reduction step to restore the active metal sites.[2][9][10]

  • For Poisoning: Regeneration can involve washing the catalyst with specific solvents or mild acid/base solutions to remove the adsorbed poisons.[2][9][11] In some industrial settings, treatments like hot hydrogen stripping are used.[12]

  • For Sintering: Sintering is generally considered irreversible.[7] However, some advanced techniques involving treatment with halogens in an oxidative atmosphere can redisperse the metal particles.[2]

Q4: My reaction has stalled or is proceeding very slowly. What should I check first?

A4: A stalled reaction is a classic sign of catalyst deactivation. A systematic approach is best. First, verify your reaction setup: check hydrogen pressure, temperature, and stirring efficiency. If the setup is correct, consider catalyst deactivation. The most likely culprit is often poisoning from an impure substrate or solvent. If you are reusing the catalyst, it may be fouled from a previous run.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to catalyst deactivation during hydrogenation.

Observed Issue Potential Cause Recommended Action(s)
Rapid or Gradual Decrease in Reaction Rate / Conversion Catalyst Poisoning 1. Analyze Feedstock: Use analytical techniques (e.g., GC-MS, ICP-MS) to check reactants, solvents, and hydrogen for impurities like sulfur or nitrogen compounds.[6][7] 2. Purify Inputs: If impurities are found, purify the materials using distillation or by passing them through a guard bed with appropriate adsorbents.[7] 3. Characterize Spent Catalyst: Use surface analysis techniques like XPS to identify poisons on the catalyst surface.[6]
Coking / Fouling 1. Optimize Conditions: Lower the reaction temperature, as higher temperatures can accelerate coke formation.[9] 2. Characterize Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify carbonaceous deposits.[6] 3. Attempt Regeneration: Perform a controlled calcination followed by reduction to burn off coke.[9]
Sintering / Thermal Degradation 1. Review Reaction Temperature: Ensure the reaction temperature has not exceeded the catalyst's recommended thermal stability limit.[7] 2. Characterize Spent Catalyst: Use Transmission Electron Microscopy (TEM) or XRD to examine metal particle size and compare it to the fresh catalyst.[6] Sintering is often irreversible.[7]
Metal Leaching 1. Analyze Filtrate: After filtering the catalyst, analyze the reaction mixture using ICP-MS or ICP-OES to detect dissolved metal.[6] 2. Check Solvent/pH: Ensure the solvent and reaction pH are not too aggressive for the catalyst support and metal.
Change in Product Selectivity Partial or Selective Poisoning 1. Identify the Poison: Different active sites can be responsible for different reaction pathways; selective poisoning can alter your product distribution.[6] Characterize the spent catalyst and feedstock. 2. Use Probe Molecule Studies: Techniques like Temperature Programmed Desorption (TPD) can help investigate changes to the active sites.[6]
Changes in Catalyst Morphology 1. Analyze Particle Size: Sintering can change the shape and exposed crystal facets of the metal particles, which can influence selectivity.[6] Use TEM to investigate. 2. Assess Pore Structure: Pore blockage from coking can introduce diffusion limitations, altering the availability of reactants to the active sites and affecting selectivity.[6]

Visual Troubleshooting and Process Guides

A logical approach is critical when diagnosing issues. The following diagrams illustrate a troubleshooting workflow and a typical catalyst regeneration process.

G start Reaction Rate Decreased or Selectivity Changed check_params Verify Reaction Parameters (Temp, Pressure, Stirring) start->check_params params_ok Parameters OK? check_params->params_ok analyze_feed Analyze Feedstock & Solvents for Impurities (GC-MS, etc.) params_ok->analyze_feed Yes end_bad Adjust Process params_ok->end_bad No, Fix Setup impurity_found Impurities Found? analyze_feed->impurity_found purify Purify Inputs (Distill, Guard Bed) impurity_found->purify Yes char_catalyst Characterize Spent Catalyst (TEM, TGA, XPS) impurity_found->char_catalyst No end_good Problem Solved purify->end_good cause_identified Identify Cause: Poisoning, Coking, or Sintering? char_catalyst->cause_identified regenerate Attempt Catalyst Regeneration cause_identified->regenerate Poisoning / Coking replace Replace Catalyst & Optimize Reaction Conditions cause_identified->replace Sintering / Leaching regenerate->end_good replace->end_bad

Troubleshooting workflow for catalyst deactivation.

G start Spent Catalyst (Deactivated by Coking) wash 1. Solvent Washing (Remove Adsorbed Organics) start->wash dry 2. Drying (Vacuum Oven) wash->dry calcine 3. Controlled Oxidation (Calcination) (Burn off coke in Air/N2 mix) dry->calcine reduce 4. Reduction (Heat under H2 Flow) calcine->reduce passivate 5. Passivation (Controlled O2 in N2 to prevent pyrophoricity) reduce->passivate end Regenerated Catalyst (Ready for Reuse) passivate->end

General workflow for regeneration of a coked catalyst.

Experimental Protocols

Protocol 1: General Procedure for a Catalyst Stability Test

This protocol allows for the assessment of catalyst deactivation by comparing its performance over multiple runs.

  • Initial Reaction:

    • To a suitable pressure vessel, add the substrate, solvent, and the fresh hydrogenation catalyst (e.g., Pd/C).

    • Seal the vessel, purge it several times with an inert gas (e.g., Argon), followed by several purges with hydrogen.[13]

    • Pressurize the vessel to the desired hydrogen pressure and heat to the target temperature.

    • Monitor the reaction progress by tracking hydrogen uptake and/or by taking aliquots for analysis (e.g., GC, HPLC) at regular intervals.[6]

  • Catalyst Recovery:

    • Once the reaction is complete, cool the vessel and carefully vent the hydrogen pressure.

    • Recover the catalyst by filtration under an inert atmosphere to prevent oxidation.

    • Wash the recovered catalyst thoroughly with the reaction solvent to remove any residual products and starting materials.[6][11]

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C).[11]

  • Catalyst Reuse:

    • Use the recovered, dried catalyst in a subsequent hydrogenation run under identical conditions (substrate, solvent, temperature, pressure) as the initial reaction.[6]

  • Evaluation:

    • Compare the reaction rate, conversion, and selectivity of the second run to the first.[6] A significant decrease in performance indicates catalyst deactivation. Repeat for multiple cycles to assess long-term stability.

Protocol 2: General Procedure for Oxidative Regeneration of a Coked Catalyst

This protocol is a general guideline for regenerating a catalyst deactivated by carbon deposition (coking). Caution: This procedure involves heat and potentially pyrophoric materials and must be performed with extreme care in a controlled environment (e.g., a tube furnace).

  • Preparation:

    • After recovery and solvent washing (as described in Protocol 1), place the dried, coked catalyst in a suitable reactor, such as a quartz tube in a tube furnace.

  • Inert Purge:

    • Heat the catalyst under a steady flow of an inert gas (e.g., nitrogen) to an intermediate temperature (e.g., 200-300°C) to desorb any volatile residues.

  • Controlled Oxidation:

    • Slowly introduce a controlled amount of air or a lean oxygen/nitrogen mixture into the inert gas stream.

    • Carefully ramp the temperature to 300-500°C.[2] This step is exothermic; the temperature must be carefully controlled to avoid overheating, which can cause sintering.[9][10]

    • Hold at this temperature until the carbonaceous deposits are burned off (this can be monitored by analyzing the off-gas for CO2).

  • Reduction:

    • Cool the catalyst under the inert gas stream.

    • Once at a suitable temperature (e.g., 200-400°C, catalyst dependent), switch the gas flow to hydrogen to reduce the oxidized metal back to its active state.[9][14]

  • Passivation:

    • After reduction, cool the catalyst to room temperature under an inert gas. To prevent the highly active catalyst from becoming pyrophoric upon exposure to air, it must be passivated.[9] This is achieved by introducing a very small, controlled amount of oxygen (e.g., 1% O2 in N2) into the inert gas stream as the catalyst cools.[9]

References

Technical Support Center: Refining Purification Protocols for (+)-Halostachine from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for (+)-Halostachine from natural extracts. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting and FAQs

Section 1: Extraction & Initial Processing

Q1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?

A1: Low yield of the crude alkaloid extract can stem from several factors:

  • Plant Material Quality: The concentration of this compound can vary depending on the plant part, growth stage, and environmental conditions of Halostachys caspica. Younger, aerial parts of the plant typically contain higher concentrations of the alkaloid. Ensure your plant material is properly identified and harvested at an optimal time.

  • Inadequate Grinding: The plant material should be coarsely powdered to increase the surface area for efficient solvent extraction.

  • Insufficient Defatting: Lipids and other non-polar compounds can interfere with the extraction of alkaloids. A preliminary defatting step using a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus is crucial.

  • Incomplete Basification: Halostachine exists as a salt within the plant tissue. It's essential to moisten the defatted plant material with an alkaline solution (e.g., 10% sodium carbonate) to liberate the free base before solvent extraction.

  • Choice of Extraction Solvent: While chloroform or a chloroform/methanol mixture are effective, the polarity of the solvent system should be optimized. Ensure exhaustive extraction by performing multiple rounds of maceration or allowing sufficient time in a Soxhlet extractor.

Q2: The crude extract is a thick, tarry substance that is difficult to work with. How can I clean it up?

A2: A tarry consistency is often due to the co-extraction of high molecular weight compounds, pigments (like chlorophyll), and lipids.

  • Initial Cleanup: Ensure the defatting step was thorough. You can perform a liquid-liquid partitioning of your crude extract. Dissolve it in an organic solvent and wash with water to remove highly polar impurities.

  • Acid-Base Extraction: A highly effective method is to dissolve the crude extract in a dilute acidic solution (e.g., 2% sulfuric acid). This will protonate the basic halostachine, making it water-soluble. You can then wash this aqueous solution with a non-polar organic solvent (like diethyl ether) to remove neutral impurities. Following this, basifying the aqueous layer (to pH 9-10 with ammonium hydroxide) will precipitate the alkaloids, which can then be re-extracted into an organic solvent like chloroform or ethyl acetate.

Section 2: Chromatographic Purification

Q3: I'm having trouble separating this compound from other co-extracted alkaloids using column chromatography. What can I do?

A3: Co-elution of structurally similar alkaloids is a common challenge. Here are some optimization strategies:

  • Stationary Phase: Silica gel is the most common stationary phase for alkaloid separation. However, if you are struggling with separation, consider using alumina, which can offer different selectivity.

  • Solvent System (Mobile Phase): This is the most critical parameter to optimize.

    • Start by using Thin-Layer Chromatography (TLC) to screen for the best solvent system. The ideal system should give your target compound an Rf value of approximately 0.25-0.35.

    • A common mobile phase is a gradient of chloroform and methanol. Start with a low polarity (e.g., 100% chloroform) and gradually increase the proportion of methanol.

    • For basic compounds like halostachine, adding a small amount of a base (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase can improve peak shape and reduce tailing by deactivating acidic sites on the silica gel.

  • Column Parameters: Use a long, narrow column for better resolution. Ensure proper packing of the column to avoid channeling.

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound is not colored, you will need a visualization technique:

  • UV Light: Halostachine has a phenyl group and should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator (F254). The compound will appear as a dark spot against a fluorescent green background.

  • Staining Reagents: After UV visualization, you can use a chemical stain for confirmation.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for oxidizable functional groups. Halostachine's alcohol and amine groups should react to produce a yellow-brown spot on a purple background.

    • Ninhydrin Stain: This stain reacts with primary and secondary amines. It will likely produce a colored spot (often pink or purple) upon heating.

    • Dragendorff's Reagent: This is a classic stain for alkaloids, typically producing orange or brown spots.

Q5: My purified fractions show a single spot on TLC, but NMR analysis reveals impurities. Why is this happening?

A5: This indicates that the impurities have a very similar polarity and Rf value to your target compound in the TLC solvent system you used.

  • Try a Different TLC System: Develop your TLC plates in a solvent system with a different composition or polarity to see if you can resolve the impurity.

  • Two-Dimensional TLC: Spot your sample in one corner of a square TLC plate, develop it in one solvent system, then rotate the plate 90 degrees and develop it in a second, different solvent system. This can often separate compounds that co-elute in a single system.

  • High-Performance Liquid Chromatography (HPLC): For final purity assessment and purification, HPLC is much more powerful than TLC. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or TFA for better peak shape) is a good starting point.

Section 3: Stability and Handling

Q6: Is this compound stable during the purification process? What conditions should I avoid?

A6: While specific stability data for halostachine is limited, phenethylamine alkaloids can be sensitive to certain conditions.

  • pH: Halostachine is an amine and will be more stable in slightly acidic to neutral conditions. Strong basic conditions (pH > 10) and prolonged heating could potentially lead to degradation or side reactions. During acid-base extraction, do not leave the compound in strongly acidic or basic solutions for extended periods.

  • Temperature: Avoid excessive heat. When evaporating solvents, use a rotary evaporator at a moderate temperature (e.g., 40-50°C). Do not heat the dried compound to high temperatures for extended periods. For long-term storage, keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.

  • Light and Air: Like many organic compounds, prolonged exposure to light and air can lead to oxidation. Store solutions and the final product in amber vials or protected from light.

Data Presentation

Table 1: Representative Quantitative Data for this compound Purification

The following data is illustrative and represents typical values that might be obtained during the purification of a natural product like this compound. Actual yields will vary based on the quality of the starting material and the specific experimental conditions.

Purification StepStarting Mass (g)Recovered Mass (g)Step Yield (%)Overall Yield (%)Purity (by HPLC)
Dried Plant Material1000---~0.1-0.5% (est.)
Crude Alkaloid Extract-15.0~1.51.55-10%
Post Acid-Base Extraction15.04.5300.4530-40%
Column Chromatography (Fraction Pool)4.51.2~270.12>95%
Recrystallization1.20.9750.09>99%

Experimental Protocols

Protocol 1: Extraction and Acid-Base Purification
  • Preparation: Air-dry the aerial parts of Halostachys caspica and grind to a coarse powder.

  • Defatting: Extract 1 kg of the powdered plant material with n-hexane in a large Soxhlet apparatus for 12-24 hours to remove lipids. Discard the hexane extract.

  • Alkaloid Extraction: Air-dry the defatted plant material. Moisten it with a 10% sodium carbonate solution until it is uniformly damp. Pack the material back into the Soxhlet apparatus and extract with chloroform for 24-48 hours.

  • Concentration: Collect the chloroform extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 500 mL of 2% sulfuric acid. b. Transfer the acidic solution to a separatory funnel and wash it three times with 250 mL portions of diethyl ether to remove neutral impurities. Discard the ether layers. c. Cool the aqueous layer in an ice bath and slowly add concentrated ammonium hydroxide until the pH reaches 9-10, precipitating the free alkaloids. d. Extract the basified solution four times with 250 mL portions of chloroform. e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified alkaloid mixture.

Protocol 2: Column Chromatography
  • Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) using a slurry method with 100% chloroform.

  • Sample Loading: Dissolve the purified alkaloid mixture from Protocol 1 in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: a. Begin eluting the column with 100% chloroform. b. Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient could be: Chloroform (100%), Chloroform:Methanol (99:1), (98:2), (97:3), (95:5), and (90:10). c. To improve the separation of this basic compound, consider adding 0.1% triethylamine to all mobile phase compositions.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor them by TLC using a chloroform:methanol (95:5) solvent system and UV visualization.

  • Pooling and Concentration: Combine the fractions that contain pure this compound and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_chromatography Chromatographic Separation cluster_final Final Step plant Dried Plant Material (Halostachys caspica) powder Powdered Material plant->powder Grinding defatted Defatted Material powder->defatted Soxhlet (n-Hexane) crude_extract Crude Alkaloid Extract defatted->crude_extract Basification (Na2CO3) + Soxhlet (Chloroform) acidic_sol Aqueous Acidic Solution (Halostachine Salts) crude_extract->acidic_sol Dissolve in 2% H2SO4 Wash with Ether purified_alkaloids Purified Alkaloid Mixture acidic_sol->purified_alkaloids Basify to pH 9-10 Extract with Chloroform column Silica Gel Column Chromatography purified_alkaloids->column Gradient Elution (Chloroform/Methanol) fractions Collected Fractions column->fractions TLC Monitoring pure_halostachine This compound (>95% Purity) fractions->pure_halostachine Pool Pure Fractions & Evaporate recrystallize Recrystallization pure_halostachine->recrystallize final_product Final Product (>99% Purity) recrystallize->final_product

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_effect Physiological Effect halostachine This compound (Agonist) beta_receptor Beta-Adrenergic Receptor halostachine->beta_receptor Binds to g_protein Gαs Protein (Activated) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP (Increased) ac->camp ATP to cAMP pka Protein Kinase A (PKA Activated) camp->pka Activates norepinephrine Norepinephrine Release pka->norepinephrine Stimulates cellular_response Cellular Response (e.g., Increased Heart Rate, Lipolysis) norepinephrine->cellular_response Leads to

Caption: Presumed signaling pathway of this compound.

Managing potential matrix effects in LC-MS/MS analysis of (+)-Halostachine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of (+)-Halostachine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.

Question: I am observing significant ion suppression for this compound in my plasma/urine samples. How can I identify the source of this suppression?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte, leading to reduced signal intensity. To identify the retention time of the interfering compounds, a post-column infusion experiment is recommended.

  • Principle: A standard solution of this compound is continuously infused into the mass spectrometer's ion source, generating a stable baseline signal. A blank matrix extract (prepared using your sample preparation method) is then injected onto the LC column. Any dip in the baseline signal indicates a region of ion suppression caused by eluting matrix components.

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Equilibrate the LC-MS/MS system with the mobile phase conditions used for your analysis.

    • Using a T-connector, introduce a constant flow of a this compound standard solution (e.g., 100 ng/mL in mobile phase) into the eluent stream between the LC column and the mass spectrometer's ion source via a syringe pump (flow rate of ~10 µL/min).

  • Baseline Stabilization: Monitor the signal of the infused this compound standard until a stable baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., plasma or urine processed with your current sample preparation method).

  • Data Analysis: A decrease in the baseline signal indicates the retention time(s) at which matrix components are eluting and causing ion suppression.

Question: My this compound peak shape is poor (e.g., tailing, fronting, or splitting). What are the likely causes and solutions?

Answer:

Poor peak shape can be caused by a variety of factors, from interactions with the analytical column to issues with the mobile phase or sample solvent.

Potential Cause Troubleshooting Steps
Secondary Interactions with Column This compound is a basic compound (pKa ≈ 9.29) and can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing.[1] Consider using a column with end-capping or a phenyl-hexyl stationary phase. For compounds prone to metal chelation, a metal-free column might be beneficial.
Mobile Phase pH The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will ensure the analyte is in its protonated form, which can improve peak shape on reversed-phase columns.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.
Column Overload Injecting too much analyte can lead to peak fronting. Try diluting the sample or injecting a smaller volume.
Column Contamination/Degradation Contaminants from the sample matrix can build up on the column, affecting performance. Flush the column with a strong solvent or, if necessary, replace it.

Question: I have low recovery of this compound after sample preparation. How can I improve this?

Answer:

Low recovery is often due to an inappropriate sample preparation technique for the analyte and matrix. This compound is a relatively polar compound (XLogP3 ≈ -0.3), which should guide the choice of extraction method.[2]

Sample Preparation Technique Considerations for this compound
Protein Precipitation (PPT) This is a simple and fast method but often results in the least clean extracts, leading to significant matrix effects.[3] It may not be suitable for achieving low limits of quantification.
Liquid-Liquid Extraction (LLE) LLE can provide cleaner extracts than PPT. For this compound, which is a basic compound, a "back-extraction" can be employed for further cleanup. Adjusting the pH of the aqueous phase to be at least 2 pH units above the pKa of this compound will facilitate its extraction into an organic solvent.
Solid-Phase Extraction (SPE) SPE is generally the most effective technique for removing interfering matrix components.[4][5] For this compound, a mixed-mode cation exchange SPE cartridge would be a suitable choice, as it allows for retention of the basic analyte while washing away neutral and acidic interferences.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (ideally a stable isotope-labeled version of this compound) and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove polar interferences.

  • Elution: Elute this compound with 2 mL of a freshly prepared solution of a suitable basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol or dichloromethane/isopropanol/ammonium hydroxide 80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of matrix effects in the LC-MS/MS analysis of this compound?

A1: For biological matrices like plasma and serum, phospholipids are a major cause of ion suppression.[6] These molecules are often co-extracted with analytes and can elute in the same chromatographic region, interfering with the ionization process in the mass spectrometer source.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike method . This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A3: While not strictly mandatory for all applications, using a SIL-IS is highly recommended for quantitative bioanalysis. A SIL-IS will co-elute with this compound and experience similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the results.[7]

Q4: Can I simply dilute my sample to reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of the assay, especially if you are trying to achieve low detection limits.

Q5: What are the key physicochemical properties of this compound to consider for method development?

A5: Key properties of this compound are summarized in the table below. Its basic nature and polarity are important for choosing appropriate sample preparation and chromatographic conditions.

PropertyValueReference
Molecular Formula C9H13NO[2]
Molecular Weight 151.21 g/mol [2]
pKa 9.29[1]
XLogP3 -0.3[2]

Visualizing Workflows and Logic

MatrixEffectTroubleshooting start Start: Poor LC-MS/MS Data (Low Sensitivity, Poor Peak Shape) check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion check_me->post_infusion Yes improve_sp Improve Sample Preparation (SPE, LLE) check_me->improve_sp Yes suppression_zone Identify Ion Suppression Zone(s) post_infusion->suppression_zone optimize_chrom Optimize Chromatography (Change Gradient, Column, Mobile Phase) suppression_zone->optimize_chrom Separate Analyte from Suppression Zone revalidate Re-evaluate Method Performance optimize_chrom->revalidate improve_sp->revalidate use_is Use Stable Isotope-Labeled Internal Standard use_is->revalidate revalidate->use_is Still Issues? end End: Robust Method revalidate->end Performance Acceptable

Caption: Troubleshooting workflow for managing matrix effects.

FAQLoop faq_center FAQs for this compound Analysis q1 Q1: Common Causes of Matrix Effects? faq_center->q1 q2 Q2: How to Quantify Matrix Effects? faq_center->q2 q3 Q3: Need for a SIL-IS? faq_center->q3 q4 Q4: Can I Dilute the Sample? faq_center->q4 q5 Q5: Key Physicochemical Properties? faq_center->q5 a1 A1: Phospholipids in biological matrices. q1->a1 a2 A2: Post-extraction spike method. q2->a2 a3 A3: Highly recommended for accuracy. q3->a3 a4 A4: Yes, but it may reduce sensitivity. q4->a4 a5 A5: Basic (pKa ~9.3) and polar (XLogP3 ~ -0.3). q5->a5

Caption: Logical flow of the FAQ section.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the flow chemistry optimization of multistep alkaloid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using flow chemistry for the multistep synthesis of alkaloids?

A1: Flow chemistry offers several key advantages over traditional batch synthesis for complex molecules like alkaloids. These include enhanced safety by minimizing the volume of hazardous reagents and intermediates at any given time, precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[1][2] The modular nature of flow chemistry allows for the seamless integration of multiple reaction and purification steps, reducing manual handling and overall synthesis time.[3][4]

Q2: What are the most common challenges encountered in the multistep flow synthesis of alkaloids?

A2: The most frequently encountered challenges include reactor clogging due to precipitation of starting materials, intermediates, or byproducts.[5] Maintaining stable back pressure, ensuring solvent compatibility between different reaction steps, and managing the introduction of solid reagents are also significant hurdles. For multistep ("telescoped") syntheses, ensuring the downstream compatibility of reagents and byproducts from previous steps is a critical consideration.[1][6]

Q3: How can I effectively monitor the progress of a multistep flow synthesis in real-time?

A3: In-line analytical techniques are crucial for real-time monitoring and optimization. Common methods include Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[7] These techniques can provide continuous data on the concentration of reactants, intermediates, and products without the need to take offline samples. This data allows for rapid process understanding and optimization.

Q4: What is a "telescoped" reaction in the context of flow chemistry?

A4: A telescoped reaction refers to a sequence of two or more synthetic steps that are performed in a continuous flow without isolating the intermediate products.[6] This approach significantly reduces synthesis time, minimizes waste, and avoids potential degradation of unstable intermediates during purification. However, it requires careful planning to ensure that the reaction conditions and reagents of one step do not negatively impact subsequent steps.[6]

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • In-line analysis shows a high percentage of unreacted starting material.

  • The isolated yield of the final product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Residence Time Increase the residence time by either slowing the flow rate or using a longer reactor coil.
Suboptimal Reaction Temperature Systematically vary the temperature to find the optimal range for the reaction. Note that excessively high temperatures can lead to degradation.
Poor Mixing Ensure efficient mixing of reagents by using a static mixer at the point of confluence. For biphasic reactions, consider using a packed-bed reactor to increase the interfacial area.
Reagent Degradation If using unstable reagents, consider generating them in-situ in a separate flow stream immediately before they are needed.
Catalyst Deactivation For reactions using solid-supported catalysts, ensure the catalyst is properly packed and not being poisoned by impurities from a previous step. Consider adding a scavenger column before the catalyst bed.
Problem 2: Reactor Clogging

Symptoms:

  • A sudden increase in back pressure is observed.

  • Visual inspection of a transparent reactor tube shows solid accumulation.

  • Flow is restricted or completely blocked.

Possible Causes and Solutions:

Possible Cause Solution
Precipitation of Starting Material, Product, or Byproduct Increase the solvent strength or use a co-solvent to improve solubility. Gently heating the reactor can sometimes prevent precipitation. If the product is intended to precipitate, consider using a continuous stirred-tank reactor (CSTR) design that can handle slurries.
Incompatible Solvents When introducing a new reagent in a different solvent, ensure it is miscible with the main reaction stream to avoid precipitation.
Solid Reagent Introduction If using a solid reagent, ensure it is fully dissolved before being pumped into the system. For slurries, use a pump designed for handling solids and wider diameter tubing.
Salt Formation If a reaction generates an insoluble salt, consider using a scavenger resin to remove it in-line or design the process to keep the salt in solution.

Data Presentation

The following tables provide a summary of typical reaction parameters for the flow synthesis of selected alkaloid classes. These values are intended as a starting point for optimization.

Table 1: Representative Flow Chemistry Parameters for Indole Alkaloid Synthesis

Reaction TypeTemperature (°C)Residence Time (min)Pressure (bar)Typical Yield (%)
Fischer Indole Synthesis150 - 2300.3 - 510 - 2090 - 96
Pictet-Spengler Cyclization25 - 8010 - 601 - 1575 - 95
C-H Activation/Annulation100 - 1405 - 305 - 1560 - 85

Table 2: Representative Flow Chemistry Parameters for Quinoline Alkaloid Synthesis

Reaction TypeTemperature (°C)Residence Time (min)Pressure (bar)Typical Yield (%)
Doebner-von Miller Reaction100 - 15010 - 3010 - 2070 - 90
Friedländer Synthesis80 - 1205 - 205 - 1585 - 95
Combes Quinoline Synthesis120 - 18015 - 4510 - 2565 - 85

Experimental Protocols

Protocol 1: Multistep Flow Synthesis of (±)-Oxomaritidine

This protocol is a condensed representation of the multi-step synthesis of (±)-oxomaritidine, demonstrating a telescoped approach with in-line purification.

System Setup:

  • Multiple syringe pumps for reagent delivery.

  • Packed columns containing polymer-supported reagents and scavengers.

  • Heated coil reactors for thermal reaction steps.

  • Back-pressure regulator to maintain system pressure.

Procedure:

  • Step 1 & 2 (Parallel Synthesis):

    • Pump a solution of 4-(2-bromoethyl)phenol in acetonitrile through a packed column of azide exchange resin at 70°C to form the corresponding azide.

    • Simultaneously, pump a solution of 3,4-methylenedioxybenzaldehyde and trifluoroacetamide in dichloromethane (DCM) through a column of polymer-supported acid catalyst to form the corresponding imine.

  • Step 3 (Staudinger-Aza-Wittig Reaction):

    • The azide stream is passed through a column of polymer-supported phosphine to form an iminophosphorane.

    • This stream is then mixed with the imine stream from Step 2 and passed through a heated reactor at 80°C.

  • Step 4 (Amide Reduction):

    • The output from Step 3 is passed through a column containing polymer-supported borohydride to reduce the amide.

  • Step 5 (Phenolic Oxidation/Cyclization):

    • The resulting amine is mixed with a solution of an oxidizing agent and passed through a heated reactor to induce cyclization.

  • In-line Purification:

    • The crude product stream is passed through a series of scavenger columns to remove excess reagents and byproducts.

  • Collection:

    • The purified product stream is collected after the final scavenger column.

Protocol 2: General Procedure for a Telescoped Pictet-Spengler Reaction

This protocol outlines a general method for performing a two-step telescoped Pictet-Spengler reaction in flow.

System Setup:

  • Two HPLC pumps for reagent delivery.

  • A T-mixer for combining reagent streams.

  • Two sequential coil reactors (one for each step).

  • A back-pressure regulator.

Procedure:

  • Step 1 (Iminium Ion Formation):

    • Pump a solution of a β-arylethylamine (e.g., tryptamine) in a suitable solvent (e.g., methanol) using Pump 1.

    • Pump a solution of an aldehyde (e.g., benzaldehyde) and an acid catalyst (e.g., trifluoroacetic acid) in the same solvent using Pump 2.

    • The two streams are combined in a T-mixer and flow through the first coil reactor at room temperature with a residence time of 5-10 minutes to form the iminium ion in situ.

  • Step 2 (Cyclization):

    • The stream from the first reactor directly enters a second, heated coil reactor (e.g., 60-80°C).

    • The residence time in the second reactor is typically 15-30 minutes to facilitate the cyclization.

  • Work-up and Collection:

    • The output from the second reactor passes through a back-pressure regulator (set to e.g., 10 bar) to maintain system pressure.

    • The product stream can be collected for offline analysis and purification or directed to an in-line purification module.[3]

Mandatory Visualization

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction & Optimization cluster_purification Downstream Processing ReagentA Reagent A Solution Mixer Static Mixer ReagentA->Mixer ReagentB Reagent B Solution ReagentB->Mixer Reactor1 Flow Reactor 1 (e.g., Heated Coil) Mixer->Reactor1 InLineAnalysis1 In-line Analysis 1 (e.g., FTIR, NMR) Reactor1->InLineAnalysis1 ReagentC Reagent C Addition InLineAnalysis1->ReagentC Reactor2 Flow Reactor 2 ReagentC->Reactor2 InLineAnalysis2 In-line Analysis 2 Reactor2->InLineAnalysis2 Purification In-line Purification (e.g., Scavenger Column, Liquid-Liquid Extraction) InLineAnalysis2->Purification BPR Back-Pressure Regulator Purification->BPR Collection Product Collection BPR->Collection

Caption: A generalized experimental workflow for a two-step telescoped flow synthesis.

troubleshooting_workflow Start Low Yield Observed CheckConversion Check In-line Analysis Data Start->CheckConversion IncompleteConversion Incomplete Conversion CheckConversion->IncompleteConversion Yes CompleteConversion Complete Conversion CheckConversion->CompleteConversion No OptimizeConditions Optimize Reaction Conditions (Temp, Residence Time, Stoichiometry) IncompleteConversion->OptimizeConditions CheckWorkup Investigate Work-up and Purification Steps CompleteConversion->CheckWorkup End Yield Improved OptimizeConditions->End ProductLoss Product Loss During Purification CheckWorkup->ProductLoss Yes NoProductLoss No Significant Loss CheckWorkup->NoProductLoss No OptimizePurification Optimize Purification (e.g., change scavenger, adjust extraction pH) ProductLoss->OptimizePurification CheckSideProducts Analyze for Side Products NoProductLoss->CheckSideProducts OptimizePurification->End SideProducts Significant Side Products Formed CheckSideProducts->SideProducts Yes NoSideProducts Yield Discrepancy Unresolved CheckSideProducts->NoSideProducts No ModifyConditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, change catalyst) SideProducts->ModifyConditions ModifyConditions->End

Caption: A decision tree for troubleshooting low yields in multistep flow synthesis.

signaling_pathway cluster_reaction Reaction Core cluster_quench Quenching cluster_separation In-line Separation Reagents Reagent Streams (A + B) Mixer Mixer Reagents->Mixer Reactor Flow Reactor Mixer->Reactor QuenchMixer Mixer Reactor->QuenchMixer Crude Product QuenchReagent Quench Solution QuenchReagent->QuenchMixer Separator Liquid-Liquid Separator (Membrane-based) QuenchMixer->Separator OrganicPhase Purified Organic Phase (to next step/collection) Separator->OrganicPhase AqueousPhase Aqueous Waste Separator->AqueousPhase

Caption: Logical relationship for a reaction followed by in-line quenching and liquid-liquid extraction.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Synthetic (+)-Halostachine and Natural Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of synthetically produced (+)-Halostachine against its naturally occurring counterpart. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of Halostachine for their studies.

Introduction

Halostachine, chemically known as N-methylphenylethanolamine, is a naturally occurring alkaloid belonging to the phenylethanolamine class.[1][2] It was first isolated from the Asian shrub Halostachys caspica.[1][2][3] Structurally similar to well-known stimulants like ephedrine and synephrine, Halostachine acts as a partial agonist of β2-adrenergic receptors.[2][3][4] Its biological activity, which includes the potential to increase energy expenditure and stimulate norepinephrine release, has made it a compound of interest in pharmaceutical and nutraceutical research.[5] While naturally found as a single stereoisomer, synthetic Halostachine is often produced as a racemate.[1][2] This guide focuses on the validation of the bioactivity of synthetic this compound in comparison to the natural isolate.

Experimental Protocols

The following protocols outline the methodologies for the isolation of natural Halostachine, the chemical synthesis of this compound, and the bioassay used for comparing their activities.

1. Isolation of Natural (-)-Halostachine from Halostachys caspica

This protocol is based on established methods for alkaloid extraction.[3]

  • Step 1: Preparation of Plant Material: The aerial parts of Halostachys caspica are collected, air-dried away from direct sunlight, and then coarsely powdered using a mechanical grinder to increase the surface area for extraction.[3]

  • Step 2: Acid Extraction: The powdered plant material is subjected to extraction with a dilute acidic solution (e.g., 2% sulfuric acid). This process protonates the basic alkaloids, converting them into their water-soluble salt forms.[3]

  • Step 3: Purification Wash: The resulting aqueous acidic solution is washed with a non-polar organic solvent, such as diethyl ether, to remove lipids and other neutral or weakly basic impurities.[3]

  • Step 4: Basification and Precipitation: The acidic solution is then made alkaline (pH 9-10) using a base like ammonium hydroxide. This deprotonates the alkaloid salts, causing the free alkaloid bases to precipitate out of the solution.[3]

  • Step 5: Solvent Extraction of Alkaloids: The precipitated alkaloids are extracted from the aqueous solution using an immiscible organic solvent, such as chloroform or ethyl acetate.[3]

  • Step 6: Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude alkaloid mixture is then subjected to further purification by column chromatography on silica gel to isolate pure Halostachine.[3]

2. Synthesis of Racemic (±)-Halostachine

A common method for the chemical synthesis of racemic Halostachine starts from acetophenone.[1][2]

  • Step 1: Bromination: Acetophenone is brominated to form α-bromoacetophenone.[1][2]

  • Step 2: Amination: The α-bromoacetophenone is then reacted with N-methylbenzylamine to produce an amino-ketone.[2]

  • Step 3: Reduction: The ketone group of the amino-ketone is reduced to a hydroxyl group using a reducing agent like lithium aluminum hydride, yielding the corresponding amino-alcohol.[2]

  • Step 4: Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to yield racemic (±)-N-methylphenylethanolamine (Halostachine).[2]

3. Bioactivity Validation: In Vitro β2-Adrenergic Receptor Activation Assay

This assay quantifies the ability of synthetic and natural Halostachine to activate the β2-adrenergic receptor by measuring the downstream accumulation of cyclic AMP (cAMP).

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human β2-adrenergic receptor are cultured under standard conditions.

  • Assay Protocol:

    • Cells are seeded into 96-well plates and grown to 80-90% confluency.

    • The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

    • Cells are then incubated with varying concentrations of synthetic this compound, natural (-)-Halostachine, or the full agonist epinephrine (as a positive control) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) for 15 minutes at 37°C.

    • Following incubation, the reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 values (the concentration of agonist that gives half-maximal response) are calculated for each compound. The maximal efficacy (Emax) relative to epinephrine is also determined.

Data Presentation

The following table summarizes the hypothetical quantitative data from the in vitro β2-adrenergic receptor activation assay.

CompoundFormPurityEC50 (nM)Relative Efficacy (Emax vs. Epinephrine)
EpinephrineN/A>99%15100%
HalostachineNatural Isolate>98%12025%
HalostachineSynthetic Racemate>99%25023%

Note: The data presented in this table is for illustrative purposes and is based on the known partial agonist activity of Halostachine.[2] The natural levorotatory enantiomer is expected to have a higher affinity (lower EC50) for the receptor than the racemic mixture.

Visualizations

Experimental Workflow

G cluster_0 Natural Halostachine cluster_1 Synthetic Halostachine plant Halostachys caspica extract Acid-Base Extraction plant->extract purify_nat Column Chromatography extract->purify_nat natural_H Natural (-)-Halostachine purify_nat->natural_H bioassay β2-Adrenergic Receptor Activation Assay (cAMP) natural_H->bioassay start_mat Acetophenone synthesis Chemical Synthesis start_mat->synthesis purify_syn Purification synthesis->purify_syn synthetic_H Synthetic (±)-Halostachine purify_syn->synthetic_H synthetic_H->bioassay data Data Analysis (EC50, Emax) bioassay->data

Caption: Workflow for comparing natural and synthetic Halostachine.

β-Adrenergic Receptor Signaling Pathway

G Halostachine Halostachine Beta2AR β2-Adrenergic Receptor Halostachine->Beta2AR binds G_protein Gs Protein Beta2AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP ATP ATP ATP->cAMP converted by PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., Relaxation of Smooth Muscle) PKA->Cell_Response phosphorylates targets

References

Comparative pharmacological effects of (+)-Halostachine and synephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (+)-Halostachine and synephrine, focusing on their interactions with adrenergic receptors. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

This compound, also known as N-methylphenylethanolamine, and synephrine are structurally related biogenic amines. Synephrine exists as different isomers, with p-synephrine being the most common in nature, particularly in the bitter orange plant (Citrus aurantium). Due to their structural similarities to endogenous catecholamines like epinephrine and norepinephrine, both compounds have been investigated for their pharmacological effects, particularly on the adrenergic system. This guide aims to delineate their distinct pharmacological profiles.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and synephrine at various adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in eliciting a functional response.

Table 1: Adrenergic Receptor Binding Affinities (Ki, µM)

Compoundα1Aα1Bα1Dα2Aα2Cβ1β2β3
This compound 8.7[1]1.1[1]2.1[1]---5.08[2]-
p-Synephrine 2.4[1]0.66[1]1.7[1]>100[3]>100[3]>1000[4]5.00[2]Data suggests activity, but specific Ki values are limited[4]

Table 2: Adrenergic Receptor Functional Activity (EC50, µM)

Compoundα1Aα1Bα1Dα2Aβ1β2
This compound 8.7 (Partial Agonist, Emax=59%)[1]1.1 (Partial Agonist, Emax=77%)[1]2.1 (Partial Agonist, Emax=82%)[1]--4.73 (Partial Agonist, Emax=19%)[2]
p-Synephrine 4.0 (Partial Agonist, Emax=55.3%)[5]3.9 (Agonist, Emax=94%)[1]1.2 (Agonist, Emax=100%)[1]100 (Agonist, Emax=89%)[6]>1000[4]4.98 (Partial Agonist, Emax=24%)[2]

Emax represents the maximal response of the compound relative to a full agonist. "-": Data not readily available in the searched literature.

Comparative Analysis

Based on the presented data, both this compound and p-synephrine exhibit activity at adrenergic receptors, but with distinct profiles:

  • α1-Adrenergic Receptors: Both compounds are agonists at α1-adrenergic subtypes. p-Synephrine generally shows higher potency at α1A, α1B, and α1D receptors compared to this compound.[1]

  • α2-Adrenergic Receptors: p-Synephrine is a very weak agonist at the α2A-adrenergic receptor, with an EC50 value of 100 µM.[6] In some studies, it has been suggested to act as an antagonist at α2A and α2C subtypes at high concentrations.[3] Data for this compound at α2 receptors is limited.

Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G protein subtypes, leading to distinct downstream signaling cascades.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., Halostachine, Synephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response mediates PKC->Response phosphorylates targets

Figure 1: α1-Adrenergic Receptor Gq Signaling Pathway.

Gs_Gi_Signaling_Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist_beta Agonist (e.g., Halostachine, Synephrine) Receptor_beta β-Adrenergic Receptor Agonist_beta->Receptor_beta Gs Gs Protein Receptor_beta->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates Agonist_alpha2 Agonist (e.g., Synephrine) Receptor_alpha2 α2-Adrenergic Receptor Agonist_alpha2->Receptor_alpha2 Gi Gi Protein Receptor_alpha2->Gi activates Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Glycogenolysis, Lipolysis) PKA->Response phosphorylates targets

Figure 2: β-Adrenergic (Gs) and α2-Adrenergic (Gi) Signaling Pathways.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring second messenger accumulation (e.g., cAMP).

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow A 1. Preparation of Cell Membranes Expressing Adrenergic Receptors B 2. Incubation Membranes + Radioligand + Competitor (Halostachine or Synephrine) A->B C 3. Separation of Bound and Free Radioligand (Filtration) B->C D 4. Quantification of Bound Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Competition Binding Curve Fitting to Determine IC50 and Ki) D->E

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane-rich fraction. Protein concentration is determined.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound or synephrine).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7][8]

cAMP Accumulation Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound in activating Gs or Gi-coupled receptors.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the adrenergic receptor of interest (e.g., CHO cells) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound (this compound or synephrine). For Gi-coupled receptors, cells are co-stimulated with forskolin to induce a measurable baseline of cAMP.[9]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).[6][10]

  • Data Analysis: The measured cAMP levels are plotted against the concentration of the test compound. A dose-response curve is generated, from which the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) are calculated.

Conclusion

This compound and p-synephrine, while structurally similar, exhibit distinct pharmacological profiles at adrenergic receptors. p-Synephrine demonstrates a preference for α1-adrenergic receptors and is a weak agonist at α2-receptors, with limited activity at β1-receptors. This compound also acts as an agonist at α1- and β2-adrenergic receptors, though in some cases with lower potency than p-synephrine. The differences in their receptor interaction profiles underscore the importance of detailed pharmacological characterization for understanding their physiological effects and for guiding future drug development efforts. The provided experimental protocols offer a foundation for researchers aiming to further investigate these and similar compounds.

References

A Comparative Analysis of the Stimulant Properties of (+)-Halostachine and Ephedrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stimulant properties of (+)-Halostachine and ephedrine, focusing on their pharmacological profiles and supported by available experimental data. The information is intended for a scientific audience to facilitate further research and drug development.

Introduction

This compound, also known as N-methylphenylethanolamine, is a naturally occurring alkaloid found in plants such as Halostachys caspica.[1] Structurally, it is a phenethylamine derivative and is closely related to ephedrine.[1] Ephedrine, a well-known sympathomimetic agent, has a long history of use in traditional medicine and as a pharmaceutical for conditions like asthma and hypotension.[2] Both compounds are recognized for their stimulant effects on the central nervous system, though their precise mechanisms and receptor interaction profiles exhibit notable differences.[2][3]

Mechanism of Action

This compound primarily acts as a direct-acting sympathomimetic, exhibiting agonist activity at adrenergic receptors. It is considered a beta-adrenergic agonist and has been shown to be a partial agonist at β2 receptors.[4] Evidence also suggests that it may act on both α and β adrenergic receptors.[4]

Ephedrine possesses a more complex, mixed-action mechanism.[2] It acts as both a direct and indirect sympathomimetic agent. Directly, it is an agonist at both α- and β-adrenergic receptors.[3] Indirectly, and more significantly, it stimulates the release of norepinephrine from sympathetic neurons, thereby amplifying adrenergic signaling.[2]

Quantitative Comparison of Adrenergic Receptor Activity

The following tables summarize the available quantitative data on the interaction of this compound and ephedrine with various adrenergic receptor subtypes. This data is essential for understanding their distinct pharmacological profiles.

Table 1: Functional Activity of this compound at α-Adrenergic Receptors

Receptor SubtypeEC50 (µM)Emax (%)Agonist Type
α1A 8.759Partial Agonist
α1B 1.177Partial Agonist
α1D 2.182Partial Agonist
Data from in vitro studies on human adrenergic receptors expressed in CHE-1 cells. Emax is relative to the maximal response of adrenaline.[4]

Table 2: Binding Affinity of Ephedrine at β-Adrenergic Receptors

Receptor SubtypepKi
β2 5.60
Data from radioligand binding assays on human β2 adrenergic receptors.[5]

Note: Comprehensive quantitative data for this compound at β-adrenergic receptors and for ephedrine across all α- and β-adrenergic receptor subtypes is limited in publicly available literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of a generic β-adrenergic agonist and a typical experimental workflow for assessing receptor binding.

G cluster_0 Cell Membrane Agonist Agonist BAR β-Adrenergic Receptor Agonist->BAR Binds to G_Protein G Protein (Gs) BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate, lipolysis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of a β-adrenergic agonist.

G cluster_0 Experimental Workflow Prepare_Membranes Prepare cell membranes expressing adrenergic receptors Incubate Incubate membranes with radiolabeled ligand and unlabeled test compound (this compound or Ephedrine) Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine Ki or IC50 values Measure->Analyze

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to assess the stimulant properties of compounds like this compound and ephedrine.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably transfected to express a specific human adrenergic receptor subtype (e.g., α1A, α1B, α1D, β1, β2) are cultured.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Assay:

    • Membrane preparations are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-prazosin for α1 receptors, [3H]-CGP12177 for β receptors) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (this compound or ephedrine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive antagonist.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

  • Separation and Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay (cAMP Accumulation) for β-Adrenergic Agonist Activity

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β-adrenergic signaling pathway, to determine its efficacy (Emax) and potency (EC50).

  • Cell Culture:

    • Cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells) are seeded in multi-well plates and grown to a specific confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Cells are incubated with increasing concentrations of the test compound (this compound or ephedrine) for a defined period at 37°C.

    • The reaction is stopped by lysing the cells.

  • cAMP Measurement:

    • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis:

    • The concentration-response curves are generated by plotting the cAMP concentration against the log concentration of the test compound.

    • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response curve.

Physiological Effects

Both this compound and ephedrine exert stimulant effects on the cardiovascular and central nervous systems.

This compound is reported to increase energy, enhance focus, and support fat burning.[6] These effects are consistent with its role as a beta-adrenergic agonist, which can lead to increased heart rate and metabolism.[6]

Ephedrine is known to increase heart rate, blood pressure, and cardiac output.[2][7] Its central effects include increased alertness and reduced fatigue. Due to its potent stimulant properties, it has been used for performance enhancement but also carries risks of adverse cardiovascular events.[7]

Conclusion

This compound and ephedrine are structurally related stimulants with distinct pharmacological profiles. This compound appears to be a direct-acting partial agonist, primarily at adrenergic receptors, with demonstrated activity at α1 subtypes. Ephedrine, in contrast, has a mixed mechanism, acting both directly on adrenergic receptors and indirectly by promoting norepinephrine release, leading to a broader and more potent sympathomimetic effect.

The provided quantitative data, while not exhaustive, highlights the partial agonist nature of this compound at α1-adrenergic receptors. A comprehensive understanding of the comparative stimulant properties of these two compounds necessitates further research to generate a complete quantitative profile of their binding affinities and functional activities across all adrenergic receptor subtypes. The experimental protocols outlined provide a framework for conducting such comparative studies, which are essential for a thorough evaluation of their therapeutic potential and safety profiles.

References

Analysis of (+)-Halostachine Cross-Reactivity in Phenethylamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of (+)-Halostachine in commercially available immunoassays for phenethylamines. Due to the limited availability of direct experimental data for this compound, this report leverages data from structurally similar compounds to provide an informed perspective on its likely behavior in these screening tests. Understanding immunoassay specificity is critical for accurate preliminary drug screening and avoiding false-positive results, particularly for compounds like this compound (also known as N-methylphenethylamine), which shares a structural backbone with targeted phenethylamines.

Comparative Cross-Reactivity Data

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
Immunalysis Amphetamine Urine Enzyme Immunoassayd-Amphetamine1000100.0%
Tyramine400,0000.3%[1]
Neogen Amphetamine Specific-2 ELISA Kitd-Amphetamine-100.0%
Phenethylamine-0.7%[1]
2-Phenylethylamine-0.6%[1]
Bio-Quant Direct ELISA for AmphetamineAmphetamine50100.0%
Phentermine-61%[2]
MDA-282%[2]
PMA-265%[2]
4-MTA-280%[2]
Bio-Quant Direct ELISA for MethamphetamineMethamphetamine50100.0%
MDMA-73%[2]
MDEA-18%[2]
Pseudoephedrine-19%[2]
Ephedrine-9%[2]

Note: The cross-reactivity for the Neogen Amphetamine Specific-2 ELISA Kit is presented as a percentage without the specific concentration tested in the available documentation.[1]

Given that this compound is N-methylphenethylamine, its structural similarity to phenethylamine suggests it would likely exhibit low, but potentially non-zero, cross-reactivity in amphetamine-specific immunoassays. The data for phenethylamine (0.6-0.7% cross-reactivity) in the Neogen kit provides a reasonable estimate. However, the degree of cross-reactivity is highly dependent on the specific antibody used in the assay. Some assays exhibit broad cross-reactivity with related structures, while others are more specific.

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound, such as this compound, in a competitive enzyme-linked immunosorbent assay (ELISA) for phenethylamines. This protocol is based on standard ELISA procedures.[1]

Objective: To determine the concentration of a test compound that results in a 50% inhibition of the assay signal (IC50) and calculate the percent cross-reactivity relative to the target analyte.

Materials:

  • ELISA microplate pre-coated with antibodies specific to the target phenethylamine (e.g., amphetamine).

  • Test compound stock solution (e.g., this compound).

  • Target analyte standard (e.g., d-amphetamine).

  • Drug-enzyme conjugate (e.g., amphetamine-horseradish peroxidase).

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Drug-free urine or buffer for dilutions.

  • Microplate reader.

Procedure:

  • Preparation of Reagents: Prepare all reagents, standards, and samples according to the manufacturer's instructions. A standard curve is generated using a series of known concentrations of the target analyte. Test compounds are prepared at a range of concentrations in a drug-free matrix.[1]

  • Sample and Conjugate Addition:

    • Add a defined volume (e.g., 25 µL) of the standards, controls, and test compound solutions to the appropriate wells of the antibody-coated microplate.

    • Add a defined volume (e.g., 100 µL) of the drug-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for competitive binding between the free analyte/test compound and the drug-enzyme conjugate for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound components.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified period (e.g., 30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[1]

  • Data Analysis:

    • Calculate the mean absorbance for each set of standards, controls, and samples.

    • Plot a standard curve of the absorbance versus the concentration of the target analyte.

    • Determine the concentration of the test compound that produces a response equivalent to the 50% inhibition point (IC50) of the standard curve.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

To further clarify the experimental workflow and the logical relationship between screening and confirmatory tests, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents, Standards, and Samples add_sample Add Standards/Samples to Antibody-Coated Plate prep_reagents->add_sample add_conjugate Add Drug-Enzyme Conjugate add_sample->add_conjugate incubate Incubate (Competitive Binding) add_conjugate->incubate wash1 Wash Plate incubate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_color Incubate (Color Development) add_substrate->incubate_color add_stop Add Stop Solution incubate_color->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Experimental workflow for competitive ELISA.

G cluster_screening Initial Screening cluster_confirmation Confirmatory Analysis immunoassay Immunoassay (ELISA) confirmation GC-MS or LC-MS/MS immunoassay->confirmation Presumptive Positive no_further_testing no_further_testing immunoassay->no_further_testing Negative final_result final_result confirmation->final_result Identifies and Quantifies Specific Compounds

Caption: Drug testing workflow.

Conclusion

While direct experimental data for the cross-reactivity of this compound in phenethylamine immunoassays is lacking, analysis of structurally similar compounds such as phenethylamine suggests a low likelihood of significant cross-reactivity in assays specifically targeting amphetamine. However, the potential for a false-positive result cannot be entirely dismissed and is highly dependent on the specific immunoassay kit used. It is imperative that any presumptive positive result from an immunoassay screen be confirmed by a more specific and sensitive method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate identification and quantification of the substances present. Researchers and clinicians should be aware of these limitations when interpreting immunoassay results.

References

A comparative study of different analytical methods for Halostachine detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halostachine, a naturally occurring alkaloid with sympathomimetic properties, has garnered significant interest in pharmaceutical and nutraceutical research. Its detection and quantification in various matrices, from raw botanical materials to biological samples, are crucial for quality control, pharmacokinetic studies, and regulatory compliance. This guide provides a comparative overview of the primary analytical techniques employed for Halostachine detection: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Capillary Electrophoresis (CE).

Comparative Analysis of Performance Characteristics

The choice of an analytical method for Halostachine detection is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the four major analytical techniques, based on data from studies on Halostachine and structurally related phenylethylamine alkaloids.

FeatureLC-MS/MSGC-MSHPLC-UVCapillary Electrophoresis (CE)
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile compounds by gas chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on UV absorbance.Separation based on the differential migration of charged species in an electric field.
Sample Type Biological fluids (plasma, urine), plant extracts, dietary supplements.Dietary supplements, plant extracts (with derivatization).Pharmaceutical formulations, dietary supplements.Pharmaceutical formulations, plant extracts, biological fluids.
Derivatization Not typically required.Often required to improve volatility and thermal stability.Not required if the analyte has a suitable chromophore.Not typically required for charged analytes.
Sensitivity Very high (pg/mL to ng/mL).High (ng/mL).Moderate (µg/mL to ng/mL).[1][2][3][4][5]High (ng/mL to µg/mL).
Selectivity Very high, especially with tandem MS (MS/MS).High, based on retention time and mass spectrum.Moderate, potential for interference from co-eluting compounds.High, based on electrophoretic mobility.
Linearity Excellent over a wide dynamic range.[6][7]Good, but can be affected by derivatization efficiency.[8][9]Good over a moderate range.[1][2][3][4]Good over a moderate range.
Accuracy High.[6][7]High.[8][9]Good.Good.
Precision High.[6][7]High.[8][9]Good.Good.
Analysis Time Fast to moderate.Moderate.Moderate.Fast.
Instrumentation Cost High.Moderate to High.Low to Moderate.Moderate.
Throughput High.Moderate.High.High.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for each technique, compiled from established methods for analyzing similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This technique is often considered the gold standard for its high sensitivity and selectivity.

  • Sample Preparation: For biological fluids like plasma or urine, a protein precipitation step using a solvent like acetonitrile is common, followed by centrifugation and filtration of the supernatant.[6] For solid samples such as dietary supplements, an extraction with a suitable solvent (e.g., methanol) followed by sonication and filtration is typically employed.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[6]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization efficiency.[6][10][11][12][13]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[6][10]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of amines like Halostachine.[14]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. Halostachine, being a polar molecule, typically requires derivatization prior to analysis.

  • Sample Preparation and Derivatization: After extraction from the sample matrix, a derivatization step is performed to increase the volatility and thermal stability of Halostachine. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride - TFAA).[17][18][19][20]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is frequently used.[8][21]

    • Carrier Gas: Helium is the most common carrier gas.[8][21]

    • Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.[8]

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI) is typically used.

    • Scan Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is employed for quantification to enhance sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of Halostachine in less complex matrices or at higher concentrations.

  • Sample Preparation: Similar to LC-MS, sample preparation involves extraction with a suitable solvent, followed by filtration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is the standard choice.

    • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is used.[10][11][12][13]

    • Flow Rate: Typically in the range of 0.8-1.5 mL/min.

    • UV Detection: Detection is typically performed at a wavelength where Halostachine exhibits maximum absorbance, which is expected to be around 210-220 nm based on its chemical structure.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it a powerful tool for the analysis of charged molecules like Halostachine.

  • Sample Preparation: Samples are typically dissolved in the background electrolyte or a compatible solvent and introduced into the capillary.

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary is commonly used.[22]

    • Background Electrolyte (BGE): The choice of BGE is critical for achieving good separation. Buffers such as phosphate or borate at a specific pH are used to control the charge of the analyte and the electroosmotic flow.[23][24][25][26]

    • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary to drive the separation.

    • Detection: UV detection is the most common method, with the detection wavelength set to the absorbance maximum of Halostachine.

Visualizing the Methodologies

To further clarify the processes involved, the following diagrams illustrate a general experimental workflow and the logical relationships between the different analytical techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Supplement) Extraction Extraction (e.g., LLE, SPE, Precipitation) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If required Filtration Filtration / Centrifugation Extraction->Filtration Derivatization->Filtration LC Liquid Chromatography (LC-MS, HPLC) Filtration->LC GC Gas Chromatography (GC-MS) Filtration->GC CE Capillary Electrophoresis Filtration->CE MS Mass Spectrometry (Detection) LC->MS UV UV-Vis Spectroscopy (Detection) LC->UV GC->MS CE->UV Data_Acquisition Data Acquisition MS->Data_Acquisition UV->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A general experimental workflow for the analysis of Halostachine.

Analytical_Methods cluster_chromatography Chromatographic Methods LC_MS LC-MS GC_MS GC-MS LC_MS->GC_MS Mass Spectrometry Detection HPLC_UV HPLC-UV LC_MS->HPLC_UV Shared LC principle CE Capillary Electrophoresis HPLC_UV->CE UV Detection

Figure 2. Logical relationships between the primary analytical methods for Halostachine detection.

Halostachine and the Beta-2 Adrenergic Signaling Pathway

Halostachine exerts its physiological effects primarily by acting as an agonist at beta-2 adrenergic receptors. The activation of this signaling pathway leads to a cascade of intracellular events.

Beta2_Signaling_Pathway Halostachine Halostachine (Agonist) Beta2AR Beta-2 Adrenergic Receptor Halostachine->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 3. Simplified signaling pathway of Halostachine acting on the Beta-2 Adrenergic Receptor.

Conclusion

The selection of an appropriate analytical method for Halostachine detection is a critical decision that impacts the quality and reliability of research and development outcomes. LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for bioanalysis and trace-level detection. GC-MS offers a robust alternative, particularly when high specificity is required, though it often necessitates a derivatization step. HPLC-UV provides a cost-effective and reliable option for routine analysis in less complex matrices. Capillary Electrophoresis is a high-efficiency technique well-suited for rapid analysis of charged molecules. By understanding the principles, performance characteristics, and experimental considerations of each method, researchers can make an informed choice that best aligns with their analytical needs.

References

A Comparative Analysis of (+)-Halostachine and Other Natural Fat Burners: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The search for effective and safe compounds to combat obesity and support weight management is a continuous endeavor in the fields of pharmacology and nutrition. Natural compounds, often available as dietary supplements, are of particular interest due to consumer demand and their potential as scaffolds for novel drug development. This guide provides a comparative analysis of the purported natural fat burner (+)-Halostachine against other well-known natural thermogenic agents: caffeine, green tea extract (epigallocatechin-3-gallate or EGCG), synephrine, and yohimbine. The objective is to present the available scientific evidence on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Efficacy Comparison: A Scarcity of Evidence for this compound

A comprehensive review of the scientific literature reveals a significant disparity in the level of clinical evidence for this compound compared to other established natural fat burners. While this compound is marketed as a potent thermogenic and fat-burning agent, there is a notable absence of robust, placebo-controlled clinical trials in humans to substantiate these claims with quantitative data on fat loss or metabolic rate.

Quantitative Data Summary

The following table summarizes the available quantitative data for the selected natural fat burners. It is critical to note the lack of specific clinical data for this compound's effect on fat mass or metabolic rate.

CompoundDosage RangeKey FindingsStudy Population
This compound Not established in clinical trialsNo quantitative data from human clinical trials on fat loss or metabolic rate is currently available.N/A
Caffeine 100-400 mg/dayIncreased Resting Metabolic Rate (RMR) by up to 11%.[1] In combination with green tea extract, burned approximately 65 more calories per day than caffeine alone.Healthy and overweight adults
Green Tea Extract (EGCG) 270-800 mg/day (EGCG)A meta-analysis showed a significant mean difference in energy expenditure of 158 kJ/day compared to placebo.[2] Another study found that a combination of green tea extract and caffeine helped burn 16% more fat than a placebo.Overweight and obese adults
Synephrine 10-50 mg/daySome studies suggest it may increase resting metabolic rate and energy expenditure, particularly when combined with other stimulants. However, evidence for significant weight loss is limited.Healthy and overweight adults
Yohimbine 5-20 mg/dayA study on elite soccer players showed a reduction in body fat percentage from 9.3% to 7.1% over 21 days compared to placebo.Lean and athletic individuals

Mechanisms of Action: Signaling Pathways in Lipolysis

The primary mechanism by which these compounds are proposed to exert their fat-burning effects is through the stimulation of lipolysis, the breakdown of stored triglycerides in adipose tissue.

This compound: A Putative β-Adrenergic Agonist

This compound is structurally similar to other sympathomimetic amines like ephedrine and synephrine. It is suggested to act as a partial agonist of β2-adrenergic receptors. Activation of these receptors on adipocytes would theoretically initiate a signaling cascade leading to lipolysis.

Halostachine_Pathway Halostachine This compound Beta2AR β2-Adrenergic Receptor Halostachine->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) (inactive) PKA->HSL Phosphorylates HSL_active Hormone-Sensitive Lipase (HSL) (active) HSL->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes Lipolysis Lipolysis Triglycerides->Lipolysis FattyAcids Free Fatty Acids + Glycerol Lipolysis->FattyAcids

β-Adrenergic Agonist Signaling Pathway for Lipolysis.
Comparative Mechanisms of Other Fat Burners

  • Caffeine: Primarily acts as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, caffeine prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to prolonged activation of Protein Kinase A (PKA) and increased lipolysis.[3]

  • Green Tea Extract (EGCG): EGCG is believed to inhibit catechol-O-methyltransferase (COMT), an enzyme that degrades norepinephrine.[4] By preserving norepinephrine levels, EGCG enhances sympathetic nervous system activity, leading to increased thermogenesis and fat oxidation.[5]

  • Synephrine: Similar to this compound, synephrine is an agonist of adrenergic receptors, with a particular affinity for β3-adrenergic receptors, which are also involved in lipolysis and thermogenesis.[6]

  • Yohimbine: Acts as an α2-adrenergic receptor antagonist.[7][8] These receptors have an inhibitory effect on lipolysis. By blocking them, yohimbine increases norepinephrine release and promotes fat breakdown, especially in areas with a high density of α2 receptors ("stubborn fat").[7]

Comparative_Mechanisms cluster_caffeine Caffeine cluster_egcg EGCG cluster_yohimbine Yohimbine Caffeine Caffeine AdenosineReceptor Adenosine Receptor Caffeine->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Caffeine->PDE Inhibits cAMP_c cAMP PDE->cAMP_c Degrades Lipolysis_c Lipolysis cAMP_c->Lipolysis_c Promotes EGCG EGCG COMT COMT EGCG->COMT Inhibits Norepinephrine_e Norepinephrine COMT->Norepinephrine_e Degrades Lipolysis_e Lipolysis Norepinephrine_e->Lipolysis_e Promotes Yohimbine Yohimbine Alpha2AR α2-Adrenergic Receptor Yohimbine->Alpha2AR Antagonizes Norepinephrine_y Norepinephrine Release Alpha2AR->Norepinephrine_y Inhibits Lipolysis_y Lipolysis Norepinephrine_y->Lipolysis_y Promotes

Simplified Mechanisms of Action for Caffeine, EGCG, and Yohimbine.

Experimental Protocols: A Template for Clinical Investigation

Given the absence of published clinical trials for this compound, a representative experimental protocol for a randomized, double-blind, placebo-controlled trial to assess the efficacy of a purported fat burner is provided below. This protocol outlines key methodologies for measuring outcomes relevant to fat metabolism.

Title: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial to Evaluate the Efficacy of a Thermogenic Supplement on Resting Metabolic Rate and Body Composition.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design.

  • Participants will undergo two testing phases, separated by a washout period of at least 7 days. In each phase, they will receive either the active supplement or a placebo.

2. Participant Population:

  • Healthy, non-smoking male and female volunteers, aged 18-40, with a Body Mass Index (BMI) between 25 and 30 kg/m ².

  • Exclusion criteria: cardiovascular, pulmonary, or metabolic diseases; use of medications known to affect metabolism; pregnancy or lactation.

3. Intervention:

  • Active supplement: Specified dose of the thermogenic compound (e.g., 50 mg this compound).

  • Placebo: Inert substance (e.g., microcrystalline cellulose) in a capsule identical in appearance and taste to the active supplement.

4. Outcome Measures:

  • Primary Outcome: Change in Resting Metabolic Rate (RMR).

    • Methodology: RMR will be measured via indirect calorimetry using a ventilated hood system.[9] Participants will arrive at the laboratory in the morning after a 12-hour overnight fast and having abstained from vigorous exercise and caffeine for 24 hours.[9] After a 30-minute rest period in a quiet, thermoneutral room, RMR will be measured for 30 minutes. The first 10 minutes of data will be discarded, and the average of the subsequent 20 minutes will be used for analysis.[10] Measurements will be taken at baseline and at 60, 120, and 180 minutes post-ingestion of the supplement or placebo.[11]

  • Secondary Outcomes:

    • Body Composition: Changes in fat mass and lean body mass.

      • Methodology: Assessed using dual-energy X-ray absorptiometry (DXA) at the beginning and end of a longer-term (e.g., 4-week) intervention period.[12][13]

    • Biomarkers of Lipolysis: Changes in plasma free fatty acids and glycerol.

      • Methodology: Blood samples will be collected at the same time points as RMR measurements. Plasma will be separated by centrifugation and stored at -80°C until analysis using commercially available enzymatic assay kits.

    • Safety and Tolerability: Heart rate, blood pressure, and self-reported adverse events will be monitored throughout the study.

Experimental_Workflow Start Participant Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Group_A Group A (Supplement -> Placebo) Randomization->Group_A Group_B Group B (Placebo -> Supplement) Randomization->Group_B Phase1 Phase 1 (e.g., 1 day for acute effects) Group_A->Phase1 Group_B->Phase1 Washout Washout Period (e.g., 7 days) Phase1->Washout Data_Collection Data Collection at each phase: - Resting Metabolic Rate (RMR) - Blood Samples (FFA, Glycerol) - Hemodynamics (HR, BP) Phase1->Data_Collection Phase2 Phase 2 (e.g., 1 day for acute effects) Washout->Phase2 Phase2->Data_Collection Analysis Data Analysis (Statistical Comparison) Phase2->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Generalized Experimental Workflow for a Crossover Clinical Trial.

Conclusion

While this compound is promoted as a natural fat burner, there is a clear and significant lack of published, peer-reviewed clinical data to support its efficacy in humans. Its proposed mechanism of action as a β-adrenergic agonist is plausible but requires empirical validation. In contrast, compounds like caffeine and green tea extract have a more substantial body of evidence, albeit with modest effects on weight and fat loss. Synephrine and yohimbine also have more research supporting their mechanisms and potential efficacy, though further studies are needed to establish their long-term safety and effectiveness.

For researchers and drug development professionals, this compound may represent an interesting molecular structure for further investigation, but its current use in dietary supplements is not supported by robust scientific evidence. Future research should focus on well-controlled clinical trials, following rigorous experimental protocols as outlined in this guide, to determine the true efficacy and safety profile of this compound as a potential thermogenic agent.

References

Quantitative Analysis of (+)-Halostachine in Dietary Supplements: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of (+)-Halostachine (N-methylphenylethanolamine) in dietary and sports supplements necessitates robust and reliable analytical methods for its accurate quantification. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate methodology for their specific needs, ensuring product quality, safety, and regulatory compliance.

Executive Summary

The analysis of dietary supplements for stimulants like this compound presents a significant analytical challenge due to complex matrices and the potential for adulteration. This guide details and compares the performance of HPLC-UV, GC-MS, and LC-MS/MS for the quantitative analysis of this compound. LC-MS/MS emerges as the gold standard, offering superior sensitivity and specificity, making it ideal for detecting trace amounts and for unambiguous identification. GC-MS provides a reliable alternative, particularly for volatile compounds, though it often requires derivatization. HPLC-UV is a cost-effective and widely accessible technique suitable for routine quality control when high sensitivity is not a primary concern. The choice of method will ultimately depend on the specific requirements of the analysis, including desired sensitivity, sample complexity, and available instrumentation.

Comparison of Analytical Methods

The performance of each analytical technique is summarized in the table below, providing a clear comparison of their key quantitative parameters. The data presented is a synthesis of validated methods for phenethylamine alkaloids, including compounds structurally similar to this compound, to provide a representative overview.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) ~1 µg/mL2 - 40 ng/g[1]0.12 - 2.5 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL~0.5 µg/mL[2]0.36 - 10 ng/mL[3]
Accuracy (Recovery %) 92 - 105%95 - 105%88 - 125%[4]
Precision (RSD %) <5%<10%<15%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from published methods for phenethylamine analysis in dietary supplements and should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler supplement matrices where high sensitivity is not required.

Sample Preparation:

  • Accurately weigh a portion of the homogenized supplement powder.

  • Extract the analyte with a suitable solvent, such as methanol or a methanol-water mixture, using sonication or vortexing.

  • Centrifuge the extract to pelletize insoluble matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV absorbance at a wavelength of approximately 215 nm.

  • Quantification: External standard calibration curve prepared with certified reference material of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV and is suitable for the analysis of volatile and semi-volatile compounds. Derivatization is often necessary for polar analytes like this compound to improve their volatility and chromatographic behavior.

Sample Preparation and Derivatization:

  • Perform an initial solvent extraction as described for the HPLC-UV method.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat the mixture (e.g., at 70°C for 30 minutes) to form a trimethylsilyl (TMS) derivative of this compound.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A suitable temperature gradient to ensure separation of the analyte from matrix components (e.g., start at 100°C, ramp to 280°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.

  • Quantification: External standard calibration curve prepared with derivatized certified reference material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique for the quantitative analysis of this compound in complex dietary supplement matrices.[4]

Sample Preparation:

  • Follow the same initial extraction and filtration steps as for the HPLC-UV method.

  • Dilute the filtered extract as necessary with the initial mobile phase to fall within the calibration range.

LC-MS/MS Conditions:

  • Column: A C18 or other suitable reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be optimized for maximum sensitivity and specificity.

  • Quantification: External standard calibration curve prepared with certified reference material of this compound.

Visualizations

To further elucidate the analytical workflow and comparative performance, the following diagrams are provided.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Processing Homogenization Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Filtration/SPE Extraction->Cleanup HPLC HPLC-UV Cleanup->HPLC GCMS GC-MS (with Derivatization) Cleanup->GCMS LCMSMS LC-MS/MS Cleanup->LCMSMS Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the quantitative analysis of this compound in dietary supplements.

Method_Comparison cluster_performance Performance Characteristics HPLC HPLC-UV Sensitivity: Moderate Specificity: Moderate Cost: Low Throughput: High GCMS GC-MS Sensitivity: High Specificity: High Cost: Moderate Throughput: Moderate LCMSMS LC-MS/MS Sensitivity: Very High Specificity: Very High Cost: High Throughput: High Sensitivity Sensitivity Specificity Specificity Cost Cost Throughput Throughput

Caption: Comparison of key performance characteristics of analytical methods.

Conclusion

The quantitative analysis of this compound in dietary supplements is crucial for ensuring consumer safety and regulatory compliance. This guide has provided a comparative overview of three primary analytical techniques: HPLC-UV, GC-MS, and LC-MS/MS. While HPLC-UV offers a cost-effective solution for routine analysis of less complex samples, GC-MS provides higher specificity. However, LC-MS/MS stands out as the most sensitive and specific method, making it the preferred choice for trace-level detection and in complex matrices. The selection of the most suitable method should be based on a careful consideration of the analytical requirements, available resources, and the intended application of the results. Proper method validation is paramount to ensure the accuracy and reliability of the quantitative data.

References

Vasoactive Potential of Halostachine: A Comparative Analysis of Plant-Derived Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halostachine, also known as N-methylphenylethanolamine, is an alkaloid found in several plant species, including Halostachys caspica, Festuca arundinacea (Tall Fescue), and Lolium perenne (Perennial Ryegrass). Its structural similarity to ephedrine underpins its sympathomimetic activity, primarily through interaction with adrenergic receptors. As a partial agonist of β2-adrenergic receptors, Halostachine is expected to exhibit vasodilatory effects. However, its interaction with α-adrenergic receptors can lead to vasoconstriction, particularly at higher concentrations. The net vasoactive effect is a result of the interplay between these opposing actions.

Due to a lack of direct comparative studies, this guide provides a framework for such research by detailing standardized experimental protocols and the known signaling pathways involved.

Data Presentation: Vasoactive Potential of Halostachine

Note: The following table is a template for presenting comparative data. Currently, there is a lack of published studies directly comparing the vasoactive potential (EC50 and Emax values) of Halostachine isolated from different plant sources. The values presented below are placeholders and should be replaced with experimental data as it becomes available.

Plant SourceCompoundAssay TypeVasoactive EffectEC50 (M)Emax (% of control)Reference
Halostachys caspicaHalostachineAortic Ring AssayVasoconstrictionData Not AvailableData Not AvailableN/A
Festuca arundinaceaHalostachineAortic Ring AssayVasoconstrictionData Not AvailableData Not Available[Davis & Camp, 1983][1]
Lolium perenneHalostachineAortic Ring AssayVasoconstrictionData Not AvailableData Not AvailableN/A

Experimental Protocols

A standardized and robust experimental protocol is critical for the accurate assessment and comparison of the vasoactive properties of Halostachine from different sources. The isolated organ bath technique using aortic rings is a widely accepted method for such investigations.

Detailed Methodology: Aortic Ring Assay for Vasoactivity

This protocol outlines the steps for preparing and conducting an aortic ring assay to determine the concentration-response relationship of Halostachine.

1. Materials and Reagents:

  • Thoracic aorta from a suitable animal model (e.g., rat, rabbit)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (for pre-contraction)

  • Acetylcholine (to assess endothelial integrity)

  • Halostachine extracts from different plant sources

  • Organ bath system with force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

2. Aortic Ring Preparation:

  • Humanely euthanize the animal model in accordance with institutional guidelines.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

  • Remove adhering connective and adipose tissues under a dissecting microscope.

  • Cut the aorta into rings of 2-3 mm in width.

  • For endothelium-denuded experiments, gently rub the luminal surface of the ring with a fine wire.

3. Experimental Setup:

  • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the rings to force transducers to record isometric tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

4. Viability and Endothelial Integrity Check:

  • Induce a submaximal contraction with phenylephrine (e.g., 10⁻⁶ M).

  • Once the contraction has stabilized, add acetylcholine (e.g., 10⁻⁵ M). A relaxation of >70% indicates intact endothelium. Rings with less relaxation can be considered endothelium-denuded or functionally impaired.

5. Concentration-Response Curve Generation:

  • After washing out the previous drugs and allowing the rings to return to baseline, pre-contract the rings with phenylephrine to approximately 80% of the maximum response.

  • Once the contraction is stable, cumulatively add increasing concentrations of the Halostachine extract to the organ bath.

  • Record the change in tension at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

6. Data Analysis:

  • Express the relaxation or contraction responses as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response data and fit to a sigmoidal curve using non-linear regression analysis to determine the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect).

Mandatory Visualizations

Signaling Pathway of Halostachine's Vasoactive Effects

The vasoactive effects of Halostachine are primarily mediated through its interaction with adrenergic receptors on vascular smooth muscle cells. The following diagram illustrates the general signaling pathway.

Halostachine_Signaling cluster_Cell Vascular Smooth Muscle Cell cluster_Alpha α1-Adrenergic Pathway cluster_Beta β2-Adrenergic Pathway Halostachine Halostachine AR_alpha α1-Adrenergic Receptor Halostachine->AR_alpha Binds to AR_beta β2-Adrenergic Receptor Halostachine->AR_beta Binds to Gq Gq Protein AR_alpha->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Gs Gs Protein AR_beta->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates MLCK_inhibition ↓ Myosin Light Chain Kinase Activity PKA->MLCK_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation Leads to Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Ring_Preparation->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Check Check Viability & Endothelial Integrity (Phenylephrine + Acetylcholine) Equilibration->Viability_Check Pre_Contraction Pre-contract with Phenylephrine Viability_Check->Pre_Contraction Concentration_Response Cumulative Addition of Halostachine Pre_Contraction->Concentration_Response Data_Recording Record Isometric Tension Concentration_Response->Data_Recording Curve_Fitting Plot Concentration-Response Curve Data_Recording->Curve_Fitting Parameter_Determination Determine EC50 and Emax Curve_Fitting->Parameter_Determination

References

Safety Operating Guide

Proper Disposal of (+)-Halostachine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of (+)-Halostachine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance with the following primary risks:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE)Specification
Gloves Chemically resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Segregation and Storage of Waste

Proper segregation of chemical waste is the first step towards safe disposal.[1][2] this compound waste should be collected in a designated, properly labeled, and sealed container.

  • Container Requirements: Use a container that is chemically compatible with this compound.[3] The container must be leak-proof and kept closed except when adding waste.[4][5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound".[1][4] The accumulation start date should also be recorded.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure it is stored separately from incompatible materials.[2][3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][4][5][6][7]

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in the designated hazardous waste container.

    • For empty containers that held this compound, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5][8]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][6]

    • Provide the EHS office or disposal company with a complete and accurate description of the waste, including its composition and any other chemicals it may be mixed with.

  • Documentation:

    • Maintain a record of the amount of this compound waste generated and the date of its disposal. This is a crucial aspect of laboratory waste management and regulatory compliance.[3]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway A Generate this compound Waste B Wear Appropriate PPE A->B C Collect in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Is Container Full or Disposal Required? D->E F Contact Environmental Health & Safety (EHS) E->F Yes G Arrange for Professional Disposal F->G H Document Waste Disposal G->H

References

Personal protective equipment for handling (+)-Halostachine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of (+)-Halostachine

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for this compound, a beta-adrenergic agonist. The following procedural guidance is designed to build a foundation of safety and trust in laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Hand Protection Protective glovesChemically resistant, powder-free gloves. Double gloving is recommended.To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or goggles and a face shieldMust provide a barrier against splashes.To prevent serious eye irritation from dust or splashes.[2]
Skin and Body Protection Protective, disposable gownLong-sleeved, solid front, with tight-fitting cuffs. Made of low-permeability fabric.To protect skin from exposure and prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Use when handling the powder outside of a ventilated enclosure or when there is a risk of aerosolization.To prevent respiratory tract irritation from dust inhalation.[3]
Quantitative Toxicity Data

While specific occupational exposure limits for this compound have not been established, acute toxicity data from animal studies are available and summarized below.

Animal ModelRoute of AdministrationLD50 (Lethal Dose, 50%)
MouseIntravenous (i.v.)44 mg/kg
MouseIntraperitoneal (i.p.)~140 mg/kg
RabbitIntravenous (i.v.)100 mg/kg (minimum lethal dose)

Source: Wikipedia.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for minimizing risk and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[5]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Restrict access to the handling area to authorized personnel only.[1]

  • Donning PPE :

    • Before handling, put on all required PPE as specified in the table above.

    • When double gloving, place one glove cuff under the gown sleeve and the second over the cuff to create a secure seal.[1]

  • Weighing and Aliquoting :

    • Handle this compound as a dry powder with care to avoid generating dust.

    • Use appropriate tools (e.g., spatulas) for transfer.

    • Close the container tightly when not in use and store it in a dry, well-ventilated place.

  • Post-Handling :

    • Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.

    • Clean all equipment and the work area to remove any residual contamination.

    • Remove and dispose of PPE in designated waste containers. Contaminated clothing should be removed and washed before reuse.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Severity Isolate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Carefully Collect Material Contain->Collect Clean Clean and Decontaminate Area Collect->Clean Package Package Waste in a Labeled, Sealed Container Clean->Package Dispose Dispose of as Hazardous Waste Package->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Halostachine
Reactant of Route 2
Reactant of Route 2
(+)-Halostachine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.